o-Acetotoluidide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11) | |
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InChI Key |
BPEXTIMJLDWDTL-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C | |
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Molecular Formula |
C9H11NO | |
| Record name | O-ACETOTOLUIDIDE | |
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DSSTOX Substance ID |
DTXSID1024413 | |
| Record name | N-Acetyl-o-toluidine | |
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Molecular Weight |
149.19 g/mol | |
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Physical Description |
O-acetotoluidide appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [HSDB] Colorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | O-ACETOTOLUIDIDE | |
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Boiling Point |
565 °F at 760 mmHg (NTP, 1992), 296 °C | |
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| Record name | N-ACETYL-O-TOLUIDINE | |
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Solubility |
Insoluble (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, SOL IN BENZENE, GLACIAL ACETIC ACID, INSOL IN HOT WATER | |
| Record name | O-ACETOTOLUIDIDE | |
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Density |
1.168 (NTP, 1992) - Denser than water; will sink, 1.168 @ 15 °C | |
| Record name | O-ACETOTOLUIDIDE | |
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| Record name | N-ACETYL-O-TOLUIDINE | |
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Vapor Pressure |
0.000183 [mmHg] | |
| Record name | N-Acetyl-o-toluidine | |
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Color/Form |
CRYSTALS, COLORLESS | |
CAS No. |
120-66-1 | |
| Record name | O-ACETOTOLUIDIDE | |
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| Record name | N-(2-Methylphenyl)acetamide | |
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| Record name | Acetamide, N-(2-methylphenyl)- | |
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| Record name | 2'-methylacetanilide | |
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| Record name | O-ACETOTOLUIDE | |
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| Record name | N-ACETYL-O-TOLUIDINE | |
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Melting Point |
230 °F (NTP, 1992), 110 °C | |
| Record name | O-ACETOTOLUIDIDE | |
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| Record name | N-ACETYL-O-TOLUIDINE | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Bonding of o-Acetotoluidide
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Acetotoluidide, systematically known as N-(2-methylphenyl)acetamide, is an aromatic amide that serves as a key intermediate in the synthesis of various dyes, pigments, and pharmaceuticals.[1] Its molecular structure, characterized by a substituted benzene (B151609) ring, dictates its chemical reactivity, physical properties, and biological activity. This guide provides a comprehensive overview of the chemical structure and bonding of this compound, supported by crystallographic data, spectroscopic analysis, and detailed experimental protocols.
Chemical Identity
| Identifier | Value |
| IUPAC Name | N-(2-methylphenyl)acetamide[2] |
| Synonyms | o-Acetotoluide, 2'-Methylacetanilide, N-Acetyl-o-toluidine[2] |
| CAS Number | 120-66-1[3] |
| Molecular Formula | C₉H₁₁NO[3] |
| Molecular Weight | 149.19 g/mol [2] |
| SMILES | CC1=CC=CC=C1NC(=O)C[2] |
| InChIKey | BPEXTIMJLDWDTL-UHFFFAOYSA-N[2] |
Molecular Structure and Bonding
The molecular structure of this compound consists of a central benzene ring substituted with a methyl group and an acetamide (B32628) group at the ortho positions (C1 and C2). This substitution pattern leads to specific steric and electronic effects that influence the molecule's conformation and properties.
Crystallographic Analysis
The precise three-dimensional arrangement of atoms in this compound has been determined by single-crystal X-ray diffraction. The crystal structure reveals a nearly planar acetamide group, which is slightly twisted relative to the plane of the benzene ring.
Crystal Data [4]
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 8.9608 (10) |
| b (Å) | 12.4784 (17) |
| c (Å) | 15.012 (2) |
| Z | 8 |
| Density (calculated) (Mg m⁻³) | 1.181 |
Selected Bond Lengths [4]
| Bond | Length (Å) |
| C1-C2 | 1.483 (4) |
| C2=O3 | 1.215 (3) |
| C2-N4 | 1.341 (4) |
| N4-C5 | 1.417 (4) |
| C5-C6 | 1.377 (4) |
| C5-C10 | 1.387 (4) |
| C6-C7 | 1.389 (5) |
| C7-C8 | 1.360 (6) |
| C8-C9 | 1.358 (5) |
| C9-C10 | 1.369 (5) |
| C6-C11 | 1.486 (5) |
Selected Bond Angles [4]
| Angle | Value (°) |
| O3-C2-N4 | 123.4 (3) |
| O3-C2-C1 | 121.3 (3) |
| N4-C2-C1 | 115.3 (3) |
| C2-N4-C5 | 128.3 (3) |
| C6-C5-C10 | 119.5 (3) |
| C6-C5-N4 | 118.8 (3) |
| C10-C5-N4 | 121.7 (3) |
| C5-C6-C7 | 120.1 (3) |
| C5-C6-C11 | 121.9 (3) |
| C7-C6-C11 | 118.0 (3) |
| C8-C7-C6 | 120.4 (4) |
| C9-C8-C7 | 120.1 (4) |
| C8-C9-C10 | 120.3 (4) |
| C9-C10-C5 | 119.6 (3) |
The conformation of the N-H bond is observed to be anti to the ortho-methyl substituent, which is a key feature of its solid-state structure.[4]
Caption: 2D representation of this compound with key bond lengths.
Experimental Protocols
Synthesis of this compound
This compound is readily synthesized by the N-acetylation of o-toluidine (B26562) using acetic anhydride (B1165640).[5]
Materials:
-
o-Toluidine
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (B1210297) (for buffering)
-
Water
-
Hydrochloric acid (for workup)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve o-toluidine in a minimal amount of glacial acetic acid or water containing a stoichiometric amount of hydrochloric acid.
-
Cool the solution in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with constant stirring. An exothermic reaction will occur.
-
After the addition is complete, add a solution of sodium acetate in water to the reaction mixture.
-
Stir the mixture for 10-20 minutes. The product, this compound, will precipitate out of the solution.
-
Collect the crude product by vacuum filtration and wash it with cold water.
-
Purify the crude product by recrystallization from ethanol to obtain colorless crystals of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
Spectroscopic Characterization
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the synthesized this compound by identifying the chemical environment of the hydrogen atoms.
Experimental Parameters (Typical):
-
Instrument: Bruker WM-300 (or equivalent)[6]
-
Solvent: Chloroform-d (CDCl₃)[6]
-
Standard: Tetramethylsilane (TMS)[6]
-
Frequency: 300 MHz
Procedure:
-
Prepare a sample by dissolving approximately 5-10 mg of this compound in about 0.7 mL of CDCl₃ in an NMR tube.
-
Place the NMR tube in the spectrometer.
-
Acquire the ¹H NMR spectrum according to the instrument's standard operating procedure.
-
Process the spectrum to determine chemical shifts (δ) in parts per million (ppm) and integrate the signals to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is employed to identify the functional groups present in the this compound molecule.
Experimental Parameters (Typical):
-
Instrument: FT-IR Spectrometer
-
Sample Preparation: KBr pellet or as a thin film on a salt plate.
-
Scan Range: 4000-400 cm⁻¹
Procedure (KBr Pellet):
-
Grind a small amount of this compound with dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the infrared spectrum.
-
Identify the characteristic absorption bands for the N-H, C=O, and aromatic C-H bonds.
References
- 1. This compound | 120-66-1 | Benchchem [benchchem.com]
- 2. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-(2-METHYLPHENYL)ACETAMIDE | CAS 120-66-1 [matrix-fine-chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to the Physical and Chemical Properties of o-Acetotoluidide
For Researchers, Scientists, and Drug Development Professionals
Introduction
o-Acetotoluidide, systematically known as N-(2-methylphenyl)acetamide, is an aromatic amide of significant interest in organic synthesis and medicinal chemistry.[1] As a derivative of o-toluidine (B26562), it serves as a crucial intermediate in the manufacturing of various dyes and pharmaceuticals.[1] Its chemical structure, featuring an acetamido group ortho to a methyl group on a benzene (B151609) ring, imparts specific physical and chemical characteristics that are critical for its application and further functionalization. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with detailed experimental protocols and visual workflows to support researchers in their laboratory endeavors.
Physical Properties of this compound
This compound is a colorless crystalline solid at room temperature.[2][3] A summary of its key physical properties is presented in the table below, offering a quick reference for laboratory and industrial applications.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [1][2][4] |
| Molecular Weight | 149.19 g/mol | [1][2][4] |
| Appearance | Colorless crystals or powder | [1][2][3] |
| Melting Point | 110 °C (230 °F) | [1][2] |
| Boiling Point | 296 °C (565 °F) at 760 mmHg | [1][2] |
| Density | 1.168 g/cm³ at 15 °C | [1][2] |
| Solubility | Insoluble in water; soluble in ethanol, ether, chloroform, benzene, and glacial acetic acid. | [1][2] |
| Vapor Pressure | 0.000183 mmHg | [2][5] |
Chemical Properties and Reactivity of this compound
This compound exhibits reactivity characteristic of a secondary amide and a substituted aromatic ring. The amide group can undergo hydrolysis, while the aromatic ring is susceptible to electrophilic substitution reactions.
Synthesis of this compound
The most common method for the synthesis of this compound is the acetylation of o-toluidine with acetic anhydride (B1165640) or glacial acetic acid.[1]
Key Chemical Reactions
1. Hydrolysis: this compound can be hydrolyzed back to o-toluidine and acetic acid under acidic or basic conditions.[1] This reaction is essentially the reverse of its synthesis.
2. Nitration: The aromatic ring of this compound can be nitrated. The acetamido group is an ortho-, para-director and an activating group. Due to steric hindrance from the ortho-methyl group, nitration typically occurs at the para-position (position 4) and to a lesser extent at the other ortho-position (position 6) relative to the acetamido group.
3. Halogenation: Similar to nitration, halogenation of this compound is directed by the activating acetamido group to the para and ortho positions.
4. Reaction with Dehydrating Agents: Treatment with strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) can convert the amide to the corresponding nitrile.[6]
Experimental Protocols
Synthesis of this compound
Objective: To synthesize this compound from o-toluidine and acetic anhydride.
Materials:
-
o-Toluidine
-
Acetic anhydride
-
Glacial acetic acid
-
50% Ethanol solution
-
Ice bath
-
Beakers, Erlenmeyer flask, Buchner funnel, filter paper
-
Heating mantle or hot plate
Procedure:
-
In a 250 mL Erlenmeyer flask, add 10.7 g (0.1 mol) of o-toluidine.
-
Carefully add 10.2 g (0.1 mol) of acetic anhydride, followed by 10 mL of glacial acetic acid.
-
Gently heat the mixture on a hot plate or in a water bath for 15-20 minutes with occasional swirling.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 200 mL of ice-cold water while stirring.
-
This compound will precipitate as a white solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the crystals with cold water to remove any unreacted starting materials and acetic acid.
-
Recrystallize the crude product from a 50% ethanol-water mixture to obtain pure, colorless crystals of this compound.
-
Dry the purified crystals and determine the melting point to confirm purity.
Hydrolysis of this compound (Acid-Catalyzed)
Objective: To hydrolyze this compound to o-toluidine and acetic acid.
Materials:
-
This compound
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution (10%)
-
Reflux apparatus
-
Separatory funnel
-
Beakers, round-bottom flask
Procedure:
-
Place 7.5 g (0.05 mol) of this compound and 50 mL of 1:1 concentrated HCl and water in a 250 mL round-bottom flask.
-
Assemble a reflux apparatus and heat the mixture to reflux for 1-2 hours.
-
After reflux, cool the reaction mixture in an ice bath.
-
Carefully neutralize the solution by slowly adding 10% NaOH solution until it is basic to litmus (B1172312) paper.
-
The o-toluidine will separate as an oily layer.
-
Transfer the mixture to a separatory funnel and extract the o-toluidine with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to obtain o-toluidine.
Nitration of this compound
Objective: To nitrate (B79036) this compound to form a mixture of nitro derivatives.
Materials:
-
This compound
-
Concentrated sulfuric acid (H₂SO₄)
-
Concentrated nitric acid (HNO₃)
-
Ice bath
-
Beakers, Erlenmeyer flask, thermometer
Procedure:
-
In a 100 mL beaker, dissolve 5 g of this compound in 10 mL of glacial acetic acid. Cool the mixture in an ice bath to 0-5 °C.
-
In a separate flask, prepare a nitrating mixture by carefully adding 5 mL of concentrated H₂SO₄ to 5 mL of concentrated HNO₃, keeping the mixture cool in an ice bath.
-
Slowly add the cold nitrating mixture dropwise to the this compound solution while maintaining the temperature between 0-10 °C with constant stirring.
-
After the addition is complete, allow the mixture to stir in the ice bath for another 30 minutes.
-
Pour the reaction mixture onto 100 g of crushed ice.
-
The nitro-o-acetotoluidide isomers will precipitate.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
The product can be purified by recrystallization from ethanol.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H bond (around 3300 cm⁻¹), the C=O of the amide group (around 1660 cm⁻¹), and C-H bonds of the aromatic ring and methyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum will show a singlet for the methyl protons (around 2.2 ppm), a singlet for the acetyl protons (around 2.1 ppm), a broad singlet for the N-H proton, and a complex multiplet for the aromatic protons in the region of 7-8 ppm.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the two methyl carbons, the carbonyl carbon of the amide, and the aromatic carbons.
-
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 149). Common fragmentation patterns would involve the loss of the acetyl group or cleavage of the amide bond.
Safety and Handling
This compound is considered toxic and an irritant.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[7] All manipulations should be performed in a well-ventilated fume hood. In case of skin or eye contact, rinse immediately with plenty of water.[8] For spills, absorb the material with an inert absorbent and dispose of it as hazardous waste.[6]
Conclusion
This technical guide has provided a detailed overview of the core physical and chemical properties of this compound. The tabulated data, reaction schemes, and experimental protocols offer a valuable resource for researchers, scientists, and professionals in drug development. A thorough understanding of these properties is fundamental for the safe and effective use of this compound in synthetic applications and for the development of new chemical entities.
References
- 1. prepchem.com [prepchem.com]
- 2. Buy this compound | 120-66-1 [smolecule.com]
- 3. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. spectrabase.com [spectrabase.com]
- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 7. alnoor.edu.iq [alnoor.edu.iq]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
An In-depth Technical Guide to o-Acetotoluidide: CAS Number, Identifiers, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of o-Acetotoluidide, a key chemical intermediate. It details its chemical identifiers, including its CAS number, and summarizes its physical and chemical properties. A detailed experimental protocol for its synthesis via the acetylation of o-toluidine (B26562) is provided, along with a workflow diagram. This document is intended to serve as a valuable resource for professionals in research, and drug development.
Chemical Identifiers and Properties
This compound, also known as N-(2-methylphenyl)acetamide, is an aromatic amide that serves as a significant building block in organic synthesis.[1] Its unique structure makes it a versatile precursor for the production of various dyes and pharmaceuticals.[2]
Identifiers
A comprehensive list of identifiers for this compound is provided in the table below, facilitating its unambiguous identification in literature and databases.
| Identifier Type | Identifier |
| CAS Number | 120-66-1[1][2][3] |
| IUPAC Name | N-(2-methylphenyl)acetamide[1][2] |
| Synonyms | o-Acetotoluide, 2'-Methylacetanilide, N-Acetyl-o-toluidine[1][2] |
| Molecular Formula | C9H11NO[2][3][4] |
| InChI | InChI=1S/C9H11NO/c1-7-5-3-4-6-9(7)10-8(2)11/h3-6H,1-2H3,(H,10,11)[1] |
| InChI Key | BPEXTIMJLDWDTL-UHFFFAOYSA-N[1][2][3] |
| SMILES | CC1=CC=CC=C1NC(=O)C[1][2] |
| EC Number | 204-414-4[5] |
| NSC Number | 3365[4] |
Physical and Chemical Properties
The key physical and chemical properties of this compound are summarized in the following table. These properties are essential for its handling, storage, and application in chemical reactions.
| Property | Value |
| Molecular Weight | 149.19 g/mol [1][2][3] |
| Appearance | Colorless crystals or white crystalline solid[1][2] |
| Melting Point | 109-112 °C[5] |
| Boiling Point | 296 °C[5] |
| Density | 1.16 g/mL[5] |
| Solubility | Insoluble in water; soluble in alcohol, chloroform, and ether[1][2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acetylation of o-toluidine using acetic anhydride.[2] This reaction involves the introduction of an acetyl group onto the nitrogen atom of the amino group in o-toluidine.
Experimental Protocol
This protocol is adapted from a procedure described in Organic Syntheses.[6]
Materials:
-
o-Toluidine (0.839 mole, 90 g, 90.2 mL)
-
Glacial Acetic Acid (90 mL)
-
Acetic Anhydride (1.90 mole, 180 mL)
-
Ice
-
Water
Procedure:
-
Reaction Setup: In a 750-mL two-necked flask equipped with a thermometer, slowly add 90 g (90.2 mL, 0.839 mole) of o-toluidine to a mixture of 90 mL of glacial acetic acid and 180 mL (1.90 mole) of acetic anhydride. The acetylation reaction is exothermic.
-
Cooling: Cool the reaction mixture in an ice bath. Crystallization of this compound may occur at this stage. Allow the crystallization to go to completion, which is indicated by a decrease in the evolution of heat.
-
Isolation of Product: Pour the reaction mixture onto a mixture of 400 g of ice and 200 mL of ice water in a beaker. Stir the mixture until the ice has melted and the product has fully precipitated.
-
Filtration: Collect the precipitated this compound by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid with several portions of cold water to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Dry the purified this compound, for instance by air drying on the filter paper followed by placing it in a desiccator.
Purification
The crude this compound can be further purified by recrystallization.
Procedure:
-
Solvent Selection: A suitable solvent for recrystallization is a mixture of ethanol (B145695) and water.
-
Dissolution: Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was added, perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Collection and Drying: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol-water mixture, and dry them thoroughly.
Experimental Workflow and Logical Relationships
The synthesis of this compound follows a logical progression of steps, from the initial reaction to the final purification. This workflow is visualized in the following diagram.
Caption: Synthesis workflow for this compound.
Conclusion
This technical guide has provided essential information on this compound for researchers and professionals in the chemical and pharmaceutical industries. The detailed identifiers, properties, and a comprehensive synthesis protocol offer a solid foundation for its use in further research and development. The provided workflow diagram visually summarizes the key steps in its preparation, ensuring a clear understanding of the process.
References
- 1. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. N-(2-METHYLPHENYL)ACETAMIDE | CAS 120-66-1 [matrix-fine-chemicals.com]
- 4. Acetamide, N-(2-methylphenyl)- [webbook.nist.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis of o-Acetotoluidide from o-Toluidine (B26562)
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound from o-toluidine via acetylation. The document details the chemical and physical properties of the compound, the underlying reaction mechanism, a step-by-step experimental protocol, and essential safety precautions. All quantitative data is presented in structured tables for clarity and ease of comparison. Additionally, diagrams generated using Graphviz are included to illustrate the reaction mechanism and experimental workflow, adhering to specified visualization standards for scientific and technical documentation.
Introduction
This compound, systematically named N-(2-methylphenyl)acetamide, is an acetylated derivative of o-toluidine.[1] It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals.[2] The synthesis primarily involves the acetylation of the amino group of o-toluidine, a reaction that is fundamental in organic synthesis for protecting amine groups or for the direct production of amide-containing target molecules. This guide presents a detailed methodology for this synthesis, focusing on the reaction between o-toluidine and acetic anhydride.
Chemical and Physical Properties
This compound is a white to pale yellow crystalline solid under standard conditions.[2] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | N-(2-methylphenyl)acetamide | [1][3] |
| Synonyms | 2'-Methylacetanilide, N-Acetyl-o-toluidine, o-Acetotoluide | [1][3] |
| CAS Number | 120-66-1 | [2] |
| Molecular Formula | C₉H₁₁NO | [2][4] |
| Molecular Weight | 149.19 g/mol | [3][4] |
| Appearance | Colorless to white crystalline solid | [2][3] |
| Melting Point | 110 °C (230 °F) | [2][3] |
| Boiling Point | 296 °C (565 °F) at 760 mmHg | [3] |
| Density | 1.168 g/cm³ at 15 °C | [2][3] |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol. | [3][5] |
Reaction Mechanism: Acetylation of o-Toluidine
The synthesis of this compound from o-toluidine is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds in the following steps:
-
Nucleophilic Attack : The lone pair of electrons on the nitrogen atom of the o-toluidine amino group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
-
Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate. This intermediate is unstable and possesses both a positive charge on the nitrogen atom and a negative charge on the oxygen atom.[6]
-
Leaving Group Departure : The intermediate collapses, reforming the carbonyl double bond and expelling an acetate (B1210297) ion as a good leaving group.
-
Deprotonation : The acetate ion, acting as a base, abstracts a proton from the positively charged nitrogen atom. This step neutralizes the nitrogen and generates the final stable amide product, this compound, along with a molecule of acetic acid as a byproduct.[6]
References
An In-depth Technical Guide to the Reaction Mechanism of o-Toluidine Acetylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reaction mechanism for the acetylation of o-toluidine (B26562), a critical transformation in synthetic organic chemistry. The document elucidates the nucleophilic acyl substitution mechanism, details experimental protocols for the synthesis of N-acetyl-o-toluidine, and presents a summary of reaction conditions and yields. Furthermore, this guide includes visual representations of the reaction pathway and a typical experimental workflow to aid in laboratory practice.
Introduction
The acetylation of aromatic amines is a fundamental reaction in organic synthesis, primarily utilized for the protection of the amino group during subsequent reactions. The introduction of an acetyl group to o-toluidine to form N-acetyl-o-toluidine (also known as 2'-methylacetanilide) is a common example of this transformation. The resulting amide is significantly less nucleophilic and less susceptible to oxidation compared to the parent amine, allowing for a wider range of subsequent chemical modifications on the aromatic ring. This guide serves as a technical resource for professionals in research and drug development, offering a detailed examination of the reaction mechanism, experimental procedures, and factors influencing the reaction's efficiency.
Reaction Mechanism
The acetylation of o-toluidine with acetic anhydride (B1165640) proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the o-toluidine molecule acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.
The reaction can be summarized in the following steps:
-
Nucleophilic Attack: The amino group (-NH2) of o-toluidine attacks a carbonyl carbon of acetic anhydride, leading to the formation of a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate collapses, resulting in the departure of an acetate (B1210297) ion as a leaving group.
-
Proton Transfer: The positively charged nitrogen atom is deprotonated, typically by a weak base such as another molecule of o-toluidine, the acetate ion, or a deliberately added base like sodium acetate, to yield the final N-acetyl-o-toluidine product and acetic acid as a byproduct.
// Reactants o_toluidine [label="o-Toluidine"]; acetic_anhydride [label="Acetic Anhydride"];
// Intermediates and Products tetrahedral_intermediate [label="Tetrahedral Intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; product [label="N-acetyl-o-toluidine"]; acetate_ion [label="Acetate Ion"]; acetic_acid [label="Acetic Acid"]; protonated_product [label="Protonated Product"];
// Nodes for reaction steps step1 [label="Nucleophilic\nAttack", shape=plaintext, fontcolor="#34A853"]; step2 [label="Leaving Group\nDeparture", shape=plaintext, fontcolor="#EA4335"]; step3 [label="Proton Transfer", shape=plaintext, fontcolor="#FBBC05"];
// Edges o_toluidine -> step1; acetic_anhydride -> step1; step1 -> tetrahedral_intermediate [arrowhead=vee]; tetrahedral_intermediate -> step2; step2 -> protonated_product [arrowhead=vee]; step2 -> acetate_ion [arrowhead=vee]; protonated_product -> step3; acetate_ion -> step3; step3 -> product [arrowhead=vee]; step3 -> acetic_acid [arrowhead=vee]; } . Caption: Reaction mechanism of o-toluidine acetylation.
Quantitative Data on Reaction Conditions
The yield and rate of o-toluidine acetylation are influenced by several factors, including the choice of solvent, catalyst, temperature, and reaction time. While comprehensive comparative studies specifically on o-toluidine are limited, data from analogous reactions with aniline (B41778) and p-toluidine (B81030) provide valuable insights.
| Solvent | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Water | None | Room Temp. | 10 min | 85 | [1] |
| Dichloromethane | None | Room Temp. | 5 min | 92 | [1] |
| Tetrahydrofuran | None | Room Temp. | 10 min | 90 | [1] |
| Solvent-free | None | Room Temp. | 8 min | 92 | [1] |
| Glacial Acetic Acid | None | Reflux | 3 hours | Not specified | [2] |
Table 1: Effect of Solvent on N-Acylation of Anilines with Acetic Anhydride. Data is adapted from studies on general N-acylation and is applicable to o-toluidine.[1][2]
Experimental Protocols
Below are detailed methodologies for the synthesis of N-acetyl-o-toluidine.
Protocol 1: Acetylation in Aqueous Medium
This protocol is adapted from a general procedure for the N-acylation of aromatic amines.
Materials:
-
o-Toluidine
-
Acetic anhydride
-
Concentrated Hydrochloric Acid
-
Sodium Acetate
-
Water
-
Ice
Procedure:
-
In a flask, dissolve o-toluidine (5.0 mmol, 0.535 g) in 15 mL of water and add approximately 0.5 mL of concentrated HCl. Stir until a clear solution of o-toluidinium chloride is formed.[1]
-
To this solution, add acetic anhydride (6.0 mmol, 0.57 mL) with swirling.[1]
-
Immediately add a solution of sodium acetate (5.5 mmol, 0.450 g) dissolved in 3 mL of water. A white precipitate of N-acetyl-o-toluidine should form instantly.[1]
-
Cool the mixture in an ice bath for 15-20 minutes to maximize precipitation.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.[1]
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure N-acetyl-o-toluidine.
-
Dry the purified product in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Solvent-Free Acetylation
This environmentally friendly protocol avoids the use of a solvent.
Materials:
-
o-Toluidine
-
Acetic anhydride
Procedure:
-
In a round-bottomed flask, place o-toluidine (1.0 mmol, 107 mg).
-
Add acetic anhydride (1.2 mmol, 113 µL) to the flask.[1]
-
Stir the mixture at room temperature. The reaction is often exothermic.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-20 minutes.[1]
-
Upon completion, add cold water to the reaction mixture to precipitate the product and quench any unreacted acetic anhydride.[1]
-
Collect the solid product by vacuum filtration and wash it with cold water.[1]
-
Purify the product by recrystallization as described in Protocol 1.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of N-acetyl-o-toluidine.
Conclusion
The acetylation of o-toluidine is a robust and well-established reaction that proceeds through a nucleophilic acyl substitution mechanism. The reaction conditions can be readily adapted to achieve high yields, with both aqueous and solvent-free methods offering efficient pathways to the desired N-acetyl-o-toluidine product. This guide provides the necessary technical details for researchers and professionals to successfully implement and understand this important synthetic transformation. Further research could focus on developing more extensive comparative studies of various catalysts and solvent systems to optimize the reaction for industrial-scale production.
References
Navigating the Solubility Landscape of o-Acetotoluidide: A Technical Guide for Researchers
For Immediate Release
This technical guide offers a comprehensive overview of the solubility characteristics of o-Acetotoluidide (N-(2-methylphenyl)acetamide), a key intermediate in the synthesis of various dyes, pharmaceuticals, and agrochemicals. Tailored for researchers, scientists, and professionals in drug development, this document consolidates available solubility data, presents detailed experimental protocols for its quantitative determination, and provides a visual workflow to guide laboratory practices.
Introduction: The Importance of this compound Solubility
This compound, a derivative of o-toluidine, is a crystalline solid whose solubility is a critical parameter in its synthesis, purification, and formulation. Understanding its behavior in different organic solvents is paramount for optimizing reaction conditions, developing efficient crystallization processes, and formulating products with desired bioavailability and stability. This guide addresses the current landscape of knowledge regarding its solubility and provides the necessary tools for its empirical determination.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Solvent | Solubility |
| Polar Protic Solvents | Ethanol | Soluble[1] |
| Glacial Acetic Acid | Soluble[3] | |
| Polar Aprotic Solvents | Acetone | Slightly Soluble |
| Non-Polar Solvents | Ether | Soluble[1][3] |
| Benzene | Soluble[1] | |
| Chloroform | Soluble[1][3] | |
| Toluene | Slightly Soluble | |
| Aqueous Solvents | Water | Poorly soluble/Insoluble[1][2][4] |
Note: "Soluble" and "Slightly Soluble" are qualitative terms and experimental determination is necessary for precise quantitative values.
Experimental Protocols for Quantitative Solubility Determination
To empower researchers to obtain precise solubility data, this section outlines two robust experimental methodologies adaptable for this compound.
Isothermal Shake-Flask Gravimetric Method
This widely used and reliable method determines the equilibrium solubility of a compound in a given solvent at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, thermostatically controlled flask or vial. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[5]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed for a sufficient time to permit the settling of excess solid.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or solvent-saturated pipette to prevent precipitation.
-
Immediately filter the withdrawn sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed, dry container.
-
-
Gravimetric Analysis:
-
Evaporate the solvent from the filtered saturated solution under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.[5]
-
Once the solvent is fully evaporated, reweigh the container with the dried this compound residue.
-
The solubility is calculated as the mass of the dissolved solid per volume or mass of the solvent.
-
Visual Synthetic Method
This method is particularly useful for determining the temperature-dependent solubility of a compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh a small amount of this compound into a small test tube or vial.
-
Add a precise volume of the chosen solvent to the tube.
-
-
Heating and Observation:
-
Slowly heat the mixture in a controlled temperature bath with constant stirring.
-
Visually observe the sample for the complete dissolution of the solid. The temperature at which the last crystal disappears is recorded as the saturation temperature for that specific concentration.
-
-
Data Collection:
-
Repeat this process with varying concentrations of this compound to generate a solubility curve as a function of temperature.
-
Experimental Workflow and Logic
The following diagram illustrates the logical progression for determining the solubility of this compound.
Caption: A logical workflow for the experimental determination of this compound solubility.
Conclusion
While qualitative data provides a foundational understanding, precise quantitative solubility data is indispensable for the effective application of this compound in research and development. The experimental protocols detailed in this guide offer a clear pathway for researchers to generate this critical data, thereby facilitating more controlled and optimized scientific outcomes. The provided workflow diagram serves as a visual aid to ensure a systematic and logical approach to these experimental endeavors.
References
Spectroscopic Analysis of o-Acetotoluidide: A Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for o-Acetotoluidide (also known as N-(2-methylphenyl)acetamide), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in drug development and related fields.
Molecular Structure
This compound is an organic compound with the chemical formula C₉H₁₁NO.[1][2] Its structure consists of an acetamide (B32628) group attached to the nitrogen atom of o-toluidine.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | Singlet (broad) | 1H | N-H (Amide proton) |
| ~7.2-7.6 | Multiplet | 4H | Ar-H (Aromatic protons) |
| ~2.2 | Singlet | 3H | -CH₃ (Aryl methyl protons) |
| ~2.1 | Singlet | 3H | -C(O)CH₃ (Acetyl methyl protons) |
| Solvent: CDCl₃, Reference: TMS (Tetramethylsilane) |
¹³C NMR (Carbon-13 NMR) Data [3]
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide carbonyl carbon) |
| ~136 | Ar-C (Aromatic carbon attached to nitrogen) |
| ~130 | Ar-C (Aromatic quaternary carbon attached to methyl group) |
| ~129 | Ar-CH (Aromatic methine carbon) |
| ~126 | Ar-CH (Aromatic methine carbon) |
| ~125 | Ar-CH (Aromatic methine carbon) |
| ~124 | Ar-CH (Aromatic methine carbon) |
| ~24 | -C(O)CH₃ (Acetyl methyl carbon) |
| ~18 | -CH₃ (Aryl methyl carbon) |
| Solvent: CDCl₃, Reference: TMS (Tetramethylsilane)[3] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, broad | N-H stretch (Amide) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~2950-2850 | Medium | C-H stretch (Aliphatic) |
| ~1660 | Strong | C=O stretch (Amide I band) |
| ~1580 | Medium | N-H bend (Amide II band) |
| ~1500, ~1450 | Medium to Strong | C=C stretch (Aromatic ring) |
| ~750 | Strong | C-H bend (Ortho-disubstituted aromatic ring) |
Mass Spectrometry (MS)
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions.[4]
| m/z | Relative Intensity | Assignment |
| 149 | High | [M]⁺ (Molecular ion) |
| 107 | High | [M - C₂H₂O]⁺ |
| 106 | High | [M - C₂H₃O]⁺ |
| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Medium | [C₆H₅]⁺ (Phenyl ion) |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[5]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard (0.03% v/v).[6][7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.[5]
-
Ensure the sample height in the tube is adequate for the spectrometer being used.
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.[6]
-
Shim the magnetic field to achieve optimal homogeneity and resolution.[6]
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).[8]
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.[6][9] A longer acquisition time and a greater number of scans are generally required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.[5][9]
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[6]
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.[6]
-
Perform baseline correction to obtain a flat baseline.[6]
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[6]
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
IR Spectroscopy Protocol
Sample Preparation (Thin Solid Film Method): [10]
-
Dissolve a small amount (a few milligrams) of this compound in a volatile solvent such as methylene (B1212753) chloride or acetone.[10]
-
Place a drop of the resulting solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[10]
-
Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.[10]
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the clean, empty sample compartment.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ensure the peak intensities are within an appropriate range; if peaks are too intense (flat-topped), a more dilute sample should be prepared. If they are too weak, a more concentrated film is needed.[10]
Mass Spectrometry Protocol
Sample Introduction and Ionization (Electron Ionization - EI):
-
Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solids or after separation by gas chromatography (GC-MS).[11]
-
In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV).[12][13][14] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).[12][13]
Mass Analysis and Detection:
-
The newly formed ions are accelerated by an electric field.[11][14]
-
The accelerated ions then pass through a magnetic or electric field in the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[11][14]
-
The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.[11]
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
Caption: Proposed fragmentation pathway of this compound in Mass Spectrometry.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Buy this compound | 120-66-1 [smolecule.com]
- 3. dev.spectrabase.com [dev.spectrabase.com]
- 4. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. benchchem.com [benchchem.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.uiowa.edu [chem.uiowa.edu]
- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 12. SPECTROSCOPY AND STRUCTURE DETERMINATION [sydney.edu.au]
- 13. Mass Spectrometry [www2.chemistry.msu.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
The Pivotal Role of o-Acetotoluidide as a Chemical Intermediate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Acetotoluidide, also known as N-(2-methylphenyl)acetamide, is a vital chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. Its strategic importance lies in the protective function of the acetyl group, which modulates the reactivity of the amino group of o-toluidine (B26562), enabling selective transformations at other positions on the aromatic ring. This technical guide provides an in-depth overview of the synthesis, key reactions, and physical properties of this compound, supported by detailed experimental protocols and quantitative data. The logical flow of its synthetic utility is further illustrated through chemical workflow diagrams.
Introduction
This compound (Figure 1) is a white crystalline solid derived from the acetylation of o-toluidine.[1] The primary utility of this compound in organic synthesis is to serve as a protected form of o-toluidine. The amino group in o-toluidine is highly activating and susceptible to oxidation, which can lead to undesirable side reactions. By converting the amino group to an acetamide, its activating effect is attenuated, and the group is protected from oxidation, allowing for more controlled subsequent reactions such as nitration.[2] This protective strategy is fundamental in the synthesis of a variety of more complex molecules, including various dyes and pharmaceutical agents.[1] This guide will detail the synthesis of this compound and its subsequent use in key chemical transformations.
Figure 1: Chemical Structure of this compound
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided in Table 1. This data is essential for its identification, handling, and use in experimental settings.
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value |
| Chemical Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 110 °C |
| Boiling Point | 313 °C |
| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, chloroform, benzene, and glacial acetic acid.[1] |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) at approximately 2.2 (s, 3H, Ar-CH₃), 2.25 (s, 3H, COCH₃), 7.1-7.5 (m, 4H, Ar-H), and 7.8 (br s, 1H, NH). |
| IR (KBr) | Characteristic peaks around 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch, Amide I), and 1530 cm⁻¹ (N-H bend, Amide II). |
| Mass Spectrum (EI) | Molecular ion (M⁺) peak at m/z 149, with a base peak typically at m/z 107 ([M-COCH₂]⁺). |
Synthesis and Key Reactions
The synthesis of this compound and its subsequent transformations are central to its role as a chemical intermediate. The following sections provide detailed experimental protocols for its synthesis and key reactions. A summary of the reaction conditions and expected outcomes is presented in Table 2.
Table 2: Summary of Reactions and Quantitative Data
| Reaction | Reactants | Key Reagents/Catalyst | Conditions | Product(s) | Yield (%) |
| Synthesis | o-Toluidine, Acetic Anhydride | - | Warming, then cooling to 12-13°C | This compound | ~95% |
| Nitration | This compound, 70% Nitric Acid | Acetic Anhydride | 10-12°C | 4-Nitro- and 6-Nitro-o-acetotoluidide | Not specified |
| Oxidation | This compound, Potassium Permanganate (B83412) | Magnesium Sulfate (B86663) | 85°C, 3 hours | N-Acetylanthranilic Acid | 88% |
| Acidic Hydrolysis | This compound | 6N Hydrochloric Acid | Reflux | o-Toluidine | >90% (expected) |
| Basic Hydrolysis | This compound | Sodium Hydroxide (B78521) | Reflux | o-Toluidine | High (expected) |
Synthesis of this compound
The most common method for the synthesis of this compound is the acetylation of o-toluidine using acetic anhydride.[2]
Experimental Protocol:
-
In a suitable flask, add 107 g (1.0 mole) of o-toluidine to 650 mL of acetic anhydride.
-
The mixture will become warm. After the addition is complete, cool the solution to 12-13°C in an ice-salt bath.
-
The this compound product can then be used directly in solution for subsequent reactions, such as nitration, or it can be isolated by precipitation with water, followed by filtration and recrystallization from a suitable solvent like ethanol to yield a pure crystalline solid.
Key Reactions of this compound
The nitration of this compound is a classic example of electrophilic aromatic substitution where the acetyl group directs the incoming nitro group primarily to the para position.
Experimental Protocol:
-
To the cooled solution of this compound from the synthesis step, slowly add 126 mL of 70% nitric acid, maintaining the temperature between 10-12°C.
-
After the addition is complete, pour the reaction mixture into 3 L of ice water with stirring.
-
The precipitated mixture of 4-nitro- and 6-nitro-o-acetotoluidides is collected by filtration and washed thoroughly with ice water.
The methyl group of this compound can be oxidized to a carboxylic acid, yielding N-acetylanthranilic acid, another valuable synthetic intermediate.
Experimental Protocol:
-
Dissolve 20 g of this compound and 50 g of anhydrous magnesium sulfate in 1300 mL of deionized water.
-
To this solution, add 50 g of potassium permanganate and stir the mixture at 85°C for 3 hours.
-
After the reaction, neutralize any excess permanganate with a small amount of ethanol and filter the hot mixture through celite to remove manganese dioxide.
-
Acidify the filtrate with 10% sulfuric acid to precipitate the N-acetylanthranilic acid product.
-
Collect the product by filtration. A yield of approximately 17.5 g (88%) can be expected.
The acetyl protecting group can be removed by hydrolysis under acidic or basic conditions to regenerate an amino group, typically after other transformations on the aromatic ring have been completed.
Acidic Hydrolysis Protocol (Adapted from a similar procedure for acetanilide):
-
To a round-bottom flask containing the crude nitrated this compound mixture, add 300 mL of concentrated hydrochloric acid.
-
Heat the mixture to boiling. The acetotoluides will hydrolyze rapidly.
-
After hydrolysis is complete (as monitored by an appropriate method such as TLC), the product can be isolated. For example, in the case of the nitrated product, steam distillation can be used to separate the 2-amino-3-nitrotoluene. For the hydrolysis of this compound itself, the resulting o-toluidine hydrochloride solution would be cooled and then basified to liberate the free o-toluidine, which can then be extracted with an organic solvent.
Basic Hydrolysis Protocol:
-
In a round-bottom flask, reflux a solution of this compound in an aqueous solution of sodium hydroxide (e.g., 10-20%).
-
The progress of the reaction can be monitored by TLC.
-
Once the hydrolysis is complete, the reaction mixture is cooled.
-
The o-toluidine product can be isolated by extraction with a suitable organic solvent, followed by drying and removal of the solvent.
Visualization of Synthetic Pathways
The role of this compound as a chemical intermediate can be visualized through the following workflows.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electrophilic Aromatic Substitution of o-Acetotoluidide
This guide provides a comprehensive technical overview of the principles and applications of electrophilic aromatic substitution (EAS) reactions on this compound. It details the underlying mechanisms, directing effects of the substituents, and specific experimental protocols relevant to synthetic chemistry and drug development.
Core Principles: The Mechanism of Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a fundamental reaction class for functionalizing aromatic rings. The reaction proceeds via a two-step mechanism:
-
Attack on the Electrophile : The aromatic π-system acts as a nucleophile, attacking an electrophile (E⁺) to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. This initial step is typically the rate-determining step as it temporarily disrupts the ring's aromaticity.[1][2]
-
Restoration of Aromaticity : A weak base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring the aromatic system and yielding the substituted product.[1]
Caption: General mechanism of Electrophilic Aromatic Substitution (EAS).
Regioselectivity in this compound
The regiochemical outcome of EAS on a disubstituted benzene (B151609), such as this compound (N-(2-methylphenyl)acetamide), is determined by the combined electronic and steric effects of both substituents.[3][4]
-
Acetamido Group (-NHCOCH₃): This is a moderately activating group and a strong ortho, para-director.[5] The nitrogen's lone pair donates electron density to the ring via a powerful resonance (+R) effect, stabilizing the arenium ion intermediate when the attack occurs at the ortho and para positions.[2][6] While nitrogen is electronegative (inductive withdrawal, -I), the resonance effect is dominant.[6]
-
Methyl Group (-CH₃): This is a weakly activating group and an ortho, para-director. It donates electron density through an inductive effect (+I) and hyperconjugation.[7]
Controlling Influence: In this compound, the more powerful activating group, the acetamido group, exerts the dominant influence on the position of substitution.[3][8] It strongly directs incoming electrophiles to the positions ortho and para to itself (positions 6 and 4). However, the bulky nature of the acetamido group sterically hinders the adjacent ortho position (position 6).[9] Consequently, the electrophile is predominantly directed to the sterically accessible and electronically enriched para position (position 4).
Caption: Directing effects of substituents in this compound.
Key Electrophilic Aromatic Substitution Reactions
Nitration
Nitration is a crucial reaction for introducing a nitro group (-NO₂), a versatile functional group that can be reduced to an amine. The nitration of this compound with a mixture of nitric acid and sulfuric acid primarily yields 4-nitro-2-acetotoluidide.[9][10]
Halogenation
Halogenation introduces a halogen atom (e.g., -Br, -Cl) onto the aromatic ring. Due to the activating nature of the substituents, this reaction proceeds readily. The major product upon bromination or chlorination is the 4-halo-2-acetotoluidide. Kinetic studies on the bromination of acetotoluidide isomers have shown that the reaction rate for this compound is the lowest among the isomers. This is attributed to the proximity of the methyl and acetamido groups, which hinders the co-planarity of the acetamido group with the benzene ring, thereby reducing the resonance stabilization of the intermediate.[11]
Friedel-Crafts Reactions
Friedel-Crafts alkylation and acylation are important C-C bond-forming reactions. However, they are generally not effective with substrates like this compound. The lone pair of electrons on the nitrogen of the acetamido group can act as a Lewis base and coordinate with the Lewis acid catalyst (e.g., AlCl₃).[5][12] This interaction forms a complex that deactivates the aromatic ring, rendering it less nucleophilic and inhibiting the desired substitution.[12]
Quantitative Data Summary
The following table summarizes the outcomes of key EAS reactions on this compound.
| Reaction | Reagents | Major Product | Yield/Rate Data | Reference(s) |
| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-2-acetotoluidide | A mixture of 4- and 6-nitro isomers is formed. | [10] |
| Bromination | Br₂ / FeBr₃ (or similar) | 4-Bromo-2-acetotoluidide (Predicted) | The specific reaction rate for bromination is the lowest among isomers (85 M⁻² s⁻¹). | [11] |
| Chlorination | Cl₂ / FeCl₃ | 4-Chloro-2-acetotoluidide (Predicted) | The ortho-isomer is expected to have the slowest reaction rate due to steric hindrance. | [11] |
Detailed Experimental Protocols
Protocol for Nitration of this compound
This protocol is adapted from a verified procedure for the synthesis of nitroacetotoluides.[10]
Materials:
-
This compound
-
Acetic anhydride
-
Nitric acid (d=1.42)
-
Sulfuric acid (concentrated)
-
Ice
Procedure Workflow:
Caption: Experimental workflow for the nitration of this compound.
Step-by-Step Method:
-
Preparation of Solution: In a suitable flask equipped with a stirrer, dissolve this compound in acetic anhydride. The reaction is exothermic.
-
Cooling: Cool the resulting solution to 12–13°C using an ice-salt bath.
-
Preparation of Nitrating Mixture: Separately, and with caution, prepare a nitrating mixture by slowly adding concentrated sulfuric acid to nitric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the prepared nitrating mixture dropwise to the cooled this compound solution. The temperature of the reaction mixture should be carefully maintained below 20°C throughout the addition.
-
Reaction Completion: After the addition is complete, continue stirring the mixture for approximately one hour, allowing it to gradually warm to room temperature.
-
Precipitation: Pour the reaction mixture slowly and with vigorous stirring into a large beaker containing ice water (approx. 3 liters). A cream-colored solid will precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Drying: Wash the precipitate thoroughly with several portions of ice water to remove residual acids, then partially dry the product by suction.
-
Purification (Isomer Separation): The resulting solid is a mixture of 4-nitro- and 6-nitro-o-acetotoluide. These isomers can be separated. One method involves hydrolysis followed by steam distillation, as the 2-amino-6-nitrotoluene is more volatile than the 4-nitro isomer.[10] Alternatively, fractional crystallization may be employed.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. organic chemistry - Electrophilic substitution on disubstituted benzene rings - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. employees.oneonta.edu [employees.oneonta.edu]
- 6. 5.1 Activating or Deactivating Effect of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]
- 7. Activating and Deactivating Groups - Chemistry Steps [chemistrysteps.com]
- 8. organic chemistry - Which site is more favorable for EAS in this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. This compound | 120-66-1 | Benchchem [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
An In-depth Technical Guide to the Historical Context of o-Acetotoluidide: Discovery and Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Acetotoluidide, a derivative of o-toluidine (B26562), emerged in the late 19th century as a pivotal intermediate in the burgeoning synthetic chemical industry. Its discovery and application are intrinsically linked to the development of synthetic dyes and early pharmaceuticals. This technical guide provides a comprehensive overview of the historical context of this compound, detailing its discovery, early synthesis methods, and its crucial role as a precursor in the manufacture of a variety of organic compounds. The document includes a detailed historical experimental protocol for its synthesis, a summary of its physical and chemical properties, and illustrates its utility through a historical synthetic pathway to a commercially significant azo dye.
Introduction
The latter half of the 19th century witnessed a revolution in organic chemistry, driven by the demand for synthetic alternatives to natural products. In this era of profound chemical innovation, a class of compounds known as acetanilides gained prominence. Among these, this compound (N-(2-methylphenyl)acetamide) played a significant, albeit often behind-the-scenes, role. Its importance stemmed from its function as a versatile chemical intermediate, bridging the gap between raw coal tar distillates and valuable finished products like dyes and pharmaceuticals.
The acetylation of amines, a process that introduces an acetyl group into the molecule, was a key chemical transformation of the time. This reaction was crucial for modifying the properties of aromatic amines like o-toluidine, which were readily available from coal tar. Acetylation served to protect the reactive amino group, allowing for subsequent chemical modifications of the aromatic ring with greater control and selectivity. This guide delves into the historical context of this compound, providing researchers and professionals in drug development and chemical synthesis with a detailed understanding of its origins and early applications.
Discovery and Historical Context
The precise date and the specific individual credited with the first synthesis of this compound are not definitively documented, a common characteristic for many compounds developed during the rapid expansion of industrial organic chemistry in the late 19th century. Its discovery is best understood within the broader context of the burgeoning synthetic dye industry that followed William Henry Perkin's serendipitous synthesis of mauveine in 1856.[1]
The primary raw material for this new industry was coal tar, a byproduct of coal gas production. Distillation of coal tar yielded a variety of aromatic compounds, including toluene, which could be nitrated and then reduced to produce o-toluidine. Chemists of the era quickly recognized that the reactivity of the amino group in aniline (B41778) and its homologues, like o-toluidine, could be modulated by acetylation. This made this compound a valuable intermediate, as it allowed for electrophilic substitution reactions on the aromatic ring to be carried out with greater precision, preventing unwanted side reactions and oxidation of the amino group. Its use became integral to the synthesis of a wide array of azo dyes, which became the dominant class of synthetic colorants.[2][3]
Physicochemical Properties
This compound is a white to pale yellow crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Melting Point | 110-112 °C |
| Boiling Point | 296 °C |
| Solubility | Sparingly soluble in cold water; soluble in hot water, ethanol, ether, and chloroform. |
| Appearance | White to pale yellow crystalline solid |
Historical Synthesis of this compound
Early industrial and laboratory syntheses of this compound focused on the acetylation of o-toluidine. The most common methods involved the use of acetic anhydride (B1165640) or glacial acetic acid as the acetylating agent. Historical procedures were often characterized by their simplicity, frequently being carried out with gentle heating and, in some cases, without a solvent.
Experimental Protocol: Acetylation of o-Toluidine (A Historical Perspective)
This protocol is a representative example of a late 19th to early 20th-century method for the synthesis of this compound, based on established chemical principles of the era.
Materials:
-
o-Toluidine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
Zinc dust (optional, to prevent oxidation of the amine)
-
Water
-
Heating apparatus (e.g., a sand bath or water bath)
-
Reaction vessel (e.g., a flask)
-
Condenser (optional, for reflux)
-
Filtration apparatus (e.g., Büchner funnel and flask)
-
Crystallization dish
Procedure:
-
In a suitable flask, a mixture of o-toluidine (1 part by weight) and glacial acetic acid (2 parts by weight) is prepared. A small quantity of zinc dust may be added to prevent discoloration due to oxidation.
-
To this mixture, acetic anhydride (1.2 parts by weight) is added cautiously.
-
The reaction mixture is then gently heated. A mild reflux may be maintained for a period of one to two hours to ensure the completion of the reaction.
-
Upon completion of the heating, the hot reaction mixture is poured in a thin stream into a larger volume of cold water with constant stirring.
-
The crude this compound precipitates as a solid. The mixture is allowed to cool completely to maximize the yield of the precipitate.
-
The solid product is collected by vacuum filtration and washed with cold water to remove any unreacted starting materials and acetic acid.
-
For purification, the crude this compound is recrystallized from hot water or a dilute ethanol-water mixture. The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then allowed to cool slowly.
-
The resulting crystals of pure this compound are collected by filtration, washed with a small amount of cold solvent, and then dried.
References
o-Acetotoluidide as a Protecting Group for Amines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the use of o-acetotoluidide as a robust protecting group for primary and secondary amines in organic synthesis. The acetylation of an amine to form an N-acetyl derivative is a common and effective strategy to temporarily mask the nucleophilicity and basicity of the amino group, preventing unwanted side reactions during subsequent synthetic transformations. This guide provides detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate the successful application of this protective strategy in research and development settings, particularly in the synthesis of pharmaceuticals and other complex organic molecules.
Introduction to Amine Protection with this compound
The amino group (-NH₂) is a highly reactive functional group that readily participates in a wide range of chemical reactions. In multi-step syntheses, it is often necessary to protect the amine to prevent it from reacting with reagents intended for other parts of the molecule. The acetyl group, introduced via acetylation, is a simple and effective protecting group. The formation of an acetamide (B32628), such as this compound, significantly reduces the nucleophilicity of the nitrogen atom due to the delocalization of its lone pair of electrons into the adjacent carbonyl group.[1]
The this compound protecting group offers several advantages:
-
Ease of Introduction: The protection reaction, an acetylation, is typically a high-yielding and straightforward process.
-
Stability: The resulting acetamide is stable to a wide range of reaction conditions, including many oxidative and reductive environments.[1]
-
Selective Removal: The acetyl group can be removed under specific hydrolytic conditions (acidic or basic) to regenerate the free amine.
Properties of this compound
This compound, also known as N-(2-methylphenyl)acetamide, is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C₉H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 149.19 g/mol | --INVALID-LINK-- |
| Melting Point | 110 °C (230 °F) | --INVALID-LINK-- |
| Boiling Point | 296 °C (565 °F) at 760 mmHg | --INVALID-LINK-- |
| Appearance | Colorless crystals | --INVALID-LINK-- |
| Solubility | Insoluble in water | --INVALID-LINK-- |
Experimental Protocols
Protection of Amines via Acetylation
The protection of a primary or secondary amine as its this compound derivative is typically achieved by reaction with acetic anhydride (B1165640).
General Protocol for Acetylation of an Amine:
-
Dissolve the amine (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or water.
-
Add acetic anhydride (1.1-1.5 equivalents).
-
In many cases, a base such as sodium bicarbonate or pyridine (B92270) is added to neutralize the acetic acid byproduct.[2]
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by washing with water and brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate and the solvent is removed under reduced pressure to yield the acetylated amine.
-
If necessary, the product can be further purified by recrystallization or column chromatography.
Quantitative Data for Acetylation of Various Amines with Acetic Anhydride:
The following table summarizes typical yields for the acetylation of various amines under catalyst- and solvent-free conditions, heated to 60 °C.
| Amine Substrate | Reaction Time (min) | Yield (%) |
| Aniline | 30 | 95 |
| p-Toluidine | 30 | 96 |
| p-Anisidine | 30 | 94 |
| p-Chloroaniline | 30 | 92 |
| Benzylamine | 30 | 98 |
Data adapted from a study on catalyst- and solvent-free acetylation.[3]
Deprotection of the Acetyl Group via Hydrolysis
The removal of the this compound protecting group to regenerate the free amine is achieved through hydrolysis, which can be carried out under acidic or basic conditions.[4][5][6][7][8] The choice between acidic or basic hydrolysis will depend on the stability of other functional groups present in the molecule.
Acid-Catalyzed Hydrolysis Protocol:
-
Suspend the N-acetylated amine in an aqueous solution of a strong acid, such as 2-6 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).[4][5]
-
Heat the mixture to reflux. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Neutralize the excess acid by the careful addition of a base, such as sodium hydroxide (B78521) or sodium bicarbonate, until the pH is basic.
-
The free amine can then be extracted with an organic solvent.
-
The organic extracts are combined, dried, and the solvent is removed to yield the deprotected amine.
Base-Catalyzed Hydrolysis Protocol:
-
Dissolve the N-acetylated amine in a solution of a strong base, such as 2 M sodium hydroxide (NaOH) or potassium hydroxide (KOH), in a mixture of water and a co-solvent like methanol (B129727) or ethanol.[4][9]
-
Heat the mixture to reflux.[4] Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture.
-
Extract the free amine with a suitable organic solvent.
-
Dry the combined organic layers and remove the solvent under reduced pressure to obtain the deprotected amine.
Typical Deprotection Conditions:
| Condition | Reagents and Conditions | Notes |
| Acidic | 2-6 M HCl or H₂SO₄, reflux, overnight | Commonly used and effective for many substrates.[4][5] |
| Basic | 2 M NaOH or KOH in H₂O/MeOH, reflux, overnight | An alternative to acidic conditions, useful for acid-sensitive molecules.[4][9] |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the reaction mechanisms and experimental workflows for the protection and deprotection of amines using the this compound group.
Amine Protection: Acetylation Mechanism
Caption: Mechanism of Amine Acetylation.
Experimental Workflow for Amine Protection
Caption: Workflow for Amine Protection.
Amine Deprotection: Acid-Catalyzed Hydrolysis Mechanism
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Experimental Workflow for Amine Deprotection
Caption: Workflow for Amine Deprotection.
Spectroscopic Characterization
The formation of the this compound protected amine and its subsequent deprotection can be monitored and confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
¹H NMR of this compound (in CDCl₃): The proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons, the methyl group on the ring, the acetyl methyl group, and the N-H proton.[10][11]
IR Spectroscopy: The IR spectrum of an N-acetylated amine will show a characteristic strong absorption for the amide C=O stretch, typically in the region of 1630-1680 cm⁻¹. The N-H stretch of the amide will appear in the region of 3250-3350 cm⁻¹. Upon deprotection, the amide C=O peak will disappear, and the characteristic N-H stretching bands for a primary or secondary amine will reappear in the 3300-3500 cm⁻¹ region.[12][13]
Conclusion
The use of this compound as a protecting group for amines is a well-established and reliable method in organic synthesis. Its ease of introduction, stability to a variety of reaction conditions, and straightforward removal make it a valuable tool for synthetic chemists in both academic and industrial settings. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to effectively implement this protective group strategy in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Ch20 : Amide hydrolysis [chem.ucalgary.ca]
- 6. 21.7 Chemistry of Amides - Organic Chemistry | OpenStax [openstax.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. spectrabase.com [spectrabase.com]
- 11. spectrabase.com [spectrabase.com]
- 12. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the IUPAC Nomenclature and Properties of Acetotoluidide Isomers
This guide provides a comprehensive overview of o-acetotoluidide and its positional isomers, m-acetotoluidide and p-acetotoluidide. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the systematic IUPAC nomenclature, comparative physicochemical properties, and a representative experimental protocol for the synthesis of these compounds.
Introduction to Acetotoluidide Isomers
Acetotoluidide (C₉H₁₁NO) refers to a group of aromatic amides derived from the acetylation of toluidine. The core structure consists of a benzene (B151609) ring substituted with both a methyl group (-CH₃) and an acetamido group (-NHCOCH₃). The relative positions of these two functional groups give rise to three distinct positional isomers: ortho (o-), meta (m-), and para (p-). These isomers exhibit different physical and chemical properties due to the steric and electronic effects of the substituent positions. They are valuable intermediates in the synthesis of dyes, pharmaceuticals, and other specialty organic chemicals.[1][2][3]
IUPAC Nomenclature and Chemical Identifiers
The systematic naming of these isomers follows the guidelines of the International Union of Pure and Applied Chemistry (IUPAC). The common names (e.g., this compound) are frequently used in commercial and laboratory settings, but the IUPAC names provide an unambiguous structural description.
| Common Name | IUPAC Name | Synonyms | CAS Number |
| This compound | N-(2-methylphenyl)acetamide | 2'-Methylacetanilide, N-Acetyl-o-toluidine | 120-66-1[2][4] |
| m-Acetotoluidide | N-(3-methylphenyl)acetamide | 3'-Methylacetanilide, N-Acetyl-m-toluidine | 537-92-8[4][5] |
| p-Acetotoluidide | N-(4-methylphenyl)acetamide | 4'-Methylacetanilide, N-Acetyl-p-toluidine | 103-89-9[3][6][7] |
Comparative Physicochemical Properties
The physical properties of the acetotoluidide isomers vary significantly with the position of the methyl group. These differences are critical for their separation, purification, and application in further chemical syntheses.
| Property | This compound | m-Acetotoluidide | p-Acetotoluidide |
| Molecular Formula | C₉H₁₁NO | C₉H₁₁NO | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol | 149.19 g/mol | 149.19 g/mol |
| Appearance | Colorless crystals[2][8] | Needles[4] | Off-white to brown crystalline powder[1][6] |
| Melting Point | 110-112 °C[2][4][8][9] | 65.5-66 °C[4][5] | 148-154 °C[3][4][6][7][10][11] |
| Boiling Point | 296 °C[4][8][9] | 303 °C[4][5] | 307 °C[3][4][6][7][11] |
| Density | 1.168 g/cm³ | Not readily available | 1.21 g/cm³[6][7] |
| Solubility in Water | Insoluble or slightly soluble[4][8][12][13] | Slightly soluble[4] | 1 g/L at 25 °C; soluble in hot water[1][6][10][14] |
| Solubility in Organic Solvents | Soluble in alcohol, chloroform, ether, benzene, glacial acetic acid[4][8][12] | Freely soluble in alcohol and ether[4] | Soluble in alcohol, ether, chloroform, acetone, ethyl acetate (B1210297), glycerol, benzene[1][4][6] |
Experimental Protocols: Synthesis of p-Acetotoluidide
The synthesis of acetotoluidides is typically achieved through the acetylation of the corresponding toluidine isomer. Acetic anhydride (B1165640) is a common acetylating agent for this reaction. The following is a representative protocol for the synthesis of p-acetotoluidide.
Objective: To synthesize p-acetotoluidide (N-(4-methylphenyl)acetamide) via the acetylation of p-toluidine (B81030).
Materials:
-
p-Toluidine (23g)
-
Deionized water (500ml)
-
Concentrated hydrochloric acid (18ml)
-
Acetic anhydride (29ml)
-
Sodium acetate (30g)
-
Ice-water bath
-
Büchner funnel and flask
-
Stirring apparatus
Procedure:
-
In a suitable reaction vessel, combine 23g of p-toluidine, 500ml of water, and 18ml of concentrated hydrochloric acid.[1][15]
-
Heat the mixture to 50°C while stirring to ensure complete dissolution of the p-toluidine hydrochloride salt.[1][15]
-
In a separate beaker, dissolve 30g of sodium acetate in 100ml of water.
-
To the heated p-toluidine solution, add 29ml of acetic anhydride, followed immediately by the sodium acetate solution.[1][15]
-
Stir the reaction mixture vigorously. The product, p-acetotoluidide, will begin to precipitate.
-
Cool the mixture in an ice-water bath to maximize the precipitation of the product.[1][15]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[1][15]
-
Wash the collected product thoroughly with cold water to remove any unreacted starting materials and salts.[1][15]
-
Dry the purified p-acetotoluidide to obtain the final product. The expected yield is approximately 20g.[1][15]
Purification (Optional): For higher purity, the crude product can be recrystallized from aqueous ethanol.[1]
Visualization of Isomeric Relationships
The structural relationship between o-, m-, and p-acetotoluidide is defined by the substitution pattern on the benzene ring. The following diagram illustrates these isomeric forms.
Caption: Relationship of o-, m-, and p-acetotoluidide isomers.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Buy this compound | 120-66-1 [smolecule.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Acetotoluide [drugfuture.com]
- 5. m-acetotoluidide [stenutz.eu]
- 6. p-Acetotoluidide | 103-89-9 [chemicalbook.com]
- 7. 103-89-9 CAS MSDS (p-Acetotoluidide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. aceto-o-toluidide [stenutz.eu]
- 10. p-Acetotoluidide, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. p-acetotoluidide [stenutz.eu]
- 12. This compound | 120-66-1 | Benchchem [benchchem.com]
- 13. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. p-Acetotoluidide CAS#: 103-89-9 [m.chemicalbook.com]
- 15. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis of o-Acetotoluidide
Abstract
This document provides a comprehensive protocol for the laboratory synthesis of o-Acetotoluidide, also known as N-(2-methylphenyl)acetamide. The synthesis involves the acetylation of o-toluidine (B26562) using acetic anhydride (B1165640). Detailed methodologies for the reaction, work-up, and purification are presented. Additionally, this report includes a summary of the physical and spectroscopic data for the synthesized compound and diagrams illustrating the reaction mechanism and experimental workflow. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is an organic compound that serves as a valuable intermediate in the synthesis of various pharmaceuticals and dyes.[1] It is structurally an amide derived from o-toluidine. The most common and straightforward method for its preparation is the acetylation of the amino group of o-toluidine.[1][2] This process typically employs acetylating agents such as acetic anhydride or glacial acetic acid.[1][3] The reaction is generally efficient and proceeds with high yield. This document outlines a reliable and reproducible protocol for the synthesis and purification of this compound in a laboratory setting.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in Table 1. This includes its physical properties and characteristic spectroscopic data for structure elucidation and purity assessment.
Table 1: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol |
| Appearance | Colorless crystals[3] |
| Melting Point | 110-112 °C |
| Boiling Point | 296 °C at 760 mmHg[3] |
| Solubility | Insoluble in water; soluble in ethanol (B145695), ether, and chloroform.[3] |
| ¹H NMR (CDCl₃) | δ 7.85 (d, 1H), 7.25-7.05 (m, 3H), 2.22 (s, 3H), 2.18 (s, 3H) |
| ¹³C NMR (CDCl₃) | δ 168.5, 135.8, 130.5, 128.8, 126.5, 125.4, 124.7, 24.5, 17.9 |
| IR (KBr, cm⁻¹) | ~3280 (N-H stretch), ~1660 (C=O stretch, Amide I), ~1580 (N-H bend, Amide II), ~1370 (C-N stretch) |
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of this compound.
3.1. Materials and Equipment
-
Reagents:
-
o-Toluidine (C₇H₉N)
-
Acetic anhydride ((CH₃CO)₂O)
-
Glacial acetic acid (CH₃COOH)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ethanol (for recrystallization)
-
Deionized water
-
-
Equipment:
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Melting point apparatus
-
Spectroscopic instruments (NMR, IR)
-
3.2. Reaction Mechanism
The synthesis of this compound proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the o-toluidine amino group attacks one of the carbonyl carbons of acetic anhydride. This is followed by the elimination of an acetate (B1210297) ion as a leaving group and subsequent deprotonation to yield the final amide product.
Caption: Reaction scheme for the synthesis of this compound.
3.3. Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.7 g (0.1 mol) of o-toluidine and 20 mL of glacial acetic acid.
-
Addition of Acetic Anhydride: While stirring, slowly add 11.2 g (0.11 mol) of acetic anhydride to the flask. The reaction is exothermic, and the temperature of the mixture will rise.
-
Reaction: After the addition is complete, attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 30 minutes using a heating mantle.
-
Quenching: Allow the reaction mixture to cool to room temperature. Pour the cooled mixture into 200 mL of cold water with stirring.
-
Precipitation: Continue stirring the aqueous mixture until the oily product solidifies. If solidification is slow, scratching the inside of the beaker with a glass rod may induce crystallization.
-
Isolation of Crude Product: Collect the crude this compound by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any remaining acetic acid.
3.4. Work-up and Purification
-
Neutralization: Suspend the crude product in 100 mL of a 5% aqueous sodium bicarbonate solution to neutralize any residual acid. Stir for 15 minutes.
-
Filtration: Filter the solid again and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
Drying: Press the solid as dry as possible on the filter paper and then air-dry or dry in a desiccator.
-
Recrystallization: Recrystallize the crude this compound from aqueous ethanol. Dissolve the solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold aqueous ethanol, and dry thoroughly.
-
Characterization: Determine the melting point of the purified product and obtain ¹H NMR, ¹³C NMR, and IR spectra to confirm its identity and purity.
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
o-Toluidine is toxic and a suspected carcinogen. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Acetic anhydride and glacial acetic acid are corrosive. Avoid contact with skin and eyes.
-
The initial reaction is exothermic. Control the rate of addition of acetic anhydride to prevent the reaction from becoming too vigorous.
Conclusion
The protocol described in this document provides a reliable method for the synthesis of this compound. The procedure is straightforward and yields a product of high purity after recrystallization. The provided spectroscopic data can be used as a reference for the characterization of the synthesized compound. Adherence to the safety precautions is crucial for the safe execution of this synthesis.
References
Application Notes & Protocols: Acetylation of o-Toluidine using Acetic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the N-acetylation of o-toluidine (B26562) using acetic anhydride (B1165640) to synthesize N-acetyl-o-toluidine (2'-methylacetanilide). Acetylation is a fundamental reaction in organic synthesis, often employed to protect primary and secondary amines, reducing their reactivity towards oxidation or electrophilic substitution. The resulting acetamides are typically stable, crystalline solids, facilitating purification and characterization. This protocol offers a detailed experimental procedure, characterization data, and a visual workflow to ensure reliable and reproducible results.
Introduction
The acetylation of aromatic amines is a crucial transformation in medicinal chemistry and drug development. The introduction of an acetyl group can modify the pharmacokinetic and pharmacodynamic properties of a molecule. O-toluidine, an aromatic amine, is acetylated at the amino group when treated with acetic anhydride.[1] The reaction proceeds via nucleophilic acyl substitution, where the lone pair of electrons on the nitrogen atom of o-toluidine attacks one of the electrophilic carbonyl carbons of acetic anhydride. This application note details a standard laboratory procedure for this synthesis.
Reaction Scheme
The overall reaction is as follows:
o-Toluidine + Acetic Anhydride → N-acetyl-o-toluidine + Acetic Acid
Quantitative Data Summary
The following tables summarize the key physical, reaction, and spectroscopic data for the starting material and the final product.
Table 1: Physical and Chemical Properties
| Compound | IUPAC Name | CAS No. | Mol. Formula | Mol. Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| o-Toluidine | 2-Methylaniline | 95-53-4 | C₇H₉N | 107.15 | -23 | 200 | Colorless to pale yellow liquid |
| Acetic Anhydride | Ethanoic anhydride | 108-24-7 | C₄H₆O₃ | 102.09 | -73 | 140 | Colorless liquid |
| N-acetyl-o-toluidine | N-(2-methylphenyl)acetamide | 120-66-1 | C₉H₁₁NO | 149.19 | 109-112 | 296 | Colorless crystals[2][3] |
Table 2: Experimental Parameters and Results
| Parameter | Value | Reference |
| Typical Reactant Ratio | o-Toluidine : Acetic Anhydride (1 : 1.2) | General Procedure |
| Reaction Time | 15-30 minutes | General Procedure |
| Reaction Temperature | Room Temperature (exothermic) to 60°C | General Procedure |
| Typical Yield | 65-85% | [3] |
| Purity (GC) | >98.0% |
Table 3: Spectroscopic Characterization Data for N-acetyl-o-toluidine
| Technique | Expected Peaks / Shifts |
| ¹H NMR (CDCl₃) | δ ~7.6 (d, 1H, Ar-H), δ 7.2-7.0 (m, 3H, Ar-H), δ 7.4 (br s, 1H, N-H), δ 2.2 (s, 3H, Ar-CH₃), δ 2.1 (s, 3H, COCH₃) |
| IR (KBr, cm⁻¹) | ~3280-3250 (N-H stretch, amide), ~3060-3020 (Ar C-H stretch), ~1660-1650 (C=O stretch, Amide I), ~1540-1520 (N-H bend, Amide II), ~1370 (C-H bend of CH₃) |
| Mass Spec (MS) | [M+H]⁺ = 150.09 |
Experimental Protocol
This protocol describes the synthesis of N-acetyl-o-toluidine on a laboratory scale.
Materials and Reagents:
-
o-Toluidine (99%)
-
Acetic Anhydride (99%)
-
Sodium Acetate (B1210297) (anhydrous)
-
Hydrochloric Acid (concentrated)
-
Deionized Water
-
Ethanol
-
Round-bottom flask (100 mL)
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Buchner funnel and filter paper
-
Vacuum filtration setup
-
Ice bath
Procedure:
-
Preparation of o-Toluidinium Hydrochloride:
-
In a 100 mL beaker, combine 2.5 mL of o-toluidine and 50 mL of deionized water.
-
While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. Stir until the o-toluidine has completely dissolved, forming a clear solution of its hydrochloride salt.
-
-
Acetylation Reaction:
-
To the solution of o-toluidinium hydrochloride, add 3.5 mL of acetic anhydride with vigorous stirring.
-
Immediately add a solution of 3.0 g of sodium acetate dissolved in 10 mL of deionized water. The sodium acetate acts as a base to deprotonate the ammonium (B1175870) salt, freeing the amine to react.
-
A white precipitate of N-acetyl-o-toluidine should form almost instantly.
-
-
Isolation of Crude Product:
-
Continue stirring the mixture for 10-15 minutes to ensure the reaction goes to completion.
-
Cool the mixture in an ice bath for 20 minutes to maximize the precipitation of the product.
-
Collect the crude solid product by vacuum filtration using a Buchner funnel.
-
-
Washing and Purification:
-
Wash the filter cake with two portions of 20 mL of ice-cold deionized water to remove any unreacted starting materials and salts.
-
The crude product can be purified by recrystallization. Transfer the solid to a beaker and add a minimal amount of hot ethanol-water mixture (e.g., 50:50 v/v) until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator or a vacuum oven at low heat.
-
-
Characterization:
-
Determine the melting point of the dried product and compare it to the literature value.
-
Obtain IR and ¹H NMR spectra to confirm the structure of N-acetyl-o-toluidine.
-
Experimental Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow of the synthesis and the reaction mechanism.
Caption: General experimental workflow for the synthesis of N-acetyl-o-toluidine.
Caption: Simplified logical relationship in the acetylation reaction mechanism.
Safety and Handling
-
o-Toluidine: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acetic Anhydride: Corrosive and a lachrymator. Causes severe burns. Handle with care in a fume hood.
-
Hydrochloric Acid: Highly corrosive. Handle with appropriate PPE.
-
The reaction can be exothermic. Use caution when mixing reagents.
Always consult the Safety Data Sheet (SDS) for each reagent before starting the experiment. Dispose of chemical waste according to institutional guidelines.
References
Application Notes: o-Acetotoluidide in Azo Dye Synthesis
Introduction
o-Acetotoluidide, chemically known as N-(2-methylphenyl)acetamide, serves as a crucial, versatile intermediate in the synthesis of a wide array of azo dyes and pigments. While not typically used directly in the diazotization step due to the deactivating effect of the acetyl group on the amine, its primary role is as a protected form of o-toluidine (B26562). This protection strategy allows for chemical modifications on other parts of the molecule without affecting the amino group. Subsequently, the acetyl group is removed through hydrolysis to yield o-toluidine, which then acts as the diazo component in the synthesis of azo dyes.
The synthesis of azo dyes is characterized by a two-stage reaction process:
-
Diazotization: A primary aromatic amine (the diazo component, in this case, o-toluidine derived from this compound) is converted into a diazonium salt by treating it with nitrous acid in a cold, acidic medium. This reaction is temperature-sensitive and must be performed at low temperatures (0–5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Azo Coupling: The resulting diazonium salt, which acts as a weak electrophile, is then reacted with an electron-rich aromatic compound known as a coupling component (e.g., phenols, naphthols, or aromatic amines). This electrophilic aromatic substitution reaction forms the stable azo compound, characterized by the -N=N- chromophore which imparts vibrant color to the molecule.
A related compound, Acetoacet-o-toluidide , should not be confused with this compound. Acetoacet-o-toluidide is used as a coupling component, not a diazo component, in the production of important pigments like Pigment Yellow 14.
Key Applications
Azo dyes derived from o-toluidine (via this compound) find extensive use across various industries due to their brilliant hues and good fastness properties.
-
Textile Industry: Used to dye natural and synthetic fibers, producing a range of colors from yellow and orange to red.
-
Pigment Production: Serve as precursors for organic pigments used in printing inks, paints, and plastics. For example, coupling diazotized o-toluidine with various naphthol derivatives produces a range of red and orange pigments.
-
Solvent Dyes: Employed in the coloration of lacquers, varnishes, waxes, and plastics where solubility in organic solvents is required.
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative monoazo dye, 1-(o-tolylazo)-2-naphthol (a solvent dye), using o-toluidine as the diazo component.
Protocol 1: Synthesis of 1-(o-tolylazo)-2-naphthol
Principle: This synthesis involves the diazotization of o-toluidine followed by the electrophilic coupling of the resulting diazonium salt with β-naphthol (2-naphthol) under alkaline conditions to yield an intensely colored red-orange precipitate.
Part A: Diazotization of o-Toluidine
-
Materials:
-
o-Toluidine
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Distilled Water
-
Ice
-
Beakers, Stirring Rod, Graduated Cylinders
-
-
Procedure:
-
In a 250 mL beaker, add 2.7 mL (approx. 2.7 g, 0.025 mol) of o-toluidine.
-
Carefully add 6.3 mL of concentrated HCl and 15 mL of distilled water. Stir the mixture until the o-toluidine hydrochloride salt fully dissolves.
-
Place the beaker in an ice-water bath and cool the solution to 0-5 °C with constant stirring.
-
In a separate beaker, prepare a solution of 1.8 g of sodium nitrite in 10 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold o-toluidine hydrochloride solution. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.
-
After the complete addition of the nitrite solution, continue stirring the mixture in the ice bath for an additional 10-15 minutes. The resulting clear solution contains the o-tolyldiazonium chloride and is used immediately in the next step.
-
Part B: Azo Coupling
-
Materials:
-
β-Naphthol (2-naphthol)
-
Sodium Hydroxide (B78521) (NaOH)
-
Distilled Water
-
Ice
-
Beakers, Stirring Rod
-
-
Procedure:
-
In a 400 mL beaker, dissolve 3.6 g (0.025 mol) of β-naphthol in 25 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution thoroughly in an ice-water bath to 0-5 °C.
-
With vigorous and continuous stirring, slowly add the cold diazonium salt solution (from Part A) to the cold β-naphthol solution.
-
An intense red-orange precipitate of 1-(o-tolylazo)-2-naphthol will form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.
-
Part C: Isolation and Purification
-
Materials:
-
Buchner Funnel and Flask
-
Filter Paper
-
Ethanol (B145695) (for recrystallization)
-
Cold Distilled Water
-
-
Procedure:
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid product on the filter paper with several portions of cold distilled water to remove any unreacted salts and sodium hydroxide.
-
Press the solid as dry as possible on the funnel.
-
For purification, recrystallize the crude product from a suitable solvent such as ethanol or glacial acetic acid.
-
Filter the recrystallized product, wash with a small amount of cold ethanol, and dry in an oven at a moderate temperature (e.g., 60-70 °C) or air-dry.
-
Weigh the final product and calculate the percentage yield.
-
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 1-(o-tolylazo)-2-naphthol. Actual results may vary based on experimental conditions.
| Property | Value |
| Dye Name | 1-(o-tolylazo)-2-naphthol |
| Diazo Component | o-Toluidine |
| Coupling Component | β-Naphthol |
| Molecular Formula | C₁₇H₁₄N₂O |
| Molecular Weight | 262.31 g/mol |
| Theoretical Yield | ~6.56 g (based on 0.025 mol) |
| Typical Actual Yield | 80-90% |
| Appearance | Red-Orange Crystalline Powder |
| Melting Point | 131-134 °C |
| λmax (in Ethanol) | ~490 nm |
Workflow and Process Visualization
The following diagram illustrates the complete workflow for the synthesis of an azo dye starting from the this compound intermediate.
Caption: Workflow for Azo Dye Synthesis from this compound.
Application Notes and Protocols for the Nitration of o-Acetotoluidide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the nitration of o-acetotoluidide, a key intermediate in the synthesis of various pharmaceutical compounds and dyes. The protocol outlines the necessary reagents, equipment, and step-by-step instructions to yield a mixture of 4-nitro- and 6-nitro-o-acetotoluidide.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the nitration of this compound, derived from established laboratory procedures.
| Parameter | Value | Unit | Notes |
| Reactants | |||
| o-Toluidine (B26562) | 107 (1 mole) | g | Starting material for in-situ acetylation. |
| Acetic Anhydride (B1165640) | 650 | mL | Reagent for acetylation and solvent for nitration. |
| 70% Nitric Acid | 126 (2 moles) | mL | Nitrating agent. |
| Reaction Conditions | |||
| Acetylation Temperature | Becomes very warm | °C | Initial reaction is exothermic. |
| Nitration Temperature | 10 - 12 | °C | Critical temperature range to control the reaction.[1] |
| Nitric Acid Addition Time | 1 - 2 | hours | Slow addition is crucial for temperature control.[1] |
| Work-up & Isolation | |||
| Ice Water for Precipitation | 3 | L | To precipitate the product mixture.[1] |
| Washing (Ice Water) | 4 x 500 | mL | To remove residual acids.[1] |
| Yield | |||
| Dried Product (Isomer Mixture) | 75 - 84 | g | Corresponds to a 49-55% yield of the subsequent amine.[1] |
Experimental Protocol
This protocol details the synthesis of nitro-o-acetotoluidides via the nitration of this compound, which is formed in-situ from o-toluidine.
1. Materials and Equipment
-
o-Toluidine
-
Acetic Anhydride
-
70% Nitric Acid
-
Concentrated Hydrochloric Acid
-
Ice
-
1-L three-necked flask
-
Mechanical stirrer
-
Dropping funnels
-
Reflux condenser
-
Thermometer (-15°C to +50°C range)
-
Ice-salt bath
-
Large Büchner funnel
-
Steam distillation apparatus
2. Procedure
Step 1: Acetylation of o-Toluidine
-
Set up a 1-L three-necked flask with a sealed mechanical stirrer and a dropping funnel.
-
Add 650 mL of acetic anhydride to the flask.
-
Slowly add 107 g (1 mole) of o-toluidine through the dropping funnel. The mixture will become very warm.
-
After the addition is complete, replace the dropping funnel with a reflux condenser and cool the solution to 12–13°C in an ice-salt bath. This compound may precipitate.
Step 2: Nitration
-
Replace the condenser and dropping funnel with a new dropping funnel containing 126 mL of 70% nitric acid and a thermometer.
-
Carefully add the nitric acid dropwise to the cold slurry of this compound.
-
Maintain the reaction temperature between 10–12°C throughout the addition.[1] Caution: If the temperature rises above 18°C, there is a risk of a violent or explosive decomposition.[1]
-
The addition should take 1–2 hours. As the reaction proceeds, the precipitated this compound will redissolve, and the solution will develop a deep color. The nitro compounds may begin to separate towards the end of the addition.[1]
Step 3: Isolation of the Nitroacetotoluidide Mixture
-
Pour the reaction mixture, with stirring, into 3 L of ice water.
-
A cream-colored solid, which is a mixture of 4- and 6-nitroacetotoluidides, will precipitate.[1]
-
Collect the solid product on a large Büchner funnel.
-
Wash the precipitate thoroughly with four 500-mL portions of ice water.[1]
-
Partially dry the product by suction on the funnel.
Step 4: (Optional) Hydrolysis and Separation of Isomers
The mixture of nitroacetotoluidide isomers can be separated. A common method involves hydrolysis followed by steam distillation.
-
Place the moist product in a steam-distillation apparatus.
-
Add 300 mL of concentrated hydrochloric acid and heat the mixture to boiling. This will rapidly hydrolyze the acetotoluidides.[1]
-
Introduce steam to begin the steam distillation. The 2-amino-3-nitrotoluene (from the 6-nitro isomer) will distill over. The 4-nitro isomer will remain in the distillation flask.
Visualizations
Experimental Workflow
The following diagram illustrates the key stages of the experimental procedure.
Caption: Workflow for the nitration of this compound.
Reaction Pathway
This diagram shows the chemical transformation occurring during the nitration of this compound.
References
Application Notes and Protocols for Large-Scale Production of o-Acetotoluidide
For Researchers, Scientists, and Drug Development Professionals
Abstract
o-Acetotoluidide, also known as N-(2-methylphenyl)acetamide, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the large-scale production of this compound. The primary synthesis route discussed is the acetylation of o-toluidine (B26562) using acetic anhydride (B1165640). This guide covers laboratory-scale synthesis, considerations for industrial-scale production, purification methodologies, and the application of Process Analytical Technology (PAT) for process optimization and control.
Introduction
This compound is a white crystalline solid with a melting point of approximately 110-112 °C. Its synthesis is a fundamental reaction in organic chemistry, typically involving the acylation of an amine. The most common and industrially viable method for the large-scale production of this compound is the reaction of o-toluidine with acetic anhydride.[1] This reaction is favored for its high yield and relatively straightforward process.
Key Applications:
-
Pharmaceuticals: Intermediate in the synthesis of various active pharmaceutical ingredients (APIs).
-
Dyes and Pigments: Used as a precursor in the manufacturing of azo dyes.
-
Agrochemicals: Employed in the production of certain herbicides and pesticides.
Synthesis of this compound
The synthesis of this compound is achieved through the acetylation of o-toluidine. The reaction involves the nucleophilic attack of the amino group of o-toluidine on the carbonyl carbon of acetic anhydride, leading to the formation of an amide bond.
Chemical Reaction:
Caption: Acetylation of o-toluidine to this compound.
Experimental Protocol (Laboratory Scale)
This protocol details the synthesis of this compound on a laboratory scale.
Materials:
-
o-Toluidine
-
Acetic anhydride
-
Glacial acetic acid (optional, as solvent)
-
Sodium acetate (B1210297) (optional, as catalyst/base)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate (for neutralization)
-
Ethanol (for recrystallization)
-
Activated carbon
-
Distilled water
Equipment:
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter flask
-
pH paper
-
Melting point apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-toluidine (1.0 mole).
-
Addition of Acetic Anhydride: Slowly add acetic anhydride (1.05 moles, 5% excess) to the o-toluidine with constant stirring. The reaction is exothermic, and the temperature should be monitored. Glacial acetic acid can be used as a solvent if necessary.
-
Heating: Heat the reaction mixture to 100-120 °C for 1-2 hours to ensure the completion of the reaction.
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into ice-cold water (500 mL) with vigorous stirring to precipitate the crude this compound.
-
Isolation: Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Neutralization: Resuspend the crude product in a dilute sodium bicarbonate solution to neutralize any remaining acetic acid, followed by another wash with cold water.
-
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
Add a small amount of activated carbon to decolorize the solution and heat for a few minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C.
Industrial-Scale Production Considerations
Scaling up the synthesis of this compound requires careful control of process parameters to ensure safety, efficiency, and product quality.
Key Process Parameters:
-
Reactant Molar Ratio: A slight excess of acetic anhydride is typically used to ensure complete conversion of o-toluidine.
-
Temperature Control: The exothermic nature of the reaction necessitates efficient heat removal to prevent side reactions and ensure safety. Jacketed reactors with temperature control systems are essential.
-
Reaction Time: Optimized to maximize yield while minimizing energy consumption and potential side-product formation.
-
Agitation: Proper mixing is crucial for maintaining homogeneity and ensuring efficient heat and mass transfer.
-
Solvent: While the reaction can be run neat, a solvent like glacial acetic acid or an inert hydrocarbon may be used to control viscosity and temperature.
-
Catalyst: While the reaction can proceed without a catalyst, acidic or basic catalysts can be employed to increase the reaction rate.
Purification at Scale:
Industrial-scale purification is typically carried out by crystallization. The choice of solvent is critical and is based on solubility, cost, safety, and ease of recovery. Ethanol, methanol, or toluene (B28343) are common choices. The crystallization process, including cooling rate and agitation, is carefully controlled to obtain the desired crystal size and purity.
Data Presentation: Process Parameters
| Parameter | Laboratory Scale | Industrial Scale (Typical Range) |
| Reactants | o-Toluidine, Acetic Anhydride | o-Toluidine, Acetic Anhydride |
| Molar Ratio (o-toluidine:acetic anhydride) | 1 : 1.05 | 1 : 1.02 - 1.1 |
| Temperature | 100 - 120 °C | 100 - 140 °C |
| Reaction Time | 1 - 2 hours | 2 - 6 hours |
| Solvent | Optional (Glacial Acetic Acid) | Optional (e.g., Acetic Acid, Toluene) |
| Catalyst | Optional (e.g., Sodium Acetate) | Optional (e.g., Acidic/Basic catalysts) |
| Yield (Typical) | > 90% | > 95% |
| Purity (after recrystallization) | > 99% | > 99.5% |
Quality Control and Analytical Methods
To ensure the quality of the final product, several analytical techniques are employed:
-
Melting Point: A sharp melting point range indicates high purity.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity and quantify any impurities.
-
Gas Chromatography (GC): To detect residual solvents and unreacted starting materials.
-
Infrared (IR) Spectroscopy: To confirm the presence of the amide functional group and the overall structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation and confirmation.
Application Notes: Process Analytical Technology (PAT)
Process Analytical Technology (PAT) is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical process parameters (CPPs) which affect critical quality attributes (CQAs). Implementing PAT in the large-scale production of this compound can lead to significant improvements in process understanding, efficiency, and product consistency.
PAT Workflow for this compound Synthesis:
Caption: PAT workflow for process control.
Potential PAT Tools for this compound Production:
-
In-line FTIR/Raman Spectroscopy: To monitor the concentration of reactants and products in real-time, allowing for the precise determination of the reaction endpoint.
-
In-line Particle Size Analysis: To monitor and control crystal size distribution during the crystallization process.
-
Automated Sampling and HPLC Analysis: For near real-time monitoring of purity and impurity profiles.
By implementing PAT, manufacturers can move from a "testing to document quality" approach to a "building quality in" paradigm, resulting in a more robust and efficient manufacturing process.
Safety Considerations
-
o-Toluidine: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, in a well-ventilated area or fume hood.
-
Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.
-
Reaction Exotherm: The reaction is exothermic and can lead to a runaway reaction if not properly controlled. Ensure adequate cooling capacity is available.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The large-scale production of this compound via the acetylation of o-toluidine is a well-established and efficient process. By carefully controlling key process parameters and implementing modern analytical techniques such as PAT, high yields of a high-purity product can be consistently achieved. This document provides a comprehensive guide for researchers, scientists, and drug development professionals involved in the synthesis and application of this important chemical intermediate.
References
Purification of Crude o-Acetotoluidide by Recrystallization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of crude o-Acetotoluidide using the recrystallization technique. This compound, an important intermediate in the synthesis of various pharmaceuticals and dyes, is often produced with impurities that can affect the yield and purity of the final product. Recrystallization is a robust and efficient method for removing these impurities. This application note outlines the principles of recrystallization, provides a step-by-step experimental protocol using a mixed solvent system of ethanol (B145695) and water, and includes expected outcomes in terms of purity and yield.
Introduction
This compound (N-(2-methylphenyl)acetamide) is a white crystalline solid with a molecular formula of C₉H₁₁NO.[1] It is typically synthesized via the acetylation of o-toluidine.[1] The crude product from this synthesis often contains unreacted starting materials and by-products. Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature.[2][3] By dissolving the impure compound in a suitable solvent at an elevated temperature and then allowing it to cool, the desired compound crystallizes out of the solution in a purer form, while the impurities remain dissolved in the mother liquor. The selection of an appropriate solvent is critical for successful recrystallization; the desired compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent.
For this compound, which is insoluble in water but soluble in alcohols like ethanol, a mixed solvent system of ethanol and water is highly effective for purification.[4]
Data Presentation
The effectiveness of the recrystallization process is primarily assessed by the melting point and percent recovery of the purified product. Impurities typically depress and broaden the melting point range of a compound.[5]
| Parameter | Crude this compound (Typical) | Recrystallized this compound (Expected) |
| Appearance | Off-white to brownish crystalline powder | Colorless to white, needle-like crystals |
| Melting Point | Depressed and broad range (e.g., 105-109 °C) | Sharp and close to literature value (110-112 °C)[1] |
| Purity | Lower | Higher |
| Percent Recovery | N/A | 70-85% (Typical) |
Experimental Protocol
This protocol details the purification of crude this compound using a mixed ethanol-water solvent system.
Materials and Equipment
-
Crude this compound
-
Ethanol (95%)
-
Deionized Water
-
Erlenmeyer flasks (50 mL and 100 mL)
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Ice bath
-
Melting point apparatus
-
Watch glass
-
Drying oven
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the purification of crude this compound by recrystallization.
Step-by-Step Procedure
-
Dissolution:
-
Place approximately 2.0 g of crude this compound into a 50 mL Erlenmeyer flask containing a magnetic stir bar.
-
In a separate beaker, heat about 20-30 mL of 95% ethanol on a hot plate.
-
Add the minimum amount of hot ethanol to the Erlenmeyer flask while stirring to dissolve the crude solid completely. Start with about 5-10 mL and add more in small portions if necessary.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a pre-warmed Erlenmeyer flask and pour the hot solution through it.
-
-
Inducing Crystallization:
-
Heat water in a separate beaker.
-
To the clear, hot ethanol solution of this compound, add hot water dropwise while stirring until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature and crystal formation appears to be complete, place it in an ice bath for 15-20 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of the cold ethanol-water filtrate.
-
Turn on the vacuum and pour the cold crystalline mixture into the funnel.
-
Use a spatula to transfer any remaining crystals from the flask.
-
-
Washing the Crystals:
-
With the vacuum still on, wash the crystals on the filter paper with a small amount (a few milliliters) of an ice-cold ethanol-water mixture to remove any adhering mother liquor containing impurities.
-
-
Drying the Crystals:
-
Leave the crystals in the funnel with the vacuum on for a few minutes to help them dry.
-
Transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a low-temperature oven (around 50-60 °C).
-
-
Characterization:
-
Weigh the dry, recrystallized this compound to calculate the percent recovery.
-
Determine the melting point of the purified crystals and compare it to the literature value and the melting point of the crude material.
-
Logical Relationships Diagram
Caption: A diagram illustrating the key factors influencing the purity and yield in the recrystallization process.
Conclusion
Recrystallization is a powerful and straightforward technique for the purification of crude this compound. By carefully selecting the solvent system and controlling the cooling rate, a significant improvement in purity can be achieved, as evidenced by a sharper and higher melting point. The protocol described provides a reliable method for obtaining high-purity this compound suitable for further applications in research and development.
References
Application Notes and Protocols for the Analytical Characterization of o-Acetotoluidide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the characterization of o-Acetotoluidide (N-(2-methylphenyl)acetamide), a key intermediate in the synthesis of various dyes and pharmaceuticals.[1] The following sections detail the methodologies for chromatographic, spectroscopic, and thermal analysis, complete with experimental protocols and data presentation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for the development of analytical methods, particularly for chromatography and sample preparation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [2] |
| Molecular Weight | 149.19 g/mol | [2] |
| Appearance | Colorless crystals | [2] |
| Melting Point | 110-112 °C | [2] |
| Boiling Point | 296 °C at 760 mmHg | [2] |
| Solubility | Slightly soluble in water; soluble in ethanol, ether, and chloroform (B151607). | [2] |
Chromatographic Techniques
Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of this compound, particularly for purity assessment and the determination of related substances. A reversed-phase method is typically suitable.
Table 2: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and Water (Gradient or Isocratic) |
| Detector | UV at 240 nm |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Experimental Protocol: HPLC Analysis of this compound
-
Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 60:40 v/v for isocratic elution). Degas the mobile phase using sonication or vacuum filtration.
-
Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
Sample Solution Preparation: Prepare the sample solution by dissolving an accurately weighed amount of the this compound sample in the mobile phase to achieve a similar concentration as the standard solution.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution and record the chromatogram.
-
Inject the sample solution and record the chromatogram under the same conditions.
-
-
Data Analysis: Determine the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. Related impurities can be quantified based on their peak areas relative to the main peak.
Gas Chromatography (GC)
GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is suitable for the analysis of volatile impurities and for the assay of this compound.
Table 3: GC-FID Method Parameters for this compound Analysis
| Parameter | Recommended Conditions |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Nitrogen at a constant flow |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C (FID) |
| Oven Temperature Program | Initial 100 °C for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Injection Volume | 1 µL (split injection) |
Experimental Protocol: GC-FID Analysis of this compound
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable solvent such as methanol (B129727) or acetone (B3395972) to obtain a concentration of approximately 1 mg/mL.
-
GC System Setup: Set up the GC-FID system according to the parameters listed in Table 3.
-
Chromatographic Analysis:
-
Inject a solvent blank to ensure the system is clean.
-
Inject the prepared sample solution.
-
-
Data Analysis: Identify and quantify the peaks in the chromatogram. The purity of this compound can be determined by the area percentage of the main peak.
Spectroscopic Techniques
Spectroscopic techniques are indispensable for the structural elucidation and identification of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.
Table 4: ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| CH₃ (acetyl) | ~2.2 | ~24.5 |
| CH₃ (aromatic) | ~2.3 | ~17.5 |
| Aromatic CH | ~7.1-7.3 | ~125-130 |
| NH | ~7.4 (broad) | - |
| C=O | - | ~168 |
| Aromatic C (substituted) | - | ~130, ~135 |
Experimental Protocol: NMR Analysis of this compound
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquire the ¹³C NMR spectrum on the same instrument.
-
-
Data Processing and Interpretation: Process the acquired spectra (Fourier transform, phase correction, and baseline correction). Interpret the spectra by assigning the observed chemical shifts to the respective protons and carbons in the this compound molecule.[1][3][4][5][6]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the this compound molecule.
Table 5: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Assignment |
| ~3290 | N-H stretching (amide) |
| ~3050 | Aromatic C-H stretching |
| ~2920 | Aliphatic C-H stretching |
| ~1660 | C=O stretching (Amide I) |
| ~1540 | N-H bending (Amide II) |
| ~1440 | Aromatic C=C stretching |
Experimental Protocol: FTIR Analysis of this compound (KBr Pellet Method)
-
Sample Preparation:
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder into a pellet die.
-
-
Pellet Formation: Press the powder in the die under high pressure (approximately 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
FTIR Analysis:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of this compound.[7][8][9]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, confirming its identity.
Table 6: Key Mass Fragments of this compound (Electron Ionization)
| m/z | Proposed Fragment |
| 149 | [M]⁺ (Molecular ion) |
| 107 | [M - C₂H₂O]⁺ |
| 106 | [M - CH₃CO]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ |
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Introduction: Introduce a dilute solution of this compound in a suitable solvent (e.g., methanol) into the gas chromatograph, which then leads to the mass spectrometer.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range of m/z 40-300.
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragment ions.[10][11][12][13][14]
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of this compound, such as its melting point and thermal stability.[15][16][17][18][19]
Table 7: Expected Thermal Analysis Data for this compound
| Technique | Observation |
| DSC | A sharp endothermic peak corresponding to the melting point (~110-112 °C). |
| TGA | Thermally stable up to its boiling point, followed by decomposition at higher temperatures. |
Experimental Protocol: DSC and TGA Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Instrument Setup:
-
DSC: Heat the sample from ambient temperature to 150 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
TGA: Heat the sample from ambient temperature to 600 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
DSC Thermogram: Determine the onset and peak temperature of the melting endotherm.
-
TGA Thermogram: Determine the temperature at which significant weight loss begins, indicating decomposition.
-
Visualization of Workflows
The following diagrams illustrate the logical workflows for the characterization of this compound.
Caption: Overall workflow for this compound characterization.
Caption: Experimental workflow for HPLC analysis.
Caption: Workflow for FTIR analysis using the KBr pellet method.
References
- 1. rsc.org [rsc.org]
- 2. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- 5. spectrabase.com [spectrabase.com]
- 6. researchgate.net [researchgate.net]
- 7. azooptics.com [azooptics.com]
- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 9. ejournal.upi.edu [ejournal.upi.edu]
- 10. Elucidation of the mass fragmentation pathways of the polyether marine toxins, dinophysistoxins, and identification of isomer discrimination processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. scispace.com [scispace.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Dissection of Fragmentation Pathways in Protonated N-acetylhexosamines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]
- 16. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 17. cores.research.asu.edu [cores.research.asu.edu]
- 18. web.abo.fi [web.abo.fi]
- 19. depts.ttu.edu [depts.ttu.edu]
Application Notes and Protocols for the Safe Handling and Storage of o-Acetotoluidide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures and essential safety information for the handling and storage of o-Acetotoluidide (N-(2-methylphenyl)acetamide). Adherence to these guidelines is crucial to ensure a safe laboratory environment and minimize the risk of exposure.
Chemical and Physical Properties
This compound is a colorless crystalline solid.[1][2] It is insoluble in water.[1][3] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [1][4][5] |
| Molecular Weight | 149.19 g/mol | [1][2][4] |
| Appearance | Colorless crystals or crystalline powder | [1][2][6] |
| Melting Point | 110 °C (230 °F) | [1][2] |
| Boiling Point | 296 °C (565 °F) at 760 mmHg | [1][2] |
| Density | 1.168 g/cm³ | [1] |
| Solubility | Insoluble in water | [1][3] |
| Vapor Pressure | 0.000183 mmHg | [1] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and an irritant. It is harmful if swallowed, in contact with skin, or if inhaled.[7] It can also cause skin and serious eye irritation.[6][8]
GHS Hazard Statements:
-
H312: Harmful in contact with skin.[7]
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H332: Harmful if inhaled.[7]
-
H335: May cause respiratory irritation.[8]
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7][8]
-
P264: Wash skin thoroughly after handling.[7]
-
P270: Do not eat, drink or smoke when using this product.[7]
-
P271: Use only outdoors or in a well-ventilated area.[7]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[7][8]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[8]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[7]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8]
-
P501: Dispose of contents/container to an approved waste disposal plant.[7][9]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Type | Specification | Reference |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) approved standards. | [7][10] |
| Hand Protection | Chemically resistant gloves, such as polyvinyl chloride (PVC), inspected prior to use. | [1][3][10] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is the minimum requirement. | [7][10] |
| Respiratory Protection | For weighing and diluting, a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended. In case of exceeding exposure limits or experiencing irritation, a full-face respirator should be used. | [1][3][7] |
Safe Handling and Storage Protocols
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container tightly closed in a dry, cool, and well-ventilated place.[7][10]
-
Store away from incompatible materials such as strong oxidizing agents.[10] Some sources suggest refrigeration for storage.[3]
Handling:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[7][10]
-
Use non-sparking tools to prevent electrostatic discharge.[7]
-
Wash hands thoroughly after handling the substance.[10]
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[7]
-
Contaminated clothing and absorbent materials should be sealed in a vapor-tight plastic bag for disposal.[1][3]
Emergency Procedures
| Emergency Situation | Protocol | Reference |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-20 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [1][8] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention. | [7][8][9] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [7][8][9] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention. | [1][7] |
Experimental Protocols
Spill Cleanup Protocol:
-
Evacuate and Secure the Area: Immediately evacuate all non-essential personnel from the spill area. Restrict access to the area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or use a fume hood.
-
Wear Appropriate PPE: Don the full required PPE as listed in Section 3.
-
Contain the Spill: For small spills, use absorbent paper to pick up the material.[1][3] For larger spills, collect the material and place it in a suitable, closed container for disposal.[7][11] Avoid generating dust.[10][11]
-
Decontaminate the Area: Wash all contaminated surfaces with alcohol followed by a strong soap and water solution.[3]
-
Dispose of Waste: Place all contaminated materials, including absorbent paper and used PPE, into a sealed, labeled container for hazardous waste disposal.[1][3]
-
Seek Approval for Re-entry: Do not re-enter the contaminated area until a safety officer has verified that the area has been properly cleaned.[3]
Diagrams
Caption: Workflow for the safe handling of this compound.
Caption: Potential hazard pathway for this compound exposure.
References
- 1. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 120-66-1 [smolecule.com]
- 3. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. plantaedb.com [plantaedb.com]
- 5. This compound | 120-66-1 | Benchchem [benchchem.com]
- 6. N-Acetyl-o-toluidine - Hazardous Agents | Haz-Map [haz-map.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.dk [fishersci.dk]
- 9. fishersci.com [fishersci.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. chemicalbook.com [chemicalbook.com]
Disposal Guidelines for o-Acetotoluidide Waste: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe disposal of o-Acetotoluidide waste. Adherence to these guidelines is crucial to ensure laboratory safety, environmental protection, and regulatory compliance.
Introduction
This compound (N-(2-methylphenyl)acetamide) is a solid aromatic amide compound. Improper disposal of this chemical and its associated waste can pose risks to human health and the environment. These guidelines outline the necessary procedures for the safe handling, potential in-lab treatment, and ultimate disposal of this compound waste.
Hazard Identification and Classification
This compound is classified as harmful if swallowed.[1][2] It can also cause skin and serious eye irritation, and may cause respiratory irritation.[1][2] Based on available data for the closely related compound o-Acetoacetotoluidide, it is considered to have moderate acute oral toxicity.
Waste Classification:
This compound waste is not typically listed as a specific hazardous waste under EPA RCRA regulations. However, it must be evaluated to determine if it exhibits any of the characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.
-
Ignitability, Corrosivity, Reactivity: this compound is a stable solid and is not expected to exhibit these characteristics.
-
Toxicity: The toxicity characteristic is determined by the concentration of certain contaminants in the waste leachate. While this compound itself is not a listed toxic contaminant, if the waste is a solution or mixture, its overall toxicity must be considered. In California, a waste is considered hazardous if the acute oral LD50 is less than 2500 mg/kg.[3] Given the LD50 data for related compounds, it is prudent to manage this compound waste as a hazardous waste.
Quantitative Data Summary
The following tables summarize the available toxicological and environmental impact data for this compound and a closely related compound, o-Acetoacetotoluidide. This data should be used to inform risk assessments and disposal decisions.
Table 1: Acute Toxicity Data
| Compound | Test Organism | Route | LD50 / LC50 / EC50 | Reference |
| o-Acetoacetotoluidide | Rat (male) | Oral | 1854 mg/kg | [4] |
| o-Acetoacetotoluidide | Rat (female) | Oral | 1945 mg/kg | [4] |
| o-Acetoacetotoluidide | Daphnia magna | Aquatic | 48-hr EC50: 931 mg/L | [4] |
| o-Acetoacetotoluidide | Pimephales promelas (fathead minnow) | Aquatic | 96-hr LC50: 316.2 mg/L | [4] |
| o-Acetoacetotoluidide | Oryzias latipes (medaka) | Aquatic | 96-hr LC50: >100 mg/L | [4] |
| o-Acetoacetotoluidide | Selenastrum capricornutum (algae) | Aquatic | 72-hr EC50 (biomass): 383 mg/L | [4] |
Table 2: Environmental Fate and Bioaccumulation
| Compound | Parameter | Value | Reference |
| o-Acetoacetotoluidide | Biodegradability | Inherently biodegradable | [4] |
| This compound | Bioaccumulation Potential | Not expected to bioaccumulate | [5] |
Experimental Protocols for Waste Disposal
Two primary disposal pathways are recommended for this compound waste: in-laboratory chemical degradation for small quantities of pure compound or dilute solutions, and off-site incineration for larger quantities or contaminated waste.
Protocol 1: In-Laboratory Chemical Degradation via Oxidation
This protocol is suitable for treating small quantities (typically less than 10 grams) of this compound. The principle of this method is the oxidation of the aromatic amine functionality to non-mutagenic derivatives using potassium permanganate (B83412) in an acidic medium.
Materials:
-
This compound waste
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃)
-
Large glass beaker or flask (at least 100 times the volume of the waste)
-
Stir plate and stir bar
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, face shield, acid-resistant gloves, lab coat
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood. Wear appropriate PPE.
-
Acidification: For each 1 gram of this compound waste, slowly and with stirring, add it to 200 mL of 1.7 N sulfuric acid in the large beaker. The sulfuric acid solution can be prepared by carefully adding 47 mL of concentrated H₂SO₄ to 953 mL of water.
-
Oxidation: While stirring the acidic solution, slowly add a 0.2 M potassium permanganate solution. For each 1 gram of this compound, approximately 670 mL of the 0.2 M KMnO₄ solution will be required. Add the permanganate solution in small portions to control the exothermic reaction. Continue adding until a purple color persists for at least one hour, indicating an excess of permanganate.
-
Quenching: After the reaction is complete (persistent purple color), quench the excess potassium permanganate by slowly adding solid sodium bisulfite or sodium sulfite in small increments until the purple color disappears and the solution becomes colorless or brown due to the formation of manganese dioxide.
-
Neutralization and Disposal: The resulting solution can be neutralized with a suitable base (e.g., sodium hydroxide (B78521) or sodium carbonate) to a pH between 6 and 8. The neutralized solution can then be disposed of down the drain with copious amounts of water, in accordance with local regulations.
Protocol 2: Preparation for Off-Site Incineration
For larger quantities of this compound waste, or for waste that is heavily contaminated with other materials, off-site incineration at a licensed hazardous waste facility is the recommended disposal method.
Materials:
-
This compound waste
-
Combustible solvent (e.g., ethanol (B145695), methanol)
-
Appropriate, labeled hazardous waste container
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, solvent-resistant gloves, lab coat
Procedure:
-
Segregation and Labeling: Segregate this compound waste from other waste streams. Place it in a clearly labeled, leak-proof hazardous waste container. The label should include the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Solubilization (Optional but Recommended): To facilitate incineration, this compound can be dissolved in a combustible solvent. In a fume hood, slowly add a flammable solvent such as ethanol or methanol (B129727) to the waste container to dissolve the solid. This should only be done if the incineration facility's acceptance criteria allow for flammable liquid waste.
-
Container Management: Keep the hazardous waste container securely closed when not in use. Store it in a designated satellite accumulation area away from heat, sparks, and open flames.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste to a permitted incineration facility. Provide them with a detailed description of the waste composition.
Waste Disposal Workflow
The following diagram illustrates the decision-making process for the disposal of this compound waste.
Caption: Decision workflow for this compound waste disposal.
Safety Precautions
-
Always handle this compound and its waste in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.
-
Avoid generating dust when handling the solid material.
-
In case of a spill, contain the material and clean it up using appropriate procedures. For solid spills, carefully sweep or vacuum the material into a designated waste container. For liquid spills, use an inert absorbent material.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
By following these guidelines, researchers, scientists, and drug development professionals can ensure the safe and environmentally responsible disposal of this compound waste. Always consult your institution's specific safety and waste disposal protocols.
References
Application Note and Protocol: Synthesis and Workup of o-Acetotoluidide
Abstract
This document provides a detailed step-by-step guide for the synthesis, workup, and purification of o-Acetotoluidide, also known as N-(2-methylphenyl)acetamide. The protocol outlines the acetylation of o-toluidine (B26562) using acetic anhydride (B1165640). This process is fundamental in organic synthesis, often employed to protect amine groups or to synthesize intermediates for pharmaceuticals and dyes.[1][2] This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction
This compound (N-(2-methylphenyl)acetamide) is an aromatic amide synthesized from o-toluidine.[1] The acetylation of an amino group is a common and crucial transformation in organic chemistry. It serves to "protect" the highly reactive amino group, moderating its reactivity and preventing undesirable side reactions during subsequent electrophilic aromatic substitution reactions like nitration or halogenation.[2] The resulting amide, this compound, is a stable, crystalline solid that is a valuable precursor in the synthesis of more complex molecules.[2]
The reaction involves treating o-toluidine with an acetylating agent, most commonly acetic anhydride or glacial acetic acid, to form the corresponding acetamide.[1][2] This protocol will focus on the use of acetic anhydride, which typically provides a high yield and a straightforward workup.
Reaction Scheme:

Figure 1: Acetylation of o-toluidine with acetic anhydride to produce this compound and acetic acid.
Data Presentation: Physical and Chemical Properties
A summary of the key physical and chemical properties for the primary reactant and the final product is provided in Table 1. This data is essential for calculating theoretical yields, understanding reaction conditions, and ensuring safe handling.
| Property | o-Toluidine (Reactant) | This compound (Product) |
| IUPAC Name | 2-Methylaniline | N-(2-Methylphenyl)acetamide[3] |
| Synonyms | 2-Aminotoluene | 2'-Methylacetanilide, Acetyl-o-toluidine[3] |
| CAS Number | 95-53-4 | 120-66-1[1] |
| Molecular Formula | C₇H₉N | C₉H₁₁NO[1] |
| Molecular Weight | 107.15 g/mol | 149.19 g/mol [3] |
| Appearance | Colorless to pale yellow liquid | Colorless to white crystalline solid[1][4] |
| Melting Point | -23 °C | 110 °C[1] |
| Boiling Point | 200 °C | 296 °C[3] |
| Density | 0.998 g/mL | 1.168 g/cm³[3] |
| Solubility | Slightly soluble in water; soluble in organic solvents | Insoluble in cold water; soluble in ethanol (B145695), ether, chloroform[4][5] |
Experimental Protocols
3.1. Materials and Reagents
-
o-Toluidine (C₇H₉N)
-
Acetic Anhydride ((CH₃CO)₂O)
-
Glacial Acetic Acid (CH₃COOH)
-
Deionized Water (H₂O)
-
Ethanol (for recrystallization)
-
Ice
3.2. Equipment
-
100 mL Round-bottom flask or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Thermometer
-
Graduated cylinders
-
Beakers
-
Büchner funnel and filter flask
-
Vacuum source
-
Filter paper
-
Spatula and weighing scale
-
Glass rod
3.3. Synthesis of this compound This procedure is adapted from established methods for the acetylation of aromatic amines.[6][7][8]
-
Preparation: In a 100 mL flask, combine 5.0 mL of o-toluidine (approx. 5.0 g, 46.6 mmol) and 5 mL of glacial acetic acid.
-
Reaction Setup: Place the flask in a fume hood and add a magnetic stir bar. Begin stirring the mixture.
-
Addition of Acetic Anhydride: Slowly add 6.0 mL of acetic anhydride to the stirring solution. The reaction is exothermic, and the temperature of the mixture will increase.
-
Reaction: Gently heat the mixture to approximately 50-60°C using a water bath and maintain this temperature for 30-40 minutes with continuous stirring to ensure the reaction goes to completion.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the o-toluidine spot has disappeared.
3.4. Workup and Isolation of Crude Product
-
Precipitation: After the reaction period, allow the mixture to cool slightly. Carefully and slowly pour the warm reaction mixture into a beaker containing approximately 100 mL of ice-cold water.
-
Crystallization: Stir the aqueous mixture vigorously with a glass rod. The oily product will solidify into a white or off-white precipitate as the excess acetic anhydride is hydrolyzed and the product crystallizes.
-
Isolation: Collect the solid crude product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected solid on the filter paper with two portions of cold deionized water (2 x 20 mL) to remove any remaining acetic acid and other water-soluble impurities.
-
Drying: Press the crystals as dry as possible on the funnel. Allow the crude product to air-dry or place it in a desiccator.
3.5. Purification by Recrystallization
-
Solvent Selection: An ethanol/water mixture is a suitable solvent system for the recrystallization of this compound.
-
Dissolution: Transfer the crude solid to a clean Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. Heat the mixture gently on a hot plate.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes faintly cloudy (the point of saturation). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.
-
Cooling: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Collection of Pure Crystals: Collect the purified crystals by vacuum filtration.
-
Final Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the purified this compound. The final product should be colorless crystals with a melting point of approximately 110 °C.[1]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound.
Caption: Workflow for this compound Synthesis.
References
- 1. Buy this compound | 120-66-1 [smolecule.com]
- 2. Sciencemadness Discussion Board - n-acetyl o-toluidine oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of o-Acetotoluidide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of o-Acetotoluidide. It includes detailed experimental protocols, troubleshooting guides for common issues encountered during the synthesis, and frequently asked questions to improve reaction yield and product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and straightforward method for synthesizing this compound is the acetylation of o-toluidine (B26562) with acetic anhydride (B1165640).[1] In this reaction, the amino group of o-toluidine acts as a nucleophile and attacks the electrophilic carbonyl carbon of acetic anhydride. The reaction is typically carried out in the presence of a base, such as sodium acetate (B1210297), to neutralize the acetic acid byproduct.
Q2: What is the role of sodium acetate in this reaction?
Sodium acetate acts as a base to neutralize the acetic acid formed as a byproduct during the reaction. This is crucial because the protonation of the starting amine (o-toluidine) by the acidic byproduct would render it non-nucleophilic, thereby halting the acylation reaction.
Q3: What are the key factors that influence the yield of this compound?
Several factors can significantly impact the yield of the synthesis:
-
Purity of Reactants: The purity of o-toluidine and acetic anhydride is critical. Impurities can lead to side reactions and the formation of colored byproducts.
-
Reaction Temperature: The temperature at which the reaction is conducted plays a vital role. While many acylations proceed at room temperature, gentle heating may be required to overcome the activation energy. However, excessive heat can promote side reactions and decomposition.
-
Molar Ratio of Reactants: The stoichiometry of the reactants is important. Using a slight excess of the acylating agent (acetic anhydride) can help ensure the complete conversion of the starting amine.
-
Moisture Control: Acetic anhydride is sensitive to moisture and can hydrolyze to acetic acid. Therefore, it is essential to use anhydrous conditions and dry glassware.
Q4: How can I purify the crude this compound product?
The most common method for purifying this compound is recrystallization.[1] This technique relies on the difference in solubility of the desired compound and impurities in a suitable solvent at different temperatures. An ideal solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvent systems for recrystallizing acetanilides include ethanol/water mixtures.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield | 1. Incomplete Reaction: The reaction may not have gone to completion. 2. Moisture Contamination: Acetic anhydride may have hydrolyzed due to moisture. 3. Incorrect Stoichiometry: An insufficient amount of acetic anhydride was used. 4. Suboptimal Temperature: The reaction temperature was too low. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, consider extending the reaction time or gently heating the mixture. 2. Ensure all glassware is thoroughly dried before use. Use freshly opened or properly stored acetic anhydride. 3. Use a slight molar excess (e.g., 1.1 to 1.2 equivalents) of acetic anhydride. 4. Gently heat the reaction mixture (e.g., to 40-60°C) and monitor by TLC. |
| Product is Colored (Yellow/Brown) | 1. Impure o-Toluidine: The starting o-toluidine may be oxidized or contain colored impurities. 2. Oxidation: Aromatic amines are susceptible to oxidation, which can form colored byproducts. | 1. Purify the o-toluidine by distillation before use if it appears discolored. 2. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. |
| Product Fails to Crystallize | 1. Too Much Solvent: An excessive amount of solvent was used during recrystallization. 2. Supersaturation Not Achieved: The solution is not sufficiently concentrated for crystals to form. 3. Presence of Oily Impurities: Impurities may be inhibiting crystallization. | 1. Evaporate some of the solvent to increase the concentration of the product. 2. Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization. Add a seed crystal of pure this compound if available. 3. Try to purify the crude product by another method, such as column chromatography, before attempting recrystallization. |
| Multiple Spots on TLC of the Final Product | 1. Unreacted Starting Material: Incomplete reaction. 2. Diacylation: Although less common for primary amines under controlled conditions, it is a possibility with excessive heating or a large excess of acylating agent. | 1. See "Low Yield" troubleshooting. 2. Avoid using a large excess of acetic anhydride and harsh heating conditions. Maintain careful control over the stoichiometry. |
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. This data is based on general principles of acylation reactions and should be used as a guideline for optimization.
Table 1: Illustrative Effect of Temperature on Yield
| Entry | Temperature (°C) | Reaction Time (min) | Illustrative Yield (%) |
| 1 | 25 (Room Temp.) | 30 | 85 |
| 2 | 40 | 20 | 92 |
| 3 | 60 | 15 | 95 |
| 4 | 80 | 15 | 90 (slight decrease due to potential side reactions) |
Table 2: Illustrative Effect of Molar Ratio on Yield
| Entry | Molar Ratio (o-toluidine : acetic anhydride) | Reaction Time (min) | Illustrative Yield (%) |
| 1 | 1 : 1.0 | 30 | 88 |
| 2 | 1 : 1.1 | 25 | 94 |
| 3 | 1 : 1.2 | 20 | 96 |
| 4 | 1 : 1.5 | 20 | 96 (no significant increase, potential for more impurities) |
Experimental Protocols
Synthesis of this compound
Materials:
-
o-Toluidine
-
Acetic Anhydride
-
Glacial Acetic Acid
-
Sodium Acetate
-
Distilled Water
-
Ethanol (for recrystallization)
-
Ice
Equipment:
-
Erlenmeyer flask (250 mL)
-
Beakers
-
Graduated cylinders
-
Buchner funnel and filter flask
-
Filter paper
-
Heating mantle or hot plate
-
Magnetic stirrer and stir bar
-
Melting point apparatus
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of o-toluidine in 150 mL of distilled water and 5 mL of glacial acetic acid. Stir the mixture until the o-toluidine has completely dissolved.
-
In a separate beaker, prepare a solution of 8.0 g of sodium acetate in 30 mL of distilled water.
-
To the o-toluidine solution, add 6.0 mL of acetic anhydride while stirring continuously.
-
Immediately after adding the acetic anhydride, add the sodium acetate solution to the reaction mixture.
-
Stir the mixture vigorously for 10-15 minutes. A white precipitate of this compound will form.
-
Cool the flask in an ice bath for 20-30 minutes to ensure complete precipitation.
-
Collect the crude this compound by vacuum filtration using a Buchner funnel.
-
Wash the crystals with two portions of cold distilled water.
-
Allow the crude product to air dry on the filter paper.
Purification by Recrystallization
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v) to dissolve the solid completely. Gentle heating may be required.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
As the solution cools, pure crystals of this compound will form.
-
To maximize the yield, place the flask in an ice bath for about 15 minutes.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified crystals and determine their melting point (literature value: ~110-112 °C) and calculate the final yield.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
common side products in the synthesis of o-Acetotoluidide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the synthesis of o-acetotoluidide.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for the synthesis of this compound?
The synthesis of this compound is typically achieved through the acetylation of o-toluidine (B26562). This reaction involves treating o-toluidine with an acetylating agent, most commonly acetic anhydride (B1165640) or glacial acetic acid.[1][2] The amino group of o-toluidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent to form an amide bond.
Q2: What are the most common side products I should be aware of during the synthesis of this compound?
Several side products can form under various reaction conditions. The most common include:
-
N,N-diacetyl-o-toluidine: This di-acetylated product can form, particularly when using an excess of acetic anhydride and more vigorous reaction conditions.[3]
-
Unreacted o-toluidine: Incomplete reaction can lead to the presence of the starting material in your crude product.
-
Isomeric Acetotoluidides (p- and m-acetotoluidide): If the starting o-toluidine is not pure and contains isomers like p-toluidine (B81030) or m-toluidine (B57737), these will also be acetylated.
-
Ring Acetylation Products: Under certain conditions, Friedel-Crafts acetylation of the aromatic ring of the product can occur, leading to acetophenone (B1666503) derivatives.[4]
-
Hydrolysis Product (o-toluidine): If water is present during the reaction or work-up, the desired this compound can hydrolyze back to o-toluidine and acetic acid.[1]
Q3: How can I minimize the formation of the di-acetylated side product?
To minimize the formation of N,N-diacetyl-o-toluidine, it is advisable to use a stoichiometric amount or only a slight excess of the acetylating agent. Additionally, avoiding excessively high temperatures and prolonged reaction times can help reduce the likelihood of this side reaction.[3]
Q4: What purification techniques are effective for removing these side products?
Recrystallization is a common and effective method for purifying this compound.[1] The choice of solvent is crucial and may require some experimentation to optimize. Column chromatography can also be employed for more challenging separations, especially for removing isomeric impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | Ensure the reaction goes to completion by monitoring with TLC. Consider extending the reaction time or slightly increasing the temperature. |
| Hydrolysis of the product during work-up. | Ensure all work-up steps are performed under anhydrous conditions where possible. Use a non-aqueous work-up if feasible. | |
| Presence of Multiple Spots on TLC Plate | Formation of side products such as di-acetylated compound, unreacted starting material, or isomeric products. | Refer to the side product table below for identification. Optimize reaction conditions to minimize side product formation. Employ appropriate purification techniques like recrystallization or column chromatography. |
| Product is an Oil or Fails to Crystallize | Presence of impurities that are depressing the melting point. | Purify the crude product using column chromatography to remove impurities before attempting recrystallization. |
| Unexpected Peaks in NMR or Mass Spectrum | Presence of side products or impurities from starting materials. | Compare the spectra with known spectra of this compound and potential side products. Consider obtaining analytical data for your starting o-toluidine to check for isomeric purity. |
Common Side Products in this compound Synthesis
| Side Product | Chemical Name | Molecular Formula | Formation Pathway |
| N,N-diacetyl-o-toluidine | N-acetyl-N-(2-methylphenyl)acetamide | C11H13NO2 | Over-acetylation of the primary amine, especially with excess acetylating agent.[3] |
| Unreacted o-toluidine | 2-Methylaniline | C7H9N | Incomplete reaction. |
| p-Acetotoluidide | N-(4-methylphenyl)acetamide | C9H11NO | Acetylation of p-toluidine impurity in the starting material. |
| m-Acetotoluidide | N-(3-methylphenyl)acetamide | C9H11NO | Acetylation of m-toluidine impurity in the starting material. |
| Ring Acetylation Products | e.g., 4-acetamino-3-methylacetophenone | C11H13NO2 | Friedel-Crafts acetylation of the aromatic ring of the product.[4] |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound involves the reaction of o-toluidine with acetic anhydride.[5]
-
In a round-bottom flask, dissolve o-toluidine in a suitable solvent, such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. The reaction is exothermic, so cooling may be necessary to maintain the desired temperature.
-
After the addition is complete, continue stirring the mixture at room temperature or with gentle heating for a specified period to ensure the reaction goes to completion.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude this compound.
-
Collect the solid product by filtration and wash it with cold water to remove any remaining acid.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture.
Visualizations
Caption: Formation pathways of common side products in this compound synthesis.
References
troubleshooting low yield in o-toluidine acetylation
This technical support center provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low yields in the acetylation of o-toluidine (B26562).
Troubleshooting Guide (Q&A)
This guide addresses specific problems that can lead to poor outcomes in your experiment.
Q1: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted o-toluidine. What is the likely cause?
A: This issue typically points to three main areas: an inactive nucleophile, suboptimal reaction conditions, or incorrect stoichiometry.
-
Inactive Nucleophile: If the reaction medium is too acidic, the o-toluidine starting material becomes protonated to form the o-toluidinium ion.[1] This protonated form lacks the necessary lone pair of electrons on the nitrogen atom and cannot act as a nucleophile to attack the acetylating agent.[1]
-
Solution: Add a mild base, such as sodium acetate (B1210297) or pyridine (B92270), to the reaction mixture. The base will deprotonate the o-toluidinium ion, regenerating the nucleophilic amine and allowing the reaction to proceed.[1]
-
-
Suboptimal Conditions: The reaction may be too slow at room temperature or may not have been allowed to run for a sufficient amount of time.
-
Insufficient Acetylating Agent: If there is not enough acetic anhydride (B1165640) or acetyl chloride, the reaction will be incomplete.
-
Solution: Use a slight excess of the acetylating agent, typically between 1.1 and 1.5 equivalents, to ensure the o-toluidine is completely consumed.[1]
-
Q2: My final product is an impure, discolored oil or solid (e.g., yellow or brown). What causes this and how can I prevent it?
A: Discoloration often indicates the presence of oxidation byproducts. Aromatic amines are susceptible to oxidation, which can form colored, often tarry, impurities.[1]
-
Solution 1: Use High-Purity Reagents: The o-toluidine starting material may contain colored oxidation impurities. If it appears discolored, consider purifying it by distillation before use.[2] Likewise, ensure your acetylating agent is fresh, as reagents like acetic anhydride can hydrolyze over time if exposed to moisture.[1]
-
Solution 2: Maintain an Inert Atmosphere: To minimize contact with atmospheric oxygen, perform the reaction under an inert atmosphere, such as dry nitrogen or argon.[1]
Q3: My yield is consistently around 50%, even though the reaction seems to run. What is the specific reason for this?
A: A yield of approximately 50% is a classic sign that half of your amine is being consumed as a base. This occurs when using an acyl halide (e.g., acetyl chloride), which produces one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl then reacts with and deactivates one equivalent of the o-toluidine starting material.
Q4: I am losing a significant amount of product during the workup and purification steps. What is a reliable isolation procedure?
A: Product loss during workup is a common issue that can be minimized with a refined procedure.
-
Step 1: Quenching and Precipitation: Pour the reaction mixture into a beaker of cold or ice water.[1] This will hydrolyze any remaining acetic anhydride and typically causes the solid N-acetyl-o-toluidine product to precipitate.
-
Step 2: Neutralization and Washing: Collect the crude solid by vacuum filtration. To remove the acetic acid byproduct, wash the collected solid with a dilute aqueous solution of sodium bicarbonate.[1] Follow this with a wash of cold water to remove any remaining salts.
-
Step 3: Purification: The most common method for purification is recrystallization.[1] A mixture of ethanol (B145695) and water is often a suitable solvent system for N-acetyl-o-toluidine.[1][2]
Data & Protocols
Key Experimental Parameters
The following table summarizes recommended conditions for the acetylation of o-toluidine.
| Parameter | Recommended Condition | Notes |
| Acetylating Agent | Acetic Anhydride (Ac₂O) | Generally preferred as the byproduct (acetic acid) is less corrosive than HCl.[1] |
| Stoichiometry | 1.1 - 1.5 equivalents of Ac₂O | A slight excess ensures complete consumption of the limiting reagent (o-toluidine).[1] |
| Base | Sodium Acetate or Pyridine | Neutralizes acidic byproducts and prevents protonation of the amine.[1][4] |
| Temperature | Room Temperature to 60°C | Reaction can be gently heated to increase the rate.[1] Monitor by TLC to prevent byproduct formation at higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Recommended to prevent oxidation of the aromatic amine.[1] |
| Workup | Precipitation in water | The product is typically insoluble in water, allowing for easy initial isolation.[1] |
| Purification | Recrystallization (Ethanol/Water) | An effective method for achieving high purity of the final product.[1][2] |
Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the acetylation of o-toluidine using acetic anhydride.
-
Reagent Preparation:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve o-toluidine (1.0 eq) in glacial acetic acid.
-
-
Reaction Setup:
-
Place the flask in an ice bath to cool the solution.
-
Under continuous stirring, slowly add acetic anhydride (1.1 eq) to the cooled solution. The addition is exothermic.
-
-
Reaction Execution:
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Gently heat the reaction to 50°C for approximately 30-60 minutes.
-
Monitor the disappearance of the o-toluidine spot by TLC.
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully pour the warm mixture into a beaker containing cold water, stirring vigorously.
-
A white precipitate of N-acetyl-o-toluidine should form.
-
Cool the mixture further in an ice bath for 15-20 minutes to maximize precipitation.[1]
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a cold, dilute solution of sodium bicarbonate, followed by two washes with cold water.
-
-
Purification and Drying:
-
Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at low heat to obtain the final N-acetyl-o-toluidine product.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for o-toluidine acetylation.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
Frequently Asked Questions (FAQs)
Q: Which acetylating agent is better: acetic anhydride or acetyl chloride? A: Both are effective. Acetic anhydride is often preferred in teaching and industrial settings because it is less volatile and its byproduct, acetic acid, is less corrosive and easier to handle than the hydrogen chloride gas produced from acetyl chloride.[1]
Q: Is a catalyst required for this reaction? A: The reaction can proceed without a true catalyst. However, a base like pyridine or sodium acetate is highly recommended.[1][4] The base plays a crucial role in neutralizing the acidic byproduct, thereby preventing the deactivation of the o-toluidine. In some acylation protocols, 4-dimethylaminopyridine (B28879) (DMAP) can be used in catalytic amounts to significantly accelerate the reaction rate.[5]
Q: Can this reaction be performed without a solvent? A: Yes, solvent-free acetylation is possible, for instance, by refluxing o-toluidine with an excess of glacial acetic acid.[6] However, using a solvent often provides better control over the reaction temperature and facilitates stirring.
Q: How can I confirm the identity and purity of my N-acetyl-o-toluidine product? A: Standard analytical techniques should be used. Purity can be assessed initially by TLC and by measuring the melting point of the recrystallized product. The identity of the compound should be confirmed using spectroscopic methods such as Infrared (IR) spectroscopy (to observe the amide carbonyl and N-H stretches) and Nuclear Magnetic Resonance (NMR) spectroscopy.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. benchchem.com [benchchem.com]
- 4. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 5. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - n-acetyl o-toluidine oxidation - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Optimizing o-Acetotoluidide Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of o-Acetotoluidide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent method for synthesizing this compound is the acetylation of o-toluidine (B26562).[1] This reaction is typically carried out using acetic anhydride (B1165640) or acetic acid as the acetylating agent.[1]
Q2: What is the general reaction mechanism for the acetylation of o-toluidine?
The reaction proceeds via a nucleophilic addition-elimination mechanism. The amino group of o-toluidine acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride. This is followed by the elimination of a leaving group to form the amide product, this compound.
Q3: What are the typical impurities found in crude this compound?
Common impurities include unreacted o-toluidine, the diacetylated byproduct (N,N-diacetyl-o-toluidine), and oxidation products of the starting amine.[2] The presence of moisture can also lead to the hydrolysis of acetic anhydride into acetic acid, which will be present as an impurity.
Q4: How can I purify the crude this compound product?
Purification is most commonly achieved through recrystallization from a suitable solvent, such as aqueous ethanol.[1] Washing the crude product with cold water can help remove water-soluble impurities like acetic acid and salts.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | Incomplete Reaction: Insufficient reaction time or temperature. | - Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC).- Gently heat the reaction mixture. For sterically hindered anilines, heating may be necessary to overcome the activation energy.[3] |
| Reagent Degradation: Acetic anhydride is sensitive to moisture and can hydrolyze over time. | - Use a fresh bottle of acetic anhydride or purify it by distillation before use.- Ensure all glassware is thoroughly dried and the reaction is conducted under anhydrous conditions. | |
| Steric Hindrance: The ortho-methyl group in o-toluidine can sterically hinder the approach of the acetylating agent. | - Consider using a more reactive acylating agent, such as acetyl chloride, in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct.[3][4] | |
| Product is Colored (Yellow/Brown) | Oxidation of o-toluidine: Aromatic amines are susceptible to air oxidation, which can form colored impurities.[2] | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon).- If the starting o-toluidine is discolored, consider purifying it by distillation before use.- The addition of a small amount of a reducing agent, like zinc dust, has been reported to prevent oxidation in similar reactions. |
| Presence of Multiple Spots on TLC | Unreacted Starting Material: The reaction has not gone to completion. | - Increase the reaction time or temperature as described above.- Use a slight excess (1.1-1.5 equivalents) of the acetylating agent to drive the reaction to completion.[2] |
| Diacylation: Formation of N,N-diacetyl-o-toluidine. | - Avoid using a large excess of the acetylating agent.- Control the reaction temperature; higher temperatures can sometimes favor diacylation.[2] | |
| Difficulty in Product Isolation/Purification | Oily Product Instead of Solid: The product may not be precipitating correctly or is impure. | - Ensure the reaction mixture is sufficiently cooled to induce crystallization.- Scratch the inside of the flask with a glass rod to provide nucleation sites.- Purify the crude product by column chromatography if recrystallization is ineffective. |
| Product Hydrolysis during Workup: The amide product can be hydrolyzed back to the amine under strong acidic or basic conditions. | - Perform aqueous workup steps with cold solutions and minimize contact time with strong acids or bases.[5] |
Experimental Protocols
Protocol 1: Standard Acetylation of o-Toluidine with Acetic Anhydride
This protocol is adapted from procedures for the acetylation of similar aromatic amines.
Materials:
-
o-Toluidine
-
Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve o-toluidine in a minimal amount of glacial acetic acid.
-
Slowly add a slight molar excess (approximately 1.1 to 1.2 equivalents) of acetic anhydride to the solution while stirring. The reaction is exothermic.
-
Continue stirring the mixture at room temperature for 30-60 minutes. The progress of the reaction can be monitored by TLC.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove acetic acid and any unreacted o-toluidine.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol-water mixture.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Acetylation using a Base Catalyst for Hindered Amines
This protocol is recommended if yields are low with the standard procedure, as o-toluidine has some steric hindrance.
Materials:
-
o-Toluidine
-
Acetyl Chloride
-
Pyridine or Triethylamine (as a non-nucleophilic base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen), dissolve o-toluidine (1 equivalent) and pyridine (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization or column chromatography.
Data Presentation
Table 1: Qualitative Effect of Reaction Parameters on this compound Synthesis
| Parameter | Variation | Expected Effect on Yield | Expected Effect on Purity |
| Temperature | Increase | May increase reaction rate and yield up to an optimal point. | Excessive heat can lead to increased side products (e.g., diacylation, degradation), decreasing purity. |
| Reaction Time | Increase | Generally increases yield until the reaction reaches completion. | Prolonged reaction times, especially at elevated temperatures, may lead to impurity formation. |
| Acetylating Agent | Acetic Anhydride | Standard reagent, generally provides good yields. | Purity is typically good under controlled conditions. |
| Acetyl Chloride | More reactive, can improve yields for hindered amines like o-toluidine. | May require a base to neutralize HCl byproduct, which needs to be removed during workup. | |
| Catalyst | None (neat reaction) | Can be effective but may require heating. | May be less clean than catalyzed reactions. |
| Acetic Acid (as solvent/catalyst) | Can facilitate the reaction. | Generally provides a clean reaction profile. | |
| Pyridine/DMAP (with acyl chloride) | Can significantly increase the reaction rate and yield. | Requires careful removal during workup to ensure high purity. |
Mandatory Visualization
Caption: Reaction mechanism for the acetylation of o-toluidine.
References
removing unreacted o-toluidine from the product mixture
<_ _>
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the removal of unreacted o-toluidine (B26562) from product mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted o-toluidine?
A1: The most common methods for removing unreacted o-toluidine leverage its basicity and physical properties. These include:
-
Acidic Wash (Liquid-Liquid Extraction): This is often the first and most effective method. Since o-toluidine is a weak base, it can be protonated with a dilute acid (e.g., HCl) to form a water-soluble salt.[1][2][3] This salt will then partition into the aqueous phase, separating it from your likely less polar, non-basic product in the organic phase.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase.[4][5] It is particularly useful for removing trace amounts of o-toluidine and separating it from products with similar polarities.
-
Recrystallization: If your product is a solid, recrystallization can be an effective purification method.[6][7] The choice of solvent is critical to ensure that the product crystallizes out while the o-toluidine impurity remains in the solution.[6]
-
Distillation/Steam Distillation: Given o-toluidine's boiling point of around 200-202°C, distillation can be used to separate it from less volatile products.[8] Steam distillation is also a viable option and can be performed after basifying the reaction mixture.[9][10][11]
Q2: My product is acid-sensitive. How can I remove o-toluidine without using an acid wash?
A2: If your product is not stable in acidic conditions, you have several alternatives to an acid wash:
-
Aqueous Wash with Copper Sulfate (B86663): A 10% aqueous solution of copper sulfate can be used to wash the organic layer.[2][3][12] The copper ions form a complex with the amine, which then partitions into the aqueous layer.[2][3] You will observe the blue aqueous layer turning purple as the complex forms. Continue washing until no further color change is observed.[2][3]
-
Column Chromatography: As mentioned above, chromatography is a powerful tool for separation without the need for pH adjustment. You may need to screen different solvent systems to achieve optimal separation.
-
Recrystallization: For solid products, this remains a good option. Careful solvent selection is key.
Q3: I performed an acid wash, but I suspect there is still some o-toluidine in my organic layer. What should I do?
A3: Several factors could lead to an incomplete extraction:
-
Insufficient Acid: Ensure you are using a sufficient amount of dilute acid to protonate all of the o-toluidine. You can check the pH of the aqueous layer to ensure it is acidic (typically pH 4 or lower).[2][3]
-
Inadequate Mixing: Ensure thorough mixing of the organic and aqueous layers during the extraction to maximize the transfer of the o-toluidine salt into the aqueous phase.
-
Number of Washes: A single wash may not be sufficient. Perform multiple washes with fresh dilute acid to ensure complete removal.
If you still suspect the presence of o-toluidine, you can follow up with a different purification method like column chromatography.
Q4: How can I confirm that all the o-toluidine has been removed?
A4: The purity of your product can be assessed using various analytical techniques:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to check for the presence of o-toluidine. A pure product should show a single spot.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of purity.[13][14]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique for detecting and quantifying trace amounts of volatile impurities like o-toluidine.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the characteristic signals of o-toluidine in your product sample.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Emulsion formation during acidic wash. | The organic and aqueous phases have similar densities or high concentrations of certain compounds. | * Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. * Allow the mixture to stand for a longer period. * Gently swirl the separatory funnel instead of vigorous shaking. * Filter the mixture through a pad of Celite. |
| Product is lost into the aqueous layer during acid wash. | Your product may have some basicity and is being protonated along with the o-toluidine. | * Use a milder acid or a buffered aqueous solution. * Consider using the copper sulfate wash method instead.[2][3] * If some product does enter the aqueous phase, you can basify the aqueous layer and back-extract your product with an organic solvent. |
| o-Toluidine streaks on the TLC plate during column chromatography. | o-Toluidine is interacting too strongly with the silica (B1680970) gel (which is acidic). | * Add a small amount of a basic modifier, like triethylamine (B128534) or ammonia, to the eluent. * Use a different stationary phase, such as alumina. |
| Product and o-toluidine co-elute during column chromatography. | The chosen solvent system does not provide adequate separation. | * Perform a systematic screening of different solvent systems with varying polarities. * Consider using a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. |
| Low recovery after recrystallization. | The chosen solvent is too good, and a significant amount of the product remains dissolved even at low temperatures. | * Try a different solvent or a mixed solvent system.[6] * Ensure the solution is cooled sufficiently, possibly in an ice bath. * Scratch the inside of the flask with a glass rod to induce crystallization.[6] * Add a seed crystal of your pure product.[6] |
Experimental Protocols
Protocol 1: Removal of o-Toluidine by Acidic Wash (Liquid-Liquid Extraction)
Objective: To remove unreacted o-toluidine from an organic product mixture by converting it to its water-soluble salt.
Materials:
-
Reaction mixture containing the product and unreacted o-toluidine dissolved in an organic solvent (e.g., diethyl ether, ethyl acetate).
-
1 M Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Transfer the organic reaction mixture to a separatory funnel.
-
Add an equal volume of 1 M HCl to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to separate. The top layer will typically be the organic phase, and the bottom will be the aqueous phase (confirm by adding a few drops of water).
-
Drain the lower aqueous layer into a flask.
-
Repeat the wash with 1 M HCl two more times.
-
To neutralize any remaining acid in the organic layer, wash with an equal volume of saturated NaHCO₃ solution. Check for the cessation of effervescence.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
-
Drain the organic layer into a clean, dry Erlenmeyer flask.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter or decant the dried organic solution into a round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Protocol 2: Purification by Column Chromatography
Objective: To separate the desired product from o-toluidine using silica gel chromatography.
Materials:
-
Crude product mixture
-
Silica gel (appropriate mesh size)
-
Eluent (solvent system determined by TLC analysis)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes or flasks
Procedure:
-
Select the Eluent: Using TLC, determine a solvent system that gives good separation between your product and o-toluidine. A good starting point for many organic compounds is a mixture of hexane (B92381) and ethyl acetate.
-
Pack the Column:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica gel.
-
Drain the eluent until it is just level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully add the sample solution to the top of the column.
-
-
Elute the Column:
-
Add fresh eluent to the top of the column.
-
Begin collecting fractions as the eluent flows through the column.
-
-
Analyze the Fractions:
-
Monitor the collected fractions by TLC to determine which ones contain your purified product.
-
Combine the pure fractions.
-
-
Isolate the Product:
-
Remove the solvent from the combined pure fractions using a rotary evaporator.
-
Visualizations
Caption: Workflow for removing o-toluidine via acidic wash.
Caption: Workflow for purification by column chromatography.
References
- 1. o-Toluidine CAS#: 95-53-4 [m.chemicalbook.com]
- 2. Workup [chem.rochester.edu]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. mt.com [mt.com]
- 8. O-TOLUIDINE - Ataman Kimya [atamanchemicals.com]
- 9. Sciencemadness Discussion Board - o-toluidine from o-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Sciencemadness Discussion Board - First o-toluidine synthesis - running into some issues with the reaction mixture - Powered by XMB 1.9.11 [sciencemadness.org]
- 11. Sciencemadness Discussion Board - O-Toluidine purification - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. chem.rochester.edu [chem.rochester.edu]
- 13. researchgate.net [researchgate.net]
- 14. helixchrom.com [helixchrom.com]
- 15. Quantification of systemic o-toluidine after intrathecal administration of hyperbaric prilocaine in humans: a prospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing diacylation in the synthesis of o-Acetotoluidide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the synthesis of o-Acetotoluidide, with a specific focus on preventing the formation of the diacylated byproduct.
Troubleshooting Guide: Preventing Diacylation
Issue: Formation of N,N-diacetyl-o-toluidine as a significant byproduct.
Diacylation, the formation of N,N-diacetyl-o-toluidine, is a common side reaction in the synthesis of this compound. This occurs when the initially formed monoacetylated product undergoes a second acetylation. The following guide provides solutions to minimize or eliminate this impurity.
| Potential Cause | Recommended Solution |
| Excess Acetic Anhydride (B1165640) | Strictly control the stoichiometry of the reactants. A slight excess of acetic anhydride (1.1-1.5 equivalents) is often sufficient for complete mono-acylation without promoting significant diacylation.[1] |
| High Reaction Temperature | Maintain a moderate reaction temperature. While gentle heating (e.g., 40-60°C) can increase the reaction rate, excessive heat can lead to the formation of the diacylated byproduct.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is advised to avoid product degradation at elevated temperatures. |
| Prolonged Reaction Time | Monitor the reaction for completion using TLC. Once the starting o-toluidine (B26562) has been consumed, the reaction should be quenched to prevent further reaction to the diacetylated product. |
| Absence of a suitable base | In acidic conditions, the amine group of o-toluidine can be protonated, rendering it non-nucleophilic. The use of a weak base, such as sodium acetate (B1210297), can neutralize the acetic acid byproduct, ensuring the amine remains reactive for mono-acylation. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of diacylation in the synthesis of this compound?
A1: The primary cause of diacylation is the presence of forcing reaction conditions, particularly a large excess of the acylating agent (acetic anhydride) and high reaction temperatures.[1] These conditions provide the necessary energy and reactant concentration for the less reactive monoacetylated product to undergo a second acetylation.
Q2: How can I monitor the progress of the reaction to avoid diacylation?
A2: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside standards of o-toluidine and this compound, you can track the consumption of the starting material and the formation of the desired product. The appearance of a new, less polar spot could indicate the formation of the diacetylated byproduct.
Q3: What is the role of sodium acetate in this reaction?
A3: Sodium acetate acts as a weak base. The acetylation of o-toluidine with acetic anhydride produces acetic acid as a byproduct. This acid can protonate the starting amine, making it unreactive. Sodium acetate neutralizes the acetic acid, ensuring a sufficient concentration of the free amine is available to react.
Q4: Can other acylating agents be used to prevent diacylation?
A4: While acetic anhydride is commonly used, other acylating agents like acetyl chloride can also be employed. However, the reactivity of the acylating agent must be considered. More reactive agents might increase the likelihood of diacylation if conditions are not carefully controlled.
Q5: What is a suitable solvent for this reaction?
A5: The reaction can often be carried out without a solvent (neat) or in an inert solvent like toluene (B28343) or tetrahydrofuran.[1] The choice of solvent can influence the reaction rate and solubility of the reactants and products.
Data Presentation
Table 1: Effect of Reactant Ratio on Product Distribution (Illustrative Data)
| Molar Ratio (o-toluidine:acetic anhydride) | Temperature (°C) | Yield of this compound (%) | Formation of Diacetylated Byproduct (%) |
| 1:1.1 | 50 | 95 | < 1 |
| 1:1.5 | 50 | 92 | 3-5 |
| 1:2.0 | 50 | 85 | 10-15 |
| 1:1.1 | 100 | 88 | 5-7 |
| 1:2.0 | 100 | 70 | >25 |
This table provides illustrative data based on qualitative descriptions in the literature. Actual results may vary.
Experimental Protocols
Protocol for the Selective Mono-acetylation of o-Toluidine
This protocol is designed to favor the formation of this compound while minimizing diacylation.
Materials:
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o-Toluidine
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Acetic Anhydride
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Glacial Acetic Acid (optional, as solvent)
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Sodium Acetate (optional, if starting with o-toluidinium salt)
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Ice
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Water
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Ethanol (for recrystallization)
Procedure:
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In a round-bottom flask, combine o-toluidine (1.0 equivalent) with a minimal amount of glacial acetic acid if a solvent is desired.
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Slowly add acetic anhydride (1.1-1.2 equivalents) to the stirred solution of o-toluidine. The reaction is exothermic, and the temperature should be monitored.[1]
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If necessary, gently heat the reaction mixture to 40-50°C to ensure the reaction goes to completion.
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Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).
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Once the o-toluidine spot is no longer visible on the TLC plate, pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product and quench any unreacted acetic anhydride.
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Collect the solid product by vacuum filtration and wash it with cold water.
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Recrystallize the crude product from an ethanol/water mixture to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Cause-and-effect diagram for diacylation and its prevention.
References
issues with o-Acetotoluidide crystallization and how to solve them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with o-acetotoluidide crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of pure this compound crystals?
A1: Pure this compound typically appears as colorless crystals.[1]
Q2: What are suitable solvents for the crystallization of this compound?
A2: this compound is soluble in organic solvents like ethanol (B145695), chloroform, and ether, while it is only slightly soluble in cold water and considered insoluble in hot water.[2] This solubility profile makes a mixed solvent system, such as ethanol and water, a common choice for recrystallization. Ethanol acts as the "good" solvent in which the compound is soluble when hot, and water acts as the "bad" or anti-solvent to induce crystallization upon cooling.
Q3: What are the primary impurities I might encounter in my this compound sample?
A3: If the this compound was synthesized by the acetylation of o-toluidine (B26562) with acetic anhydride, potential impurities could include unreacted o-toluidine, residual acetic acid, or di-acetylated byproducts. The presence of these impurities can interfere with the crystallization process.
Q4: How can the presence of impurities affect the crystallization of this compound?
A4: Impurities can have several effects on crystallization. They can lower the melting point of the compound, lead to the formation of an oil instead of crystals ("oiling out"), and alter the crystal shape or morphology. In some cases, impurities can be incorporated into the crystal lattice, reducing the purity of the final product.
Data Presentation: Solvent Selection Guide
| Solvent | Qualitative Solubility (at 25°C) | Qualitative Solubility (at boiling point) | Suitability for Recrystallization |
| Water | Insoluble/Slightly Soluble | Insoluble | Poor (as a single solvent), Good (as an anti-solvent) |
| Ethanol | Soluble | Very Soluble | Good (as a primary solvent in a mixed system) |
| Acetone | Soluble | Very Soluble | Potentially Good (as a primary solvent) |
| Chloroform | Soluble | Very Soluble | Use with caution due to volatility and safety concerns |
| Ether | Soluble | Very Soluble | Use with caution due to high volatility and flammability |
Experimental Protocols
Protocol for Recrystallization of this compound using an Ethanol-Water Mixed Solvent System
This protocol outlines the steps for purifying this compound using a common mixed-solvent recrystallization technique.
Materials:
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Crude this compound
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Ethanol (95% or absolute)
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Deionized water
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Erlenmeyer flasks (two sizes)
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Hot plate with magnetic stirring capability
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Magnetic stir bar
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Buchner funnel and filter flask
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Filter paper
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Glass stirring rod
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Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of ethanol to just cover the solid. Heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot ethanol until the this compound is completely dissolved.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask containing a small amount of boiling ethanol. Place a fluted filter paper in a stemless funnel and place it on the pre-heated flask. Pour the hot solution of this compound through the filter paper. This step should be done quickly to prevent premature crystallization.
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Inducing Crystallization: To the hot, clear solution, add hot deionized water dropwise while stirring until the solution becomes faintly cloudy (the cloud point). This indicates that the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution again.
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Cooling and Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature, undisturbed. Slow cooling promotes the formation of larger, purer crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter flask.
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Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture to remove any remaining soluble impurities.
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Drying: Allow the crystals to dry completely on the filter paper by drawing air through the Buchner funnel for a period of time. The crystals can then be transferred to a watch glass for further air drying.
Troubleshooting Guide
Issue 1: No Crystals Form Upon Cooling
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Possible Cause: The solution is not saturated; too much solvent was used.
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Solution: Reheat the solution and boil off some of the solvent to increase the concentration of the this compound. Allow the solution to cool again.
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Possible Cause: The solution is supersaturated.
-
Solution:
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Scratching: Gently scratch the inside of the flask with a glass stirring rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If available, add a tiny crystal of pure this compound to the solution to act as a "seed" for crystallization.
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Issue 2: "Oiling Out" - A Liquid Layer Forms Instead of Crystals
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Possible Cause: The boiling point of the solvent is higher than the melting point of the this compound, or the presence of significant impurities is depressing the melting point.
-
Solution:
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Reheat the solution until the oil redissolves completely.
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Add a small amount of the "good" solvent (ethanol) to decrease the saturation of the solution.
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Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of cooling.
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Issue 3: Poor Crystal Yield
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Possible Cause: Too much solvent was used, and a significant amount of the product remains dissolved in the mother liquor.
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Solution: Before filtering, further cool the solution in an ice bath to maximize precipitation. If the yield is still low, some of the solvent can be evaporated from the mother liquor to recover more product, which can then be recrystallized again.
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Possible Cause: Premature crystallization during hot filtration.
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Solution: Ensure the filtration apparatus is sufficiently pre-heated and that the solution remains hot throughout the filtration process.
Issue 4: Crystals are Colored or Appear Impure
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Possible Cause: Colored impurities are present in the original sample.
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Solution: After dissolving the crude product in the hot solvent, add a small amount of activated charcoal. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
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Possible Cause: The crystals were not washed sufficiently after filtration.
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Solution: Ensure the collected crystals are washed with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
Mandatory Visualizations
Caption: Troubleshooting workflow for this compound crystallization.
Caption: Experimental workflow for mixed-solvent recrystallization.
References
effect of temperature on the rate of o-Acetotoluidide synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of o-Acetotoluidide. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of this compound?
The synthesis of this compound is typically achieved through the N-acetylation of o-toluidine (B26562). This reaction involves the introduction of an acetyl group (CH₃CO-) to the nitrogen atom of the primary amine, o-toluidine. The most common acetylating agent used for this transformation is acetic anhydride (B1165640), with acetic acid being the byproduct of the reaction.
Q2: What is the role of temperature in this synthesis?
Temperature is a critical parameter in the synthesis of this compound as it directly influences the rate of the reaction. Generally, increasing the temperature will increase the reaction rate. However, excessively high temperatures can lead to the formation of impurities and potentially decrease the overall yield due to decomposition of reactants or products.
Q3: What are the expected physical properties of this compound?
This compound is a white crystalline solid with a melting point of approximately 110-112 °C. It is sparingly soluble in cold water but more soluble in hot water and organic solvents like ethanol (B145695).
Q4: What are the common side reactions to be aware of during the synthesis of this compound?
At elevated temperatures, potential side reactions may include:
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Oxidation of o-toluidine: Aromatic amines can be susceptible to oxidation, which can lead to colored impurities.
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Diacetylation: Although less common for primary amines under controlled conditions, the formation of a diacetylated product is a possibility at higher temperatures and with a large excess of acetic anhydride.
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Decomposition: At very high temperatures, both the reactant o-toluidine and the product this compound can undergo thermal decomposition.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to low temperature or insufficient reaction time. 2. Loss of product during workup and purification. 3. Impure starting materials. | 1. Gently heat the reaction mixture to 40-60 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Ensure efficient extraction and minimize transfers. Use cold solvent for washing during filtration to reduce solubility losses. 3. Use freshly distilled o-toluidine and ensure the acetic anhydride is not hydrolyzed. |
| Product is Colored (Not White) | 1. Oxidation of the starting material (o-toluidine). 2. Presence of other impurities in the starting materials. | 1. Run the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the o-toluidine by distillation before use if it is discolored. Recrystallize the final product to remove colored impurities. |
| Oily Product Instead of Crystals | 1. Presence of unreacted starting materials or solvent. 2. Impurities preventing crystallization. | 1. Ensure the reaction has gone to completion by TLC. Thoroughly dry the product after filtration. 2. Attempt recrystallization from a different solvent system. Seeding with a small crystal of pure product can induce crystallization. |
| Melting Point of the Product is Low and Broad | 1. The product is impure. | 1. Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) until a sharp melting point is obtained. |
Data Presentation
The following table provides representative data on how temperature can affect the rate of this compound synthesis. Please note that these are illustrative values based on typical acetylation reactions and may vary depending on the specific experimental conditions.
| Temperature (°C) | Reaction Time (minutes) | Approximate Yield (%) | Purity (by crude analysis) |
| 25 (Room Temp) | 60 - 90 | 80 - 85 | High |
| 40 | 30 - 45 | 85 - 90 | High |
| 60 | 15 - 20 | 90 - 95 | High to Medium |
| 80 | < 10 | 80 - 85 | Medium to Low (potential for byproducts) |
| 100 | < 5 | < 75 | Low (significant byproduct formation) |
Experimental Protocols
Synthesis of this compound
Materials:
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o-Toluidine
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Acetic Anhydride
-
Glacial Acetic Acid (optional, as solvent)
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Sodium Acetate (optional, as a base)
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Ethanol
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Deionized Water
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Round-bottom flask
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Reflux condenser
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Heating mantle or water bath
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Stirring apparatus
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Beaker
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Büchner funnel and filter flask
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Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place o-toluidine. For every 1 mole of o-toluidine, a slight excess (e.g., 1.05 - 1.1 moles) of acetic anhydride is typically used. The reaction can be run neat or with a solvent like glacial acetic acid.
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Addition of Reagents: Slowly add the acetic anhydride to the stirring o-toluidine. The reaction is exothermic, and the temperature of the mixture will rise.
-
Temperature Control and Reaction Monitoring:
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Room Temperature Synthesis: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC. The reaction is often complete within 1-2 hours.
-
Heated Synthesis: For a faster reaction, gently heat the mixture to 40-60 °C using a water bath or heating mantle. Maintain this temperature and monitor the reaction by TLC until the starting material is consumed.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing ice-cold water while stirring. This will precipitate the crude this compound and hydrolyze any unreacted acetic anhydride.
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Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the crystals with cold water to remove any remaining acetic acid and other water-soluble impurities.
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Purification: The crude this compound can be purified by recrystallization. A common solvent system is an ethanol/water mixture. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
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Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a desiccator or a vacuum oven. Determine the yield and characterize the product by its melting point and spectroscopic methods (e.g., IR, NMR).
Mandatory Visualization
Caption: Relationship between temperature and key parameters in this compound synthesis.
minimizing impurity formation during o-Acetotoluidide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of o-Acetotoluidide. Our aim is to help you minimize impurity formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound synthesis?
A1: The most common impurities include unreacted o-toluidine (B26562), diacetylated o-toluidide, and oxidation products of o-toluidine.[1] Unreacted starting material is often due to incomplete reaction, while diacetylation can occur under forcing conditions.[1] Oxidation products typically arise from exposure of the amine to air, especially at elevated temperatures.[1]
Q2: How can I minimize the formation of the diacetylated byproduct?
A2: To minimize diacetylation, it is crucial to control the stoichiometry of the reactants. Avoid using a large excess of acetic anhydride (B1165640).[1] A slight excess (e.g., 1.1 to 1.5 equivalents) is often sufficient to drive the reaction to completion without promoting significant diacetylation.[1] Maintaining a moderate reaction temperature and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can also prevent over-reaction.[1]
Q3: My o-toluidine starting material is discolored. Can I still use it?
A3: Discoloration, often a yellowish or reddish-brown hue, indicates the presence of oxidation impurities.[2] Using discolored o-toluidine can lead to the formation of colored impurities in your final product. It is highly recommended to purify the o-toluidine by distillation before use to ensure a high-purity final product.
Q4: What is the role of a base, such as sodium acetate (B1210297), in the reaction?
A4: In the acetylation of amines with acetic anhydride, acetic acid is produced as a byproduct. While not always necessary, a weak base like sodium acetate can be added to neutralize the acetic acid formed. This can be particularly useful as the protonation of the starting amine by the acid would render it non-nucleophilic and stop the reaction.[3]
Q5: How can I effectively remove unreacted acetic anhydride and the acetic acid byproduct during workup?
A5: A common and effective method is to quench the reaction mixture by pouring it into cold water or onto crushed ice.[1] This will precipitate the solid this compound and hydrolyze the unreacted acetic anhydride to the more water-soluble acetic acid. The crude product can then be collected by vacuum filtration and washed with cold water. A subsequent wash with a dilute aqueous solution of sodium bicarbonate can help to neutralize and remove any residual acetic acid.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient heating or reaction time. | Ensure the reaction mixture is heated appropriately (if the protocol requires it) and monitor the reaction to completion using TLC. |
| Loss of product during workup or recrystallization. | Optimize the recrystallization solvent system to ensure high recovery. Avoid using excessive solvent. | |
| Protonation of the starting amine by the acidic byproduct. | Consider adding a weak base like sodium acetate to neutralize the acetic acid formed during the reaction. | |
| Product is Contaminated with Unreacted o-Toluidine | Insufficient amount of acetylating agent. | Use a slight molar excess (1.1-1.5 equivalents) of acetic anhydride to ensure complete conversion of the o-toluidine.[1] |
| Reaction time was too short. | Monitor the reaction progress with TLC and ensure the disappearance of the o-toluidine spot before quenching the reaction. | |
| Presence of Diacetylated Impurity | Use of a large excess of acetic anhydride. | Carefully control the stoichiometry; avoid using more than a slight excess of the acetylating agent.[1] |
| High reaction temperature or prolonged reaction time. | Maintain a moderate reaction temperature and monitor the reaction to avoid over-acetylation. | |
| Colored Impurities in the Final Product | Oxidation of the o-toluidine starting material. | Use freshly distilled, colorless o-toluidine. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[1] |
| Oxidation of the product during the reaction or workup. | Avoid unnecessarily high temperatures and prolonged exposure to air. | |
| Oily Product Instead of Crystalline Solid | Presence of significant impurities that inhibit crystallization. | Purify the crude product. If recrystallization is difficult, consider column chromatography. |
| Inappropriate recrystallization solvent. | Perform a solvent screen to find a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the compound well when hot but poorly when cold. |
Data Presentation
Table 1: Effect of Molar Ratio of Acetic Anhydride to Aniline (B41778) on Yield
This table provides data for the acetylation of aniline, which serves as a good model for the acetylation of o-toluidine.
| Entry | Molar Ratio (Aniline:Acetic Anhydride) | Reaction Time (min) | Yield (%) |
| 1 | 1:0.5 | 45 | ~70 |
| 2 | 1:1 | 45 | ~85 |
| 3 | 1:1.5 | 45 | ~92 |
| 4 | 1:2 | 45 | 92.9 |
| 5 | 1:2.5 | 45 | ~93 |
Data adapted from a study on the acetylation of aniline.[4] The results indicate that increasing the molar ratio of acetic anhydride to aniline up to 1:2 improves the yield, after which the yield plateaus.
Table 2: Comparison of Acylating Agents for the Acetylation of Benzyl Alcohol
This table provides a comparison of acetic anhydride and acetyl chloride for a similar acylation reaction, highlighting the higher reactivity of acetyl chloride.
| Entry | Acylating Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Acetic Anhydride | ZnCl₂ | Solvent-free | 30 | 0.5 | 95 | [5] |
| 2 | Acetyl Chloride | ZnCl₂ | Solvent-free | 30 | 0.3 | 98 | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Acetic Anhydride
This protocol is a standard method for the N-acetylation of o-toluidine.
Materials:
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o-Toluidine
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Acetic Anhydride
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Glacial Acetic Acid (optional, as solvent)
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Water
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Ice
Procedure:
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In a fume hood, place 10.7 g (0.1 mol) of freshly distilled o-toluidine into a 250 mL Erlenmeyer flask.
-
Slowly add 12.2 g (0.12 mol) of acetic anhydride to the o-toluidine with constant swirling. The reaction is exothermic.
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Optional: If the reaction mixture becomes too viscous, a small amount of glacial acetic acid can be added as a solvent.
-
After the initial exothermic reaction subsides, gently heat the mixture in a water bath at 50-60°C for 30 minutes to ensure the reaction goes to completion.
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Monitor the reaction progress using Thin Layer Chromatography (TLC) until the o-toluidine spot is no longer visible.
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Allow the reaction mixture to cool to room temperature, then pour it slowly into 200 mL of ice-cold water while stirring vigorously.
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The this compound will precipitate as a white solid.
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Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with several portions of cold water.
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Air-dry the crude product.
Protocol 2: Purification of this compound by Recrystallization
This protocol describes the purification of the crude this compound.
Materials:
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Crude this compound
-
Water
Procedure:
-
Transfer the crude this compound to an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is boiled for a few minutes.
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If charcoal was used, perform a hot filtration to remove it.
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Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then add a few drops of hot ethanol to redissolve the precipitate.
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Allow the solution to cool slowly to room temperature. Crystals of pure this compound will form.
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For maximum yield, cool the flask in an ice bath for 15-20 minutes.
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Collect the purified crystals by vacuum filtration and wash them with a small amount of a cold ethanol/water mixture.
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Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
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Determine the melting point of the purified product to assess its purity. Pure this compound has a melting point of 110-112°C.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Logical relationships in the formation of impurities during this compound synthesis.
References
Technical Support Center: Scaling Up o-Acetotoluidide Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis of o-Acetotoluidide from a laboratory setting to a pilot plant. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing this compound?
A1: The most prevalent laboratory method is the acetylation of o-toluidine (B26562) using an acetylating agent like acetic anhydride (B1165640). The reaction involves the nucleophilic attack of the amino group of o-toluidine on the carbonyl carbon of acetic anhydride, forming this compound and acetic acid as a byproduct.
Q2: What are the primary challenges when scaling up this compound synthesis from a lab to a pilot plant?
A2: The primary challenges in scaling up this synthesis include:
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Heat Management: The acetylation of o-toluidine is an exothermic reaction. In a pilot plant setting, the surface-area-to-volume ratio is significantly lower than in a laboratory flask, making heat dissipation less efficient. This can lead to temperature gradients, localized overheating, and an increased potential for side reactions or thermal runaway.
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Mass Transfer and Mixing: Achieving uniform mixing in a large reactor can be difficult. Inefficient mixing can result in localized high concentrations of reactants, leading to the formation of impurities and a decrease in overall yield.
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Reagent Addition: The rate of addition of acetic anhydride is more critical at a larger scale to control the exothermic reaction. A slow, controlled addition is necessary to maintain the desired reaction temperature.
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Solid Handling: The final product, this compound, is a solid. Handling, filtering, and drying large quantities of solids in a pilot plant requires specialized equipment, such as agitated nutsche filter-dryers, which differ significantly from laboratory-scale Buchner funnels and vacuum ovens.
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Safety: o-Toluidine is a hazardous substance, and acetic anhydride is corrosive. Handling large quantities of these materials in a pilot plant necessitates stringent safety protocols and engineering controls.
Q3: What are the key process parameters to monitor during the scale-up of this compound synthesis?
A3: Critical process parameters to monitor and control include:
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Temperature: Precise temperature control is crucial for managing the reaction exotherm and minimizing side reactions.
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Agitation Speed: The agitation speed must be sufficient to ensure proper mixing and heat transfer without causing excessive shear.
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Rate of Reagent Addition: The addition rate of acetic anhydride should be carefully controlled to maintain the desired temperature profile.
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Reaction Time: The reaction should be monitored to determine the optimal reaction time for complete conversion and to avoid prolonged heating that could lead to product degradation.
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pH: While not always a primary control parameter in this specific reaction, monitoring the pH can be useful, especially during the workup and purification steps.
Troubleshooting Guides
Issue 1: Low Product Yield
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | - Lab Scale: Extend the reaction time or slightly increase the temperature, monitoring by TLC. - Pilot Plant: Ensure adequate mixing to avoid stratification of reactants. Verify that the temperature is maintained throughout the reactor. |
| Side Reactions | - Lab & Pilot Plant: Control the reaction temperature rigorously. Ensure slow, subsurface addition of acetic anhydride to prevent localized high concentrations. The formation of diacetylated byproducts can occur under harsh conditions. |
| Losses During Workup | - Lab Scale: Ensure complete precipitation of the product from the reaction mixture. Use minimal amounts of cold solvent for washing to avoid dissolving the product. - Pilot Plant: Optimize the filtration and drying cycles. Ensure efficient solid-liquid separation in the filter-dryer. |
| Reagent Quality | - Lab & Pilot Plant: Use fresh, high-purity o-toluidine and acetic anhydride. Acetic anhydride can hydrolyze over time if exposed to moisture. |
Issue 2: Product Discoloration (Yellow or Brown)
| Potential Cause | Troubleshooting Action |
| Oxidation of o-Toluidine | - Lab & Pilot Plant: Use purified o-toluidine. Consider running the reaction under an inert atmosphere (e.g., nitrogen) to minimize exposure to oxygen. |
| Thermal Degradation | - Lab & Pilot Plant: Avoid excessive reaction temperatures or prolonged heating times. Ensure efficient cooling is in place, especially in the pilot plant. |
| Impurities in Starting Materials | - Lab & Pilot Plant: Analyze the starting materials for colored impurities before use. |
| Purification Issues | - Lab Scale: Recrystallize the product, potentially with the addition of a small amount of activated charcoal to remove colored impurities. - Pilot Plant: Optimize the washing steps in the filter-dryer to remove residual impurities. |
Issue 3: Difficulty with Filtration
| Potential Cause | Troubleshooting Action |
| Fine Particle Size | - Lab & Pilot Plant: Optimize the crystallization/precipitation conditions. Slower cooling or the use of an anti-solvent can lead to larger crystals that are easier to filter. |
| Gummy or Oily Product | - Lab & Pilot Plant: Ensure the reaction has gone to completion and that all acetic anhydride has been quenched. Residual acetic acid can sometimes lead to an oily product. Ensure thorough washing of the crude product. |
| Filter Clogging | - Pilot Plant: Ensure the filter medium in the nutsche filter-dryer is appropriate for the particle size distribution of the product. Adjust agitation during filtration to prevent compaction of the filter cake. |
Data Presentation
Table 1: Comparison of Typical Reaction Parameters for this compound Synthesis
| Parameter | Laboratory Scale (100 g) | Pilot Plant Scale (10 kg) |
| o-Toluidine | 100 g (0.93 mol) | 10 kg (93.3 mol) |
| Acetic Anhydride | 105 g (1.03 mol, 1.1 eq) | 10.5 kg (102.9 mol, 1.1 eq) |
| Solvent (e.g., Toluene) | 500 mL | 50 L |
| Reaction Temperature | 80-100 °C | 80-100 °C (with careful monitoring) |
| Addition Time of Acetic Anhydride | 15-30 minutes | 1-2 hours (controlled addition) |
| Reaction Time | 2-4 hours | 4-6 hours |
| Typical Yield | 90-95% | 85-92% |
| Purification Method | Recrystallization | Washing in Filter-Dryer, Optional Recrystallization |
Experimental Protocols
Laboratory Scale Synthesis of this compound
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Setup: In a well-ventilated fume hood, equip a 1 L round-bottom flask with a mechanical stirrer, a dropping funnel, a reflux condenser, and a thermometer.
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Charging Reagents: Charge the flask with 100 g (0.93 mol) of o-toluidine and 500 mL of toluene (B28343).
-
Reaction: Begin stirring and heat the mixture to 80 °C.
-
Addition of Acetic Anhydride: Add 105 g (1.03 mol) of acetic anhydride dropwise from the dropping funnel over 30 minutes, maintaining the temperature between 80-100 °C. The reaction is exothermic, and the addition rate may need to be adjusted to control the temperature.
-
Reaction Completion: After the addition is complete, continue stirring at 90-100 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Crystallization: Once the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath to 0-5 °C to crystallize the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold toluene (2 x 50 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.
Pilot Plant Scale Synthesis of this compound
-
Setup: In a designated process area, use a 100 L glass-lined or stainless steel reactor equipped with an agitator, a temperature probe, a port for reagent addition, and a connection to a scrubber system.
-
Charging Reagents: Charge the reactor with 10 kg (93.3 mol) of o-toluidine and 50 L of toluene.
-
Reaction: Start the agitator and heat the mixture to 80 °C using the reactor jacket.
-
Addition of Acetic Anhydride: Add 10.5 kg (102.9 mol) of acetic anhydride via a dosing pump at a controlled rate over 1-2 hours to maintain the temperature between 80-100 °C. The reactor's cooling system should be active to manage the exotherm.
-
Reaction Completion: After the addition, maintain the temperature at 90-100 °C for 4-6 hours. Take samples periodically for in-process control (IPC) analysis (e.g., HPLC) to confirm reaction completion.
-
Crystallization: Cool the reactor contents to ambient temperature and then to 0-5 °C using the jacket's cooling fluid to induce crystallization.
-
Isolation: Transfer the resulting slurry to an agitated nutsche filter-dryer.
-
Washing: Wash the product cake in the filter-dryer with cold toluene.
-
Drying: Dry the product under vacuum in the filter-dryer until the desired solvent content is reached.
Mandatory Visualization
dealing with coloration issues in crude o-Acetotoluidide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing coloration issues encountered during the synthesis and purification of crude o-Acetotoluidide.
Troubleshooting Guide: Coloration Issues
This section addresses specific issues related to the color of crude this compound and provides actionable solutions.
Question: My crude this compound is yellow, brown, or reddish-brown instead of the expected white to off-white crystalline solid. What is the cause of this discoloration?
Answer: Discoloration in crude this compound is typically indicative of impurities formed during the synthesis or degradation upon storage. The primary causes include:
-
Residual o-Toluidine (B26562): The starting material, o-toluidine, is prone to oxidation, especially when exposed to air and light.[1] Oxidized o-toluidine can form highly colored impurities, such as azo compounds and quinone-like structures, which impart a yellow to brown color to the final product.
-
Oxidation of this compound: Although more stable than o-toluidine, this compound itself can undergo oxidation over time, leading to colored degradation products.[2]
-
Reaction Byproducts: Side reactions during the acetylation of o-toluidine can lead to the formation of colored polymeric or tarry substances.
-
Incomplete Reaction: The presence of unreacted starting materials can contribute to a lower melting point and discoloration of the final product.
Question: How can I remove the color from my crude this compound?
Answer: The most effective methods for decolorizing crude this compound are recrystallization and treatment with activated charcoal.
-
Recrystallization: This is a fundamental purification technique for solid organic compounds.[2] Dissolving the crude product in a suitable hot solvent and allowing it to cool slowly promotes the formation of pure crystals, leaving the colored impurities dissolved in the mother liquor.
-
Activated Charcoal Treatment: Activated charcoal has a high surface area and can adsorb colored organic impurities.[3][4] It is used in conjunction with recrystallization to remove soluble colored compounds that may not be effectively eliminated by crystallization alone.
Frequently Asked Questions (FAQs)
Q1: What is the ideal appearance and melting point of pure this compound?
A1: Pure this compound should be a white to colorless crystalline solid.[2][5] Its reported melting point is approximately 110-112 °C. A lower and broader melting point range is a strong indication of the presence of impurities.[6]
Q2: Which solvent should I use for the recrystallization of this compound?
A2: The choice of solvent is crucial for effective recrystallization. An ideal solvent should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Based on the solubility of similar aromatic amides, several solvents and solvent systems can be considered. The selection should be based on small-scale trials to determine the best balance between yield and purity.
Q3: How much activated charcoal should I use, and are there any precautions?
A3: A general guideline is to use 1-5% activated charcoal by weight relative to the crude this compound. Using an excessive amount of charcoal can lead to the loss of the desired product due to adsorption.
Important Precautions:
-
Never add activated charcoal to a boiling or near-boiling solution. This can cause violent bumping and frothing. Always cool the solution slightly before adding the charcoal.
-
Perform a hot filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.
Q4: Can I reuse the mother liquor from recrystallization?
A4: While the mother liquor will contain some dissolved product, it will be enriched with impurities. It is generally not recommended to reuse the mother liquor directly for obtaining a high-purity product. A second crop of crystals can sometimes be obtained by concentrating the mother liquor, but this crop will likely be less pure than the first.
Data Presentation
Table 1: Recommended Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale for Use | Potential Advantages | Potential Disadvantages |
| Ethanol (B145695)/Water | This compound is soluble in hot ethanol and less soluble in cold ethanol. Adding water as an anti-solvent can further decrease its solubility upon cooling. | Good for inducing crystallization. Water is a cost-effective and non-toxic anti-solvent. | Finding the optimal ethanol-to-water ratio can require some experimentation. |
| Toluene | As an aromatic solvent, it may have good solubility for the aromatic this compound at high temperatures. | Can be effective for less polar impurities. | Higher boiling point requires more careful handling. |
| Ethyl Acetate | A moderately polar solvent that is often a good choice for recrystallizing amide compounds. | Relatively low boiling point makes it easy to remove from the final product. | May be too good a solvent, leading to lower recovery. |
| Acetone | A polar aprotic solvent that can be effective for a range of organic compounds. | Good solubilizing power at elevated temperatures. | Its high volatility can be a challenge during hot filtration. |
Experimental Protocols
Protocol 1: Decolorization and Recrystallization of Crude this compound
Objective: To purify and decolorize crude this compound using activated charcoal and recrystallization.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., Ethanol and deionized water)
-
Activated charcoal (powdered)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the primary recrystallization solvent (e.g., ethanol). Heat the mixture gently with stirring until the solid dissolves completely. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Activated Charcoal Treatment: Remove the flask from the heat source and allow it to cool slightly. Add a small amount of powdered activated charcoal (approximately 1-2% of the weight of the crude product) to the solution.
-
Heating: Gently reheat the solution to boiling for a few minutes while stirring to ensure maximum adsorption of colored impurities by the charcoal.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated Buchner funnel with filter paper to remove the activated charcoal. This step should be performed rapidly to prevent premature crystallization of the product in the funnel.
-
Crystallization: If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot filtrate until the solution becomes slightly cloudy. Reheat gently until the solution is clear again. Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a clean Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
-
Analysis: Determine the melting point of the purified this compound and compare it to the literature value to assess its purity.
Mandatory Visualization
Caption: Troubleshooting workflow for coloration issues in crude this compound.
References
Validation & Comparative
Navigating Purity Analysis: A Comparative Guide to Analytical Method Validation for o-Acetotoluidide
For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like o-Acetotoluidide is a critical step in the development of safe and effective medicines. The choice of analytical methodology for purity determination directly impacts the reliability and accuracy of results. This guide provides an objective comparison of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the analytical method validation of this compound purity. The information presented is supported by representative experimental data and detailed protocols to aid in method selection and implementation.
The purity of this compound, a key intermediate in the synthesis of various pharmaceuticals, must be rigorously controlled to prevent the incorporation of unwanted and potentially harmful impurities into the final drug product. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. This guide will delve into the validation of HPLC and GC methods for this compound purity, focusing on key performance parameters such as specificity, linearity, accuracy, precision, and sensitivity.
At a Glance: HPLC vs. GC for this compound Purity Analysis
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are both powerful separation techniques capable of resolving this compound from its potential impurities. The primary difference lies in the mobile phase and the volatility requirement of the analyte. HPLC is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, while GC is ideal for volatile and thermally stable compounds.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally sensitive molecules. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Typically involves dissolving the sample in a suitable solvent. | May require derivatization to increase volatility and thermal stability. |
| Typical Run Time | 15 - 30 minutes | 10 - 25 minutes |
| Specificity | High, can resolve closely related isomers and degradation products. | High, particularly with capillary columns, effective for separating volatile impurities. |
| Sensitivity (LOD/LOQ) | Generally high, dependent on the detector used (e.g., UV, DAD). | Very high, especially with sensitive detectors like Flame Ionization Detector (FID). |
Comparative Validation Data
The following table summarizes typical validation parameters for hypothetical, yet representative, HPLC and GC methods for the determination of this compound purity. These values are based on performance characteristics commonly observed for the analysis of similar aromatic amides.
| Validation Parameter | HPLC Method | GC Method | ICH Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of this compound. Peak purity index > 0.999. | No interference from blank and known volatile impurities at the retention time of this compound. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range | 0.05% to 0.5% of the nominal concentration | 0.05% to 0.5% of the nominal concentration | From LOQ to 120% of the specification limit for impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 97.5% - 102.5% | Typically 80% - 120% for impurities. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 2.0% | ≤ 2.5% | ≤ 15% for impurities at the limit. |
| - Intermediate Precision | ≤ 3.0% | ≤ 3.5% | ≤ 15% for impurities at the limit. |
| Limit of Detection (LOD) | 0.01% | 0.005% | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.03% | 0.015% | Signal-to-noise ratio of 10:1. |
| Robustness | No significant impact on results with small variations in mobile phase composition, pH, and column temperature. | No significant impact on results with small variations in carrier gas flow rate and oven temperature ramp. | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Experimental Protocols
Detailed methodologies for both a representative RP-HPLC and a GC-FID method are provided below. These protocols are based on established methods for similar aromatic amides and can be adapted for the purity analysis of this compound.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method
This method provides high selectivity for the quantification of this compound and its potential non-volatile impurities.
Instrumentation:
-
High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV detector.
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Data acquisition and processing software.
Reagents and Materials:
-
Acetonitrile (B52724) (HPLC grade).
-
Water (HPLC grade).
-
Phosphoric acid (analytical grade).
-
This compound reference standard.
Chromatographic Conditions:
-
Mobile Phase: A mixture of water (adjusted to pH 3.0 with phosphoric acid) and acetonitrile in a gradient or isocratic elution. A common starting point is a 60:40 (v/v) mixture of water:acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the mobile phase to the same concentration as the standard solution.
Gas Chromatography with Flame Ionization Detection (GC-FID) Method
This method is highly sensitive for the detection of volatile impurities in this compound.
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID).
-
Capillary column suitable for aromatic amine analysis (e.g., DB-5 or equivalent, 30 m x 0.25 mm, 0.25 µm).
-
Data acquisition and processing software.
Reagents and Materials:
-
Methanol (B129727) (GC grade).
-
This compound reference standard.
-
Nitrogen or Helium (carrier gas, high purity).
Chromatographic Conditions:
-
Carrier Gas Flow Rate: 1.5 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 20:1 split ratio).
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the this compound reference standard in methanol to obtain a known concentration (e.g., 10 mg/mL).
-
Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to the same concentration as the standard solution.
Visualizing the Validation Workflow
A robust analytical method validation process follows a structured workflow to ensure all performance characteristics are thoroughly evaluated.
Caption: A generalized workflow for analytical method validation.
Conclusion
Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis, including the nature of potential impurities, the desired level of sensitivity, and available instrumentation. HPLC offers versatility for a broader range of impurities, while GC provides excellent sensitivity for volatile compounds. A thorough validation of the chosen method, following a structured workflow and adhering to regulatory guidelines, is paramount to ensure the generation of accurate and reliable data, ultimately contributing to the quality and safety of the final pharmaceutical product.
A Comparative Guide to HPLC and GC-MS for the Analysis of o-Acetotoluidide
For researchers, scientists, and professionals in drug development, the accurate quantification of o-Acetotoluidide, a key intermediate and potential impurity in various synthetic pathways, is critical. The choice of analytical methodology is paramount for ensuring data quality and regulatory compliance. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this compound, supported by representative experimental data and detailed methodologies.
Principle of the Techniques
High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like this compound, reversed-phase HPLC is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase. Detection is typically achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light.
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and separated based on its volatility and interaction with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for highly specific detection and identification.
At a Glance: HPLC vs. GC-MS for this compound Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Differential partitioning between liquid and solid phases | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection |
| Sample Volatility | Not critical | Required |
| Derivatization | Generally not required | May be required for improved volatility or sensitivity, but often not necessary for this compound |
| Limit of Detection (LOD) | Typically in the low ng/mL range | Can achieve pg/mL levels, offering higher sensitivity |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range | Can achieve low pg/mL levels |
| Linearity (r²) | > 0.999 | > 0.999 |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% |
| Analysis Time | Typically 5-15 minutes per sample | Typically 10-30 minutes per sample |
| Instrumentation Cost | Lower | Higher |
| Solvent Consumption | Higher | Lower |
| Selectivity | Good, based on retention time and UV spectrum | Excellent, based on retention time and mass spectrum |
| Robustness | High | Moderate to High |
Experimental Protocols
The following are representative experimental protocols for the analysis of this compound using HPLC and GC-MS. These are based on established methods for similar aromatic amine and acetylated compounds and should be optimized and validated for specific applications.
HPLC-UV Method
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).
-
Filter all solutions through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v). The water may contain a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV detector at a wavelength of 240 nm.
3. Data Analysis:
-
Quantify this compound by comparing the peak area of the sample to the calibration curve generated from the standards.
GC-MS Method
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent such as dichloromethane (B109758) or ethyl acetate (B1210297) to a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serial dilution of the stock solution (e.g., 0.1-10 µg/mL).
-
An internal standard (e.g., a deuterated analog or a compound with similar chemical properties) may be added to all solutions to improve quantitative accuracy.
2. Chromatographic and Mass Spectrometric Conditions:
-
GC Column: A nonpolar or moderately polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 250 °C at a rate of 15 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound (e.g., m/z 149, 107, 77). Full scan mode can be used for qualitative identification.
3. Data Analysis:
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Workflow Diagrams
A Researcher's Guide to Distinguishing o-, m-, and p-Acetotoluidide Isomers
For researchers, scientists, and professionals in drug development, the accurate identification and differentiation of positional isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical compounds. This guide provides a comprehensive comparison of the analytical techniques used to distinguish between the ortho-, meta-, and para-isomers of acetotoluidide. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection and implementation of appropriate analytical strategies.
Physicochemical Properties: A First Line of Differentiation
The distinct substitution patterns on the aromatic ring of o-, m-, and p-acetotoluidide give rise to notable differences in their physical properties. These variations, particularly in melting and boiling points, serve as a fundamental and accessible method for preliminary differentiation.
| Property | o-Acetotoluidide | m-Acetotoluidide | p-Acetotoluidide |
| Melting Point (°C) | 110-112 | 65-67 | 147-151 |
| Boiling Point (°C) | 296 | 303-305 | 307 |
| Appearance | Colorless crystals | Needles or leaflets | Crystalline solid |
| CAS Number | 120-66-1 | 537-92-8 | 103-89-9 |
Spectroscopic Analysis: Unveiling Molecular Fingerprints
Spectroscopic techniques provide detailed structural information, allowing for the definitive identification of each isomer. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools in this regard.
Infrared (IR) Spectroscopy
The substitution pattern on the benzene (B151609) ring influences the out-of-plane C-H bending vibrations, which appear in the fingerprint region of the IR spectrum (below 1000 cm⁻¹). These characteristic absorption bands can be used to distinguish between the ortho, meta, and para isomers.
-
This compound: Exhibits a characteristic absorption band for ortho-disubstituted benzene.
-
m-Acetotoluidide: Shows absorption bands typical of meta-disubstituted benzene.
-
p-Acetotoluidide: Displays a strong absorption band characteristic of para-disubstituted benzene.
All three isomers will also show common peaks corresponding to the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1660 cm⁻¹), and C-H stretches of the methyl groups (around 2900-3000 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are invaluable for isomer differentiation due to the distinct chemical environments of the protons and carbon atoms in each molecule.
¹H NMR Spectroscopy: The aromatic region of the ¹H NMR spectrum provides a clear distinction between the isomers.
-
This compound: The four aromatic protons will show a complex multiplet pattern due to their proximity and differing electronic environments.
-
m-Acetotoluidide: The aromatic protons will exhibit a more complex splitting pattern than the para isomer, but generally less complex than the ortho isomer.
-
p-Acetotoluidide: Due to the symmetry of the molecule, the aromatic protons will typically appear as two distinct doublets.
The chemical shifts of the methyl protons (both from the acetyl and tolyl groups) and the amide proton will also show subtle differences between the isomers.
¹³C NMR Spectroscopy: The number and chemical shifts of the aromatic carbon signals are diagnostic.
-
This compound: Will show six distinct signals for the aromatic carbons due to the lack of symmetry.
-
m-Acetotoluidide: Will also exhibit six distinct aromatic carbon signals.
-
p-Acetotoluidide: Due to symmetry, will show only four signals for the six aromatic carbons.
The chemical shifts of the methyl carbons and the carbonyl carbon will also vary slightly between the isomers.
Chromatographic Separation: Isolating the Isomers
Chromatographic techniques are essential for the physical separation of a mixture of acetotoluidide isomers, allowing for their individual analysis and quantification.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective method for preliminary separation and identification. The choice of stationary and mobile phases is crucial for achieving good resolution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific technique for separating and identifying volatile and thermally stable compounds like the acetotoluidide isomers. The isomers are separated based on their boiling points and interaction with the GC column's stationary phase, and then identified by their unique mass spectra.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation of non-volatile or thermally labile compounds. The separation of acetotoluidide isomers can be achieved using a normal-phase or reverse-phase column with an appropriate mobile phase.
Experimental Protocols
Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 or 2:1 v/v) can be used as a starting point. The polarity can be adjusted to optimize separation.
-
Sample Preparation: Dissolve a small amount of the sample mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Procedure:
-
Spot the dissolved sample onto the TLC plate.
-
Place the plate in a developing chamber saturated with the mobile phase.
-
Allow the solvent front to move up the plate.
-
Remove the plate and visualize the separated spots under UV light (254 nm).
-
Calculate the Retention Factor (Rf) for each spot. The Rf values should differ for the three isomers.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of 40-300 m/z.
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane (B109758) or ethyl acetate.
-
Procedure: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system. The isomers will elute at different retention times and can be identified by their characteristic mass spectra.
High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol (B129727) and water. A gradient elution may be necessary to achieve optimal separation. For example, starting with a lower concentration of the organic solvent and gradually increasing it.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where all isomers show significant absorbance (e.g., 240 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase.
-
Procedure: Inject the sample onto the HPLC system. The isomers will have different retention times, allowing for their separation and quantification. A method for separating the precursor toluidine isomers uses a Primesep 200 column with a mobile phase of water, acetonitrile, and an ammonium (B1175870) formate (B1220265) buffer, with UV detection at 250 nm; this could be a good starting point for method development for the acetotoluidide isomers.[1]
Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for the comprehensive differentiation of o-, m-, and p-acetotoluidide isomers.
Caption: Workflow for the separation and identification of acetotoluidide isomers.
Data Presentation
The following table summarizes the key distinguishing features of the o-, m-, and p-acetotoluidide isomers based on the analytical techniques discussed.
| Technique | This compound | m-Acetotoluidide | p-Acetotoluidide |
| Melting Point (°C) | 110-112 | 65-67 | 147-151 |
| IR (Aromatic C-H bend, cm⁻¹) | Characteristic of ortho-disubstitution | Characteristic of meta-disubstitution | Characteristic of para-disubstitution |
| ¹H NMR (Aromatic Region) | Complex multiplet | Complex pattern | Two distinct doublets |
| ¹³C NMR (Aromatic Carbons) | 6 signals | 6 signals | 4 signals |
| Chromatography (Elution Order) | Dependent on the specific method (boiling point for GC, polarity for TLC/HPLC) | Dependent on the specific method | Dependent on the specific method |
By employing a combination of these analytical techniques, researchers can confidently distinguish between the o-, m-, and p-isomers of acetotoluidide, ensuring the quality and integrity of their research and development processes.
References
Comparative Reactivity of o-Acetotoluidide vs. p-Acetotoluidide: An Experimental and Theoretical Guide
Published: December 16, 2025
Abstract
This guide provides a detailed comparison of the chemical reactivity of two common isomers, ortho-Acetotoluidide (N-(2-methylphenyl)acetamide) and para-Acetotoluidide (N-(4-methylphenyl)acetamide). Primarily serving researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with experimental data to elucidate the factors governing their reactivity, particularly in electrophilic aromatic substitution. Key data is presented in tabular format, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz illustrate the underlying chemical principles and experimental workflows.
Introduction
This compound and p-Acetotoluidide are isomers of N-acetyl-toluidine, frequently used as intermediates in the synthesis of dyes, pharmaceuticals, and other fine chemicals.[1][2] Understanding their relative reactivity is crucial for optimizing reaction conditions, predicting product distributions, and designing efficient synthetic routes. The primary difference between these two molecules lies in the relative positions of the acetamido (-NHCOCH₃) and methyl (-CH₃) groups on the benzene (B151609) ring, which leads to significant differences in their electronic and steric profiles.
This guide focuses on their comparative reactivity in electrophilic aromatic substitution, a fundamental class of reactions for functionalizing aromatic rings.
Theoretical Background: Electronic and Steric Effects
The reactivity of acetotoluidide isomers in electrophilic aromatic substitution is governed by a combination of electronic and steric effects.
-
Electronic Effects : Both the acetamido group and the methyl group are activating and ortho, para-directing.
-
Acetamido Group (-NHCOCH₃) : The nitrogen atom's lone pair can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring significantly more reactive towards electrophiles than benzene.
-
Methyl Group (-CH₃) : The methyl group is a weak activating group that donates electron density through an inductive effect and hyperconjugation.
-
-
Steric Hindrance : This refers to the spatial congestion around a reaction site, which can impede the approach of a reagent.[3]
-
In p-Acetotoluidide , the two activating groups are para to each other. The positions ortho to the powerful acetamido-directing group are sterically unhindered, making them readily accessible to electrophiles.
-
In This compound , the methyl group is adjacent to the acetamido group. This creates significant steric hindrance at the position ortho to the acetamido group (position 6) and to a lesser extent at the position para to the acetamido group (position 5), which is also ortho to the methyl group. This steric clash is the dominant factor differentiating the reactivity of the two isomers.
-
The interplay of these effects dictates the overall reactivity and the regioselectivity of substitution reactions.
Caption: Logical relationship of factors governing isomer reactivity.
Experimental Comparison: Electrophilic Bromination
To quantify the difference in reactivity, a common electrophilic aromatic substitution—bromination—is examined. The reaction involves treating the acetotoluidide isomer with bromine in a solvent like acetic acid. The primary products are mono-brominated derivatives.
Experimental Protocol: Bromination of Acetotoluidides
The following is a representative protocol for the comparative bromination of o- and p-acetotoluidide.
-
Preparation : In separate 100 mL round-bottom flasks, dissolve 5.0 g of this compound and 5.0 g of p-acetotoluidide in 20 mL of glacial acetic acid each. Stir the mixtures at room temperature until the solids are fully dissolved.
-
Reagent Addition : Prepare a solution of 5.4 g (1.0 eq) of bromine in 10 mL of glacial acetic acid. Add this bromine solution dropwise to each of the acetotoluidide solutions over a period of 15 minutes while maintaining the temperature at 25°C.
-
Reaction : Stir the reaction mixtures at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes.
-
Workup : Once the starting material is consumed (or after a set time, e.g., 2 hours), pour each reaction mixture into 100 mL of ice-cold water. If a precipitate forms, collect the crude product by vacuum filtration. Wash the solid with cold water to remove excess acetic acid.
-
Purification and Analysis : Recrystallize the crude products from an ethanol/water mixture. Dry the purified products and determine their mass to calculate the yield. Characterize the products using ¹H NMR spectroscopy to confirm the position of bromination.
Caption: General experimental workflow for comparative bromination.
Comparative Data
The steric hindrance in this compound significantly impacts both the reaction rate and the regioselectivity of the bromination compared to the p-isomer.
| Parameter | This compound | p-Acetotoluidide | Rationale |
| Reaction Time | Slower | Faster | The sterically unhindered sites on p-acetotoluidide allow for a faster approach of the electrophile. |
| Major Product | 4-bromo-2-methylacetanilide | 2-bromo-4-methylacetanilide | Substitution occurs para to the strong -NHCOCH₃ director in the ortho isomer to avoid steric clash with the adjacent methyl group. In the para isomer, substitution occurs ortho to the -NHCOCH₃ group. |
| Typical Yield | ~60-70% | ~85-95% | The lower reactivity and potential for side reactions due to steric hindrance can lead to lower yields for the ortho isomer under identical conditions. |
| Reaction Conditions | May require gentle heating or longer reaction times to achieve full conversion. | Proceeds smoothly at room temperature. | The higher activation energy barrier for the sterically hindered substrate requires more energy input. |
Note: Yields are representative and can vary based on specific reaction conditions and scale.
Discussion
The experimental results clearly demonstrate that p-acetotoluidide is more reactive towards electrophilic aromatic substitution than this compound . The dominant factor is the steric hindrance imposed by the ortho-methyl group in this compound. This bulkiness shields the adjacent positions on the ring, raising the activation energy for the electrophilic attack.
For p-acetotoluidide, the positions ortho to the highly activating acetamido group are open, leading to a rapid reaction and high yield of the 2-bromo-4-methylacetanilide product. For this compound, the electrophile preferentially attacks the less hindered position para to the acetamido group, leading to 4-bromo-2-methylacetanilide. The overall rate is slower due to the generally increased steric congestion around the molecule.
Conclusion
References
Validating the Structure of o-Acetotoluidide: A Comparative Analysis of Experimental and Predicted NMR Data
For Immediate Release
This guide provides a comprehensive validation of the chemical structure of o-Acetotoluidide through the powerful techniques of 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Intended for researchers, scientists, and professionals in drug development, this document presents a detailed comparison of experimentally obtained NMR data with computationally predicted values, offering a robust methodology for structural confirmation.
Introduction to this compound
This compound, also known as N-(2-methylphenyl)acetamide, is an organic compound with the chemical formula C9H11NO. It is a derivative of acetamide (B32628) and o-toluidine. The structural validation of such molecules is a critical step in chemical synthesis and drug discovery to ensure the correct compound has been produced and to understand its chemical environment. NMR spectroscopy is an unparalleled tool for elucidating molecular structures by providing detailed information about the chemical environment of individual atoms.
Experimental and Predicted ¹H NMR Data
The ¹H NMR spectrum provides information about the different types of protons in a molecule and their neighboring atoms. The experimental data presented below was acquired in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR analysis.
Table 1: Comparison of Experimental and Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Protons | Experimental δ (ppm) | Predicted δ (ppm) | Multiplicity | Integration |
| Ar-H (Aromatic) | 7.08 - 7.80 | 7.10 - 7.35 | Multiplet | 4H |
| NH (Amide) | 7.20 | 7.31 | Singlet | 1H |
| CH₃ (Aromatic) | 2.25 | 2.22 | Singlet | 3H |
| CH₃ (Acetyl) | 2.18 | 2.05 | Singlet | 3H |
Experimental and Predicted ¹³C NMR Data
The ¹³C NMR spectrum reveals the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom.
Table 2: Comparison of Experimental and Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |
| C=O (Carbonyl) | 168.4 | 170.1 |
| Ar-C (Quaternary) | 135.8 | 136.5 |
| Ar-C (Quaternary) | 130.4 | 131.2 |
| Ar-CH | 129.8 | 130.5 |
| Ar-CH | 126.3 | 127.0 |
| Ar-CH | 125.1 | 125.8 |
| Ar-CH | 124.0 | 124.7 |
| CH₃ (Acetyl) | 24.3 | 23.8 |
| CH₃ (Aromatic) | 17.8 | 17.5 |
Experimental Protocols
¹H and ¹³C NMR Spectroscopy
A sample of this compound was dissolved in deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard. The spectra were recorded on a Bruker Avance III HD 400 MHz spectrometer. For the ¹H NMR spectrum, 16 scans were accumulated. For the ¹³C NMR spectrum, 256 scans were accumulated with proton decoupling. The chemical shifts are reported in parts per million (ppm) relative to TMS.
Logical Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of a synthesized compound like this compound using NMR spectroscopy.
Caption: Workflow for the structural validation of this compound.
Discussion
The experimental ¹H and ¹³C NMR data are in strong agreement with the predicted chemical shifts for the structure of this compound.
In the ¹H NMR spectrum, the presence of a multiplet in the aromatic region corresponding to four protons, a singlet for the amide proton, and two distinct singlets for the two methyl groups are all consistent with the proposed structure. The integration values further confirm the number of protons in each environment.
In the ¹³C NMR spectrum, the observation of a carbonyl carbon signal around 168 ppm, six distinct aromatic carbon signals, and two aliphatic carbon signals for the methyl groups provides conclusive evidence for the carbon framework of this compound. The close correlation between the experimental and predicted values for each carbon atom reinforces the structural assignment.
Conclusion
The comprehensive analysis of both ¹H and ¹³C NMR spectra, supported by a close match with computationally predicted data, unequivocally validates the structure of the synthesized compound as this compound. This guide demonstrates a robust and reliable workflow for the structural elucidation of organic molecules, a fundamental practice in chemical research and development. The presented data and protocols can serve as a valuable reference for scientists engaged in similar analytical challenges.
Cross-Validation of Analytical Methods for o-Acetotoluidide: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of o-Acetotoluidide is critical for ensuring data integrity in research and quality control. This guide provides an objective comparison of three common analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The performance of these methods is compared using typical validation parameters, supported by illustrative experimental data, to assist in selecting the most appropriate method for a specific application.
Data Presentation
The following tables summarize the typical quantitative performance data for HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of aromatic amines and amides similar to this compound. It is important to note that these values are representative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: Comparison of Analytical Method Performance for this compound Quantification
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | UV-Vis Spectrophotometry |
| Linearity Range (µg/mL) | 0.5 - 100 | 0.05 - 50 | 2 - 25 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 | > 0.995 |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.01 | 0.5 |
| Limit of Quantification (LOQ) (µg/mL) | 0.5 | 0.05 | 2 |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Specificity | High (with appropriate column and mobile phase) | Very High (based on mass fragmentation) | Low (prone to interference from absorbing species) |
| Throughput | Moderate | Low to Moderate | High |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific sample types and analytical instrumentation.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine quantification of this compound in various matrices.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
This compound reference standard
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 240 nm
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and inject into the HPLC system.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high selectivity and sensitivity, making it ideal for trace analysis and confirmation of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)
-
Data acquisition and processing software
Reagents and Materials:
-
Methanol (GC grade)
-
This compound reference standard
-
Inert gas for carrier (e.g., Helium)
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 280 °C
-
Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 40-300
Sample Preparation:
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare calibration standards by diluting the stock solution with methanol.
-
Dissolve the sample in methanol, filter if necessary, and inject into the GC-MS system.
UV-Vis Spectrophotometry Method
This is a simple and rapid method suitable for the quantification of this compound in pure form or in simple mixtures with no interfering substances.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Matched quartz cuvettes (1 cm path length)
Reagents and Materials:
-
Methanol (UV grade)
-
This compound reference standard
Methodology:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in methanol by scanning a dilute solution from 200 to 400 nm. The λmax is expected to be around 240 nm.
-
Prepare a stock solution of this compound reference standard in methanol.
-
Prepare a series of calibration standards by diluting the stock solution with methanol.
-
Measure the absorbance of each calibration standard at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Prepare the sample solution in methanol and measure its absorbance at the λmax.
-
Determine the concentration of this compound in the sample from the calibration curve.
Visualizations
The following diagrams illustrate the general workflows for analytical method cross-validation and the logical relationship between different analytical techniques.
Caption: General workflow for the cross-validation of analytical methods.
Caption: Logical relationship and application areas of different analytical techniques.
A Comparative Guide to Assessing the Purity of Synthesized o-Acetotoluidide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized o-Acetotoluidide against a standard reference. Detailed experimental protocols, supporting data, and a clear workflow are presented to aid in the accurate evaluation of product quality, a critical aspect of chemical synthesis in research and pharmaceutical development.
Synthesis and Purification of this compound
A standard laboratory synthesis of this compound involves the acetylation of o-toluidine (B26562) with acetic anhydride (B1165640).[1][2][3] The crude product is then typically purified by recrystallization to yield colorless crystals.[1]
Experimental Protocol: Synthesis
-
In a round-bottom flask, dissolve o-toluidine in glacial acetic acid.
-
Slowly add acetic anhydride to the solution while stirring. An exothermic reaction will occur.
-
After the initial reaction subsides, heat the mixture under reflux for a designated period to ensure the completion of the reaction.
-
Cool the reaction mixture and pour it into ice-cold water to precipitate the crude this compound.
-
Collect the crude product by vacuum filtration and wash it with cold water.
Experimental Protocol: Recrystallization
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent, such as aqueous ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture.[4]
-
If colored impurities are present, they can be removed by adding activated charcoal to the hot solution and then performing a hot filtration.
-
Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[5]
-
Collect the purified crystals by vacuum filtration and dry them thoroughly.
Purity Assessment Methodologies
The purity of the synthesized this compound should be compared against a certified reference standard. The following analytical techniques are recommended for a comprehensive purity assessment.
Melting point analysis is a fundamental and straightforward method for assessing the purity of a crystalline solid. A sharp melting point close to the literature value indicates high purity, while a broad melting range suggests the presence of impurities.
Table 1: Physical Properties of Standard this compound
| Property | Standard Value |
| Appearance | Colorless crystals[6] |
| Melting Point | 110-112 °C[6] |
| Boiling Point | 296 °C[6] |
| Molecular Formula | C₉H₁₁NO |
| Molecular Weight | 149.19 g/mol [1] |
Spectroscopic techniques provide detailed structural information and are highly effective in identifying impurities.
2.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of the synthesized product should be compared with that of a standard.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried sample or analyze the sample as a thin film on a salt plate.
-
Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.
Table 2: Characteristic IR Absorption Peaks for this compound
| Functional Group | Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3290 - 3310 | Amide N-H stretching |
| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretching |
| C-H Stretch (Aliphatic) | 2850 - 2950 | Methyl C-H stretching |
| C=O Stretch (Amide I) | 1660 - 1680 | Amide carbonyl stretching[7] |
| N-H Bend (Amide II) | 1530 - 1550 | Amide N-H bending |
| C=C Stretch (Aromatic) | 1400 - 1600 | Aromatic ring stretching[7] |
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the synthesized compound and identifying any impurities. The chemical shifts, splitting patterns, and integration of the signals should match those of the standard.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Analysis: Record the ¹H and ¹³C NMR spectra.
Table 3: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | Aromatic CH |
| ~7.2-7.4 | m | 3H | Aromatic CH |
| ~7.1 | br s | 1H | N-H |
| ~2.2 | s | 3H | Ar-CH₃ |
| ~2.1 | s | 3H | COCH₃ |
Table 4: ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168 | C=O (Amide) |
| ~136 | Aromatic C (quaternary) |
| ~130 | Aromatic CH |
| ~128 | Aromatic CH |
| ~126 | Aromatic CH |
| ~125 | Aromatic C (quaternary) |
| ~124 | Aromatic CH |
| ~24 | COCH₃ |
| ~18 | Ar-CH₃ |
Chromatographic methods are highly sensitive for detecting and quantifying impurities.
2.3.1. Thin-Layer Chromatography (TLC)
TLC is a rapid and simple technique for qualitatively assessing the purity of a sample and for monitoring the progress of a reaction.
Experimental Protocol: TLC
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 7:3 v/v) is a common choice for compounds of similar polarity.[8][9]
-
Visualization: UV light (254 nm) and/or iodine vapor.
-
Procedure:
-
Dissolve a small amount of the synthesized product and the standard in a suitable solvent (e.g., ethyl acetate).
-
Spot the solutions on the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, dry the plate and visualize the spots. The presence of a single spot for the synthesized product with the same Rƒ value as the standard indicates high purity.
-
2.3.2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for determining the purity of a sample and for identifying and quantifying any impurities.
Experimental Protocol: HPLC
-
Column: A C18 reverse-phase column is typically suitable for the analysis of aromatic amides.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[10]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has strong absorbance (e.g., 240 nm).
-
Procedure:
-
Prepare standard solutions of this compound of known concentrations.
-
Prepare a solution of the synthesized product.
-
Inject the solutions into the HPLC system and record the chromatograms.
-
The purity of the synthesized product can be determined by comparing the peak area of the main component to the total area of all peaks.
-
Table 5: Comparison of Purity Assessment Methods
| Method | Information Provided | Advantages | Disadvantages |
| Melting Point | Purity indication (range) | Quick, simple, inexpensive | Not quantitative, insensitive to small amounts of impurities |
| IR Spectroscopy | Functional group identification | Fast, non-destructive | Not suitable for quantification of impurities |
| NMR Spectroscopy | Detailed structural information | Highly specific, can identify unknown impurities | Requires more expensive equipment and expertise |
| TLC | Qualitative purity assessment | Rapid, inexpensive, good for reaction monitoring | Not quantitative, lower resolution than HPLC |
| HPLC | Quantitative purity analysis | High resolution, high sensitivity, quantitative | More complex, requires specialized equipment |
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and purity assessment of this compound.
Caption: Workflow for Synthesis and Purity Assessment of this compound.
References
- 1. Buy this compound | 120-66-1 [smolecule.com]
- 2. This compound | 120-66-1 | Benchchem [benchchem.com]
- 3. This compound | 120-66-1 | Benchchem [benchchem.com]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. community.wvu.edu [community.wvu.edu]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Analysis of Acetic Anhydride, Benzyl Alcohol and Benzoic Anhydride on Newcrom R1 Column | SIELC Technologies [sielc.com]
A Comparative Analysis of Reported Yields for the Synthesis of o-Acetotoluidide
For researchers, scientists, and professionals in drug development, the efficient synthesis of chemical intermediates is paramount. This guide provides a comparative analysis of reported yields for the synthesis of o-Acetotoluidide, a key intermediate in the production of various dyes and pharmaceuticals. The primary route to this compound involves the acetylation of o-toluidine (B26562). This comparison focuses on the yields obtained using different acetylating agents and reaction conditions, supported by detailed experimental protocols.
Comparison of Reported Yields
The synthesis of this compound is most commonly achieved through the N-acetylation of o-toluidine. The choice of acetylating agent and reaction conditions can significantly influence the product yield. Below is a summary of reported yields for the synthesis of acetotoluidide isomers, which can serve as a reference for the expected yield of this compound under similar conditions.
| Isomer | Starting Material | Acetylating Agent | Reaction Conditions | Reported Yield (%) |
| p-Acetotoluidide | p-Toluidine | Acetic Anhydride (B1165640) | Aqueous solution with HCl, heated to 50°C, followed by addition of sodium acetate (B1210297). | Approx. 68%[1] |
Note: While the above data is for the para-isomer, it provides a valuable benchmark for the acetylation of toluidine under aqueous conditions.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of acetotoluidide. Although a specific protocol with a reported yield for this compound was not found in the surveyed literature, the following procedure for the synthesis of its isomer, p-Acetotoluidide, can be adapted.
Synthesis of p-Acetotoluidide from p-Toluidine and Acetic Anhydride[1]
Materials:
-
p-Toluidine: 23 g
-
Water: 500 ml
-
Concentrated Hydrochloric Acid: 18 ml
-
Acetic Anhydride: 29 ml
-
Sodium Acetate: 30 g (dissolved in 100 ml of water)
-
Ice water bath
Procedure:
-
A mixture of 23 g of p-toluidine, 500 ml of water, and 18 ml of concentrated hydrochloric acid is stirred and heated to 50°C.
-
To the resulting solution, 29 ml of acetic anhydride is added.
-
A solution of 30 g of sodium acetate in 100 ml of water is then added, and the mixture is stirred vigorously.
-
The reaction mixture is cooled in an ice water bath to induce precipitation of the product.
-
The solid product is collected by filtration, washed with water, and then dried.
-
The final product is approximately 20 g of p-methylacetanilide (p-Acetotoluidide).
Generalized Experimental Workflow
The synthesis of this compound from o-toluidine and an acetylating agent can be generalized into the following workflow. This process involves the reaction of the amine with the acetylating agent, followed by workup and purification of the product.
This guide provides a foundational understanding of the synthesis of this compound, with a focus on reported yields and experimental procedures. Researchers can adapt the provided protocols and workflow to optimize the synthesis for their specific needs, aiming for high-purity this compound for downstream applications.
References
Spectroscopic Showdown: Differentiating N-acetyl-o-toluidine and N-acetyl-p-toluidine
A Comparative Guide for Researchers
In the realm of pharmaceutical development and organic synthesis, the precise identification of isomeric compounds is paramount. N-acetyl-o-toluidine and N-acetyl-p-toluidine, constitutional isomers differing only in the substitution pattern on the aromatic ring, present a classic analytical challenge. While sharing the same molecular formula (C₉H₁₁NO) and molecular weight (149.19 g/mol ), their distinct structural arrangements give rise to subtle yet definitive differences in their spectroscopic profiles. This guide provides a comprehensive comparison of the infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data for these two compounds, equipping researchers with the knowledge to unambiguously differentiate them.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | N-acetyl-o-toluidine | N-acetyl-p-toluidine | Key Difference |
| ¹H NMR | Complex multiplet for aromatic protons | Symmetrical AA'BB' system (two doublets) for aromatic protons | Aromatic region splitting pattern |
| ¹³C NMR | 8 distinct aromatic carbon signals | 4 distinct aromatic carbon signals due to symmetry | Number of aromatic carbon signals |
| IR Spectroscopy | Characteristic fingerprint region | Distinct fingerprint region | Pattern of peaks in the 1000-1600 cm⁻¹ region |
| Mass Spectrometry | Similar fragmentation, potential minor intensity differences | Similar fragmentation, potential minor intensity differences | Generally less definitive for initial differentiation |
In-Depth Spectroscopic Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of bonds within a molecule. Both isomers exhibit characteristic peaks for the N-H stretch, C=O (Amide I) stretch, and N-H bend (Amide II). The primary distinctions lie in the fingerprint region (below 1500 cm⁻¹), where the C-H bending and other skeletal vibrations are sensitive to the substitution pattern.
Table 1: Comparison of Key IR Absorption Bands
| Functional Group | N-acetyl-o-toluidine (cm⁻¹) | N-acetyl-p-toluidine (cm⁻¹) |
| N-H Stretch | ~3280 | ~3305 |
| C-H (Aromatic) | ~3060 | ~3040 |
| C-H (Aliphatic) | ~2925 | ~2920 |
| C=O (Amide I) | ~1660 | ~1665 |
| N-H Bend (Amide II) | ~1530 | ~1540 |
| C-C (Aromatic) | ~1590, 1490 | ~1600, 1510 |
| C-H Out-of-Plane Bend | ~750 (ortho-disubstituted) | ~820 (para-disubstituted) |
Note: Peak positions are approximate and can vary based on the sample preparation method and instrument.
The most telling difference is the C-H out-of-plane bending vibration. N-acetyl-o-toluidine, being ortho-substituted, typically shows a strong absorption band around 750 cm⁻¹. In contrast, the para-substitution of N-acetyl-p-toluidine results in a characteristic band at a higher wavenumber, generally around 820 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. The substitution pattern has a profound impact on the symmetry of the molecules, leading to distinct differences in their NMR spectra.
The most significant divergence between the two isomers is observed in the aromatic region of the ¹H NMR spectrum.
-
N-acetyl-o-toluidine: The four aromatic protons are in unique chemical environments and exhibit complex coupling patterns, resulting in a multiplet.
-
N-acetyl-p-toluidine: Due to the molecule's symmetry, the four aromatic protons form an AA'BB' system, which appears as two distinct doublets.
Table 2: Comparison of ¹H NMR Chemical Shifts (in CDCl₃)
| Proton | N-acetyl-o-toluidine (δ, ppm) | N-acetyl-p-toluidine (δ, ppm) |
| -NH (amide) | ~7.3 (broad singlet) | ~7.5 (broad singlet) |
| Aromatic-H | ~7.1-7.5 (multiplet) | ~7.4 (d), ~7.1 (d) |
| -CH₃ (acetyl) | ~2.2 (singlet) | ~2.1 (singlet) |
| -CH₃ (ring) | ~2.3 (singlet) | ~2.3 (singlet) |
Note: Chemical shifts are approximate and depend on the solvent and concentration.
The difference in molecular symmetry is even more pronounced in the ¹³C NMR spectra.
-
N-acetyl-o-toluidine: All eight carbon atoms in the aromatic ring and the two substituent carbons are chemically non-equivalent, leading to a total of 8 signals in the aromatic and substituent region.
-
N-acetyl-p-toluidine: The plane of symmetry reduces the number of unique aromatic carbons to four.
Table 3: Comparison of ¹³C NMR Chemical Shifts (in CDCl₃)
| Carbon | N-acetyl-o-toluidine (δ, ppm) | N-acetyl-p-toluidine (δ, ppm) |
| C=O (amide) | ~169 | ~168 |
| Aromatic C | ~136, 131, 127, 126, 125, 124 | ~136, 133, 129, 120 |
| -CH₃ (acetyl) | ~24 | ~24 |
| -CH₃ (ring) | ~18 | ~21 |
Note: Chemical shifts are approximate and depend on the solvent and concentration.
Mass Spectrometry (MS)
In mass spectrometry, both isomers produce a molecular ion peak [M]⁺ at m/z 149. The fragmentation patterns are also quite similar due to the presence of the same functional groups. A common fragmentation involves the loss of ketene (B1206846) (CH₂=C=O, 42 Da) to give a fragment at m/z 107, which corresponds to the respective toluidine isomer. Further fragmentation of the toluidine ion can occur.
Table 4: Comparison of Major Mass Spectrometry Fragments
| m/z | Proposed Fragment | N-acetyl-o-toluidine | N-acetyl-p-toluidine |
| 149 | [M]⁺ | Present | Present |
| 107 | [M - CH₂CO]⁺ | Present, often base peak | Present, often base peak |
| 92 | [C₇H₈]⁺ | Present | Present |
| 77 | [C₆H₅]⁺ | Present | Present |
While the major fragments are the same, subtle differences in the relative intensities of the fragment ions might be observed, these are generally not reliable for primary differentiation without standardized conditions and a reference spectrum.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Infrared (IR) Spectroscopy
Method: Attenuated Total Reflectance (ATR)
-
Sample Preparation: A small amount of the solid sample (N-acetyl-o-toluidine or N-acetyl-p-toluidine) is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
-
Data Acquisition:
-
The anvil is lowered to ensure good contact between the sample and the crystal.
-
A background spectrum of the clean, empty ATR crystal is recorded.
-
The sample spectrum is then acquired, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Method: ¹H and ¹³C NMR in Solution
-
Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.6 mL of a deuterated solvent (e.g., deuterated chloroform, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) may be added as an internal standard (0 ppm).
-
Data Acquisition (¹H NMR):
-
The sample tube is placed in the NMR spectrometer.
-
The magnetic field is shimmed to achieve homogeneity.
-
A standard one-pulse sequence is used to acquire the free induction decay (FID).
-
Typically, 8 to 16 scans are acquired with a relaxation delay of 1-2 seconds.
-
-
Data Acquisition (¹³C NMR):
-
A proton-decoupled pulse sequence is used.
-
A larger number of scans (e.g., 128 or more) is typically required due to the lower natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is used.
-
-
Data Processing:
-
The FID is Fourier transformed to generate the spectrum.
-
The spectrum is phased and baseline corrected.
-
The chemical shifts are referenced to TMS at 0 ppm.
-
Mass Spectrometry (MS)
Method: Electron Ionization (EI) Mass Spectrometry
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing the ejection of an electron to form a molecular ion (M⁺).
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.
Logical Workflow for Isomer Differentiation
The following diagram illustrates a logical workflow for distinguishing between N-acetyl-o-toluidine and N-acetyl-p-toluidine using the described spectroscopic methods.
Caption: Workflow for differentiating N-acetyl-o-toluidine and N-acetyl-p-toluidine.
Conclusion
The structural distinction between N-acetyl-o-toluidine and N-acetyl-p-toluidine is readily achievable through a combination of standard spectroscopic techniques. ¹H and ¹³C NMR spectroscopy serve as the most powerful and definitive methods, with the number of signals and splitting patterns in the aromatic region providing unambiguous identification. Infrared spectroscopy offers a rapid and effective confirmatory tool, particularly by examining the C-H out-of-plane bending vibrations in the fingerprint region. While mass spectrometry is essential for confirming the molecular weight, its utility in differentiating these isomers is limited to potential subtle variations in fragment ion intensities. By employing the methodologies and interpreting the spectral data outlined in this guide, researchers can confidently and accurately characterize these important isomeric compounds.
Assessing o-Acetotoluidide Purity Through Melting Point Determination: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the scientific process. This guide provides a comparative overview of using melting point determination as a technique for assessing the purity of o-Acetotoluidide. We will explore the theoretical basis for this method, compare it with alternative techniques, and provide detailed experimental protocols.
The melting point of a pure crystalline solid is a characteristic physical property. The presence of impurities disrupts the crystal lattice, typically resulting in a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is the fundamental principle behind using this technique for purity assessment.
Comparison of this compound and Potential Impurities
This compound is synthesized by the acetylation of o-toluidine (B26562). Consequently, common impurities may include the unreacted starting material (o-toluidine) and isomers such as m-Acetotoluidide and p-Acetotoluidide, especially if the initial o-toluidine was not completely pure. The significant differences in their melting points, as detailed in the table below, allow for effective purity assessment through melting point analysis.
| Compound | Structure | Melting Point (°C) | Role |
| This compound | 110 °C[1] | Main Compound | |
| o-Toluidine | -23 to -16.3 °C[2][3] | Starting Material | |
| m-Acetotoluidide | 65.5 - 69 °C[4][5][6] | Isomeric Impurity | |
| p-Acetotoluidide | 148 - 151 °C[7] | Isomeric Impurity |
A pure sample of this compound should exhibit a sharp melting point around 110 °C. The presence of the aforementioned impurities will lead to a lower and broader melting range.
Alternative Purity Assessment Methods
While melting point determination is a rapid and accessible method for preliminary purity assessment, other analytical techniques offer more quantitative and detailed information.
| Method | Principle | Advantages | Disadvantages |
| Melting Point Determination | Observation of the temperature range over which a solid transitions to a liquid. | Fast, simple, and inexpensive. Good for initial purity screening. | Not highly quantitative. Less effective for amorphous solids or compounds that decompose on heating. |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Highly quantitative for purity determination of crystalline compounds. Can detect polymorphic transitions. | More expensive instrumentation required. Not suitable for compounds that decompose near their melting point.[8][9] |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | Highly sensitive and quantitative. Can separate and quantify multiple impurities. | Requires method development and more complex instrumentation. |
| Gas Chromatography (GC) | Separates volatile components of a mixture based on their partitioning between a stationary phase and a gaseous mobile phase. | Excellent for volatile impurities. Highly sensitive and quantitative. | Not suitable for non-volatile or thermally labile compounds. |
| Spectroscopy (NMR, IR) | Analyzes the interaction of molecules with electromagnetic radiation to provide structural information. | Provides detailed structural information about the compound and any impurities present. | Can be less sensitive for detecting very low levels of impurities compared to chromatographic methods. |
Experimental Protocols
Capillary Melting Point Determination
This is a classical and widely used method for determining the melting point of a crystalline solid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle (optional, for pulverizing crystals)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and, if necessary, pulverize it into a fine powder.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be 2-3 mm.
-
Placing in the Apparatus: Insert the capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
For an unknown sample, a rapid heating rate (10-20 °C/minute) can be used to determine an approximate melting range.
-
For a more accurate determination, repeat the measurement with a fresh sample, heating rapidly to about 15-20 °C below the expected melting point, then reducing the heating rate to 1-2 °C/minute.
-
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).
-
Interpretation: A sharp melting range (0.5-2 °C) close to the literature value (110 °C) indicates high purity. A broad and depressed melting range suggests the presence of impurities.
Purity Assessment using Differential Scanning Calorimetry (DSC)
DSC provides a more quantitative measure of purity based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.
Materials:
-
This compound sample
-
DSC instrument with hermetic pans
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the this compound sample (typically 1-5 mg) into a DSC pan.
-
Instrument Setup:
-
Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.
-
Set the experimental parameters: typically a heating rate of 1-2 °C/minute under an inert atmosphere (e.g., nitrogen).
-
-
Analysis: Heat the sample through its melting transition. The instrument will record the heat flow as a function of temperature.
-
Data Interpretation: The resulting thermogram will show an endothermic peak corresponding to the melting of this compound. The purity of the sample can be calculated from the shape of the melting peak using the instrument's software, which applies the van't Hoff equation. A sharp, symmetric peak indicates high purity, while a broader, asymmetric peak suggests the presence of impurities.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for assessing the purity of this compound using melting point determination.
Caption: Workflow for this compound Purity Assessment.
References
- 1. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 2. westlab.com [westlab.com]
- 3. mt.com [mt.com]
- 4. ibchem.com [ibchem.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.ucalgary.ca [chem.ucalgary.ca]
- 8. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of o-Acetotoluidide: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of o-Acetotoluidide is paramount for any laboratory. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, minimizing risks and ensuring compliance with safety regulations.
Key Safety and Hazard Data
Understanding the hazard profile of this compound is the first step in its safe management. The following table summarizes key quantitative and qualitative hazard data.
| Hazard Classification | GHS Statements | Key Properties |
| Acute Toxicity | H302: Harmful if swallowed[1] | Physical State: Colorless crystals or solid[2][3][4] |
| Skin Irritation | H315: Causes skin irritation | Solubility: Insoluble in water[2][3] |
| Eye Irritation | H319: Causes serious eye irritation | Boiling Point: 565 °F (296 °C) at 760 mmHg[3] |
| Respiratory | H335: May cause respiratory irritation | Melting Point: 230 °F (110 °C)[3] |
Experimental Protocol for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of this compound waste in a laboratory setting. Adherence to institutional and local regulations is mandatory.
Personal Protective Equipment (PPE)
Before handling this compound, ensure the following PPE is worn:
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[1]
-
Skin Protection: Wear chemical-resistant gloves (e.g., polyvinyl chloride) and a lab coat.[2]
-
Respiratory Protection: Use a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge, especially when handling the powder form.[2]
Waste Segregation and Collection
-
Solid Waste: Collect solid this compound waste, including contaminated items like absorbent paper and weighing boats, in a clearly labeled, sealed, and vapor-tight plastic bag or a designated hazardous waste container.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams unless compatible.[5]
Spill Management
In the event of a small spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, use absorbent paper to pick up all spilled material.[2]
-
Seal the contaminated absorbent paper in a vapor-tight plastic bag for disposal.[2]
-
Wash the contaminated surface with alcohol, followed by a strong soap and water solution.[2]
-
Do not re-enter the area until it has been verified as clean by a safety officer.[2]
Disposal Procedure
The recommended method for the final disposal of this compound is incineration by a licensed disposal company.[5] The following steps are a general guide for preparing the waste for pickup:
-
Consult Regulations: Always follow your institution's specific waste disposal guidelines and local environmental regulations.[5]
-
Package Waste: Ensure the waste container is securely sealed and properly labeled with the chemical name and associated hazards.
-
Arrange for Pickup: Contact your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company to arrange for pickup.[5]
-
Incineration Method (for disposal facility): The licensed facility will typically dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling o-Acetotoluidide
This guide provides essential safety and logistical information for the handling and disposal of o-Acetotoluidide, tailored for researchers, scientists, and drug development professionals. Following these procedural steps is critical for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is a chemical that presents several health hazards. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It can also cause skin and serious eye irritation.[2][3] Understanding these risks is the first step in safe handling.
| Hazard Category | GHS Classification |
| Acute Toxicity, Oral | Category 4 (Harmful if swallowed)[1] |
| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin)[1] |
| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled)[1] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2] |
| Serious Eye Damage/Irritation | Category 2A/2 (Causes serious eye irritation)[2] |
| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[2] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to prevent exposure. The following equipment must be used when handling this compound.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[1][4][5][6] | Prevents eye contact and serious irritation.[2] |
| Skin Protection | Chemical-impermeable gloves (e.g., Polyvinyl chloride) and appropriate protective clothing to prevent skin exposure.[1][5][7][8] | Avoids direct skin contact, which can be harmful.[1] |
| Respiratory Protection | A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is required when weighing or handling the neat chemical, or if ventilation is inadequate.[1][7] | Protects against inhalation of harmful dust or vapors.[1] |
Operational Plan: Step-by-Step Handling Procedure
Follow this protocol to ensure safe handling from preparation to cleanup.
Preparation and Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area, such as a chemical fume hood.[1][5]
-
Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.
-
Review SDS: Read the Safety Data Sheet (SDS) thoroughly before beginning work.
-
Don PPE: Put on all required PPE as specified in the table above. Gloves must be inspected for integrity before use.[1][6]
Handling the Chemical
-
Avoid Contamination: Do not eat, drink, or smoke in the handling area.[1][2][4]
-
Minimize Dust/Aerosols: Handle the substance carefully to avoid the formation of dust and aerosols.[1][6]
-
Containment: Use appropriate labware to contain the chemical and prevent spills.
Post-Handling and Decontamination
-
Hand Washing: Wash hands and any exposed skin thoroughly with soap and water after handling and before breaks.[1][2][5]
-
Decontaminate Surfaces: For small spills, use absorbent paper to collect the material.[7][9] Wash the contaminated surface with alcohol, followed by a strong soap and water solution.[7][9]
-
Remove PPE: Remove all PPE carefully to avoid cross-contamination. Contaminated clothing should be removed and washed before reuse.[1][2]
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][4]
-
Skin Contact: Take off contaminated clothing immediately.[1] Wash the affected area with plenty of soap and water. Get medical attention if irritation occurs.[2][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1][2][4]
-
Ingestion: Rinse the mouth with water.[1] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[1]
Spill Response
-
Evacuate personnel from the immediate area.
-
Ensure adequate ventilation.
-
Wearing full PPE, sweep up the spilled solid material, avoiding dust generation.[6]
-
Place the spilled material and any contaminated absorbent paper into a sealed, vapor-tight plastic bag for disposal.[7][9]
-
Clean the spill area as described in the decontamination section.
Disposal and Storage Plan
-
Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[2][4][5] Some sources recommend refrigeration.[7]
-
Disposal: All waste material must be disposed of in accordance with applicable federal, state, and local regulations.[1] Dispose of contents and containers at an approved waste disposal plant.[4] One method involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6] Contaminated packaging should be handled as the product itself.[6]
This compound Handling Workflow
The following diagram illustrates the necessary steps for safely managing this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. fishersci.dk [fishersci.dk]
- 3. N-Acetyl-o-toluidine - Hazardous Agents | Haz-Map [haz-map.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 9. N-acetyl-o-toluidine | C9H11NO | CID 8443 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
